4-(4-Fluorobenzyl)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKWWANXBGLGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588780 | |
| Record name | 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193357-52-7, 92822-03-2 | |
| Record name | 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-fluorophenyl)methyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-Fluorobenzyl)piperidine hydrochloride chemical properties
An In-Depth Technical Guide to 4-(4-Fluorobenzyl)piperidine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a pivotal chemical intermediate in the landscape of modern medicinal chemistry and pharmaceutical development. Characterized by a piperidine core, a six-membered saturated nitrogen-containing ring, linked to a 4-fluorobenzyl group, this compound serves as a versatile scaffold for the synthesis of complex bioactive molecules.[1][2] Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its handling and application in various synthetic protocols.[1]
The strategic incorporation of a fluorine atom on the benzyl ring is a key feature. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, without introducing significant steric hindrance.[1] This guide provides an in-depth examination of the core chemical properties, synthesis, characterization, and applications of this compound, offering critical insights for researchers and professionals in drug discovery and development.
Physicochemical and Structural Properties
The molecular architecture of this compound dictates its behavior in both chemical reactions and biological systems. The piperidine ring provides a basic nitrogen center and a flexible conformational structure, while the fluorobenzyl group introduces aromaticity and enhanced lipophilicity.[1][2]
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 193357-52-7 | [2][3] |
| Molecular Formula | C₁₂H₁₆FN·HCl (or C₁₂H₁₇ClFN) | [1][2][3] |
| Molecular Weight | 229.72 g/mol | [2][3] |
| Appearance | Off-white to white solid | [2][4] |
| Purity | ≥97% (Typical) | [3][5] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | Store at 0-8°C, keep container tightly closed | [2][6] |
Structural Impact on Functionality:
-
Piperidine Moiety : As a secondary amine, the nitrogen in the piperidine ring is basic and serves as the primary site for protonation to form the hydrochloride salt. This feature is crucial for its role as a reactant in nucleophilic substitution and reductive amination reactions.
-
Fluorobenzyl Group : The presence of this group significantly influences the compound's interaction with biological targets. The ketone in the related compound, 4-(4-fluorobenzoyl)piperidine HCl, enables stronger dipole interactions, whereas the benzyl group in 4-(4-fluorobenzyl)piperidine HCl primarily contributes to hydrophobic effects.[7] This distinction is fundamental in structure-activity relationship (SAR) studies for optimizing ligand-receptor binding.
Synthesis and Purification
The synthesis of this compound is typically achieved through a robust nucleophilic substitution reaction, followed by conversion to its hydrochloride salt. This process is designed for efficiency and scalability, which are critical for its use as a pharmaceutical intermediate.
Experimental Protocol: Synthesis via N-Alkylation
This protocol describes a common and reliable method for preparing the target compound.
Step 1: N-Alkylation of Piperidine
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq), 4-fluorobenzyl chloride (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Solvent : Add a polar aprotic solvent like acetonitrile (ACN) to the flask.
-
Reaction : Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight : Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an effective solvent as it readily dissolves the reactants and is relatively inert under these conditions.
-
Step 2: Work-up and Isolation of the Free Base
-
Cooling : Once the reaction is complete, cool the mixture to room temperature.
-
Filtration : Filter the solid K₂CO₃ and potassium chloride byproduct.
-
Concentration : Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction : Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(4-fluorobenzyl)piperidine free base as an oil.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution : Dissolve the crude free base in a suitable solvent, such as diethyl ether or isopropanol.
-
Acidification : Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in isopropanol dropwise with stirring.[8]
-
Precipitation : The hydrochloride salt will precipitate out of the solution as a white solid.
-
Purification : Collect the solid product by filtration, wash with cold diethyl ether to remove any non-basic impurities, and dry under vacuum.[8] For higher purity, the salt can be recrystallized from a solvent system like isopropanol.[8]
Synthetic Workflow Diagram
Caption: Synthetic pathway for 4-(4-Fluorobenzyl)piperidine HCl.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. Each method provides unique structural information, and together they create a comprehensive profile of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : This technique provides information on the number and environment of hydrogen atoms. For this molecule, characteristic signals would include:
-
Aromatic protons on the fluorobenzyl ring (typically in the δ 7.0-7.4 ppm region), showing splitting patterns consistent with a 1,4-disubstituted benzene ring.
-
Protons on the piperidine ring, which would appear as broad multiplets in the δ 1.5-3.5 ppm range.
-
The benzylic methylene (-CH₂-) protons, appearing as a singlet or doublet around δ 3.5-4.0 ppm.
-
A broad singlet for the N-H proton of the piperidinium ion, which can be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This analysis identifies all unique carbon atoms. Key signals would include:
-
Aromatic carbons, with the carbon attached to fluorine showing a characteristic large C-F coupling constant.
-
Piperidine ring carbons, typically found in the δ 25-55 ppm region.
-
The benzylic methylene carbon signal around δ 60-65 ppm.
-
-
MS (Mass Spectrometry) : Mass spectrometry confirms the molecular weight of the compound. In ESI+ mode, the expected peak would correspond to the molecular ion of the free base [M+H]⁺ at m/z 196.1, reflecting the loss of the HCl salt.
-
IR (Infrared Spectroscopy) : IR spectroscopy identifies functional groups. Key vibrational bands include:
-
A broad absorption in the 2500-3000 cm⁻¹ range, characteristic of the N-H stretch in an amine salt.
-
C-H stretching vibrations (aliphatic and aromatic) around 2850-3100 cm⁻¹.
-
Aromatic C=C stretching peaks around 1500-1600 cm⁻¹.
-
A strong C-F stretching band, typically observed in the 1200-1250 cm⁻¹ region.
-
Analytical Validation Workflow
Caption: Comprehensive analytical workflow for compound validation.
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block for creating them. Its utility spans multiple therapeutic areas, primarily centered on central nervous system (CNS) disorders.
-
Intermediate for Neurological Disorder Therapeutics : The compound is a key intermediate in the synthesis of drugs targeting neurological conditions.[2] It is particularly valuable in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety.[2]
-
Scaffold for SAR Studies : In drug design, exploring the structure-activity relationship (SAR) is paramount. This compound provides a reliable scaffold for synthesizing a library of analogues where other parts of the molecule can be systematically modified.[9] This allows researchers to fine-tune pharmacological properties to enhance efficacy and minimize side effects.
-
Neurotransmitter System Research : Derivatives of 4-(4-fluorobenzyl)piperidine are used in neuroscience to investigate the modulation of neurotransmitter systems, helping to elucidate the mechanisms behind conditions like depression and anxiety.[2]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous and requires appropriate precautions.
Key Safety Information
-
Hazard Statements :
-
Precautionary Measures :
-
Handling : Use only in a well-ventilated area or under a chemical fume hood.[6][10] Avoid breathing dust.[6][11] Avoid contact with skin, eyes, and clothing.[12]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][12] If exposure limits are exceeded, a full-face respirator may be necessary.[10][12]
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][11]
-
Skin : Wash off immediately with soap and plenty of water.[6][11] If irritation persists, seek medical advice.[6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and consult a doctor.[6][10]
-
-
-
Storage and Disposal :
Conclusion
This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, reliable synthetic routes, and versatile chemical nature make it an invaluable tool in the creation of novel therapeutics, particularly for neurological disorders. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound to advance the frontiers of pharmaceutical science.
References
- 1. CAS 193357-52-7: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 | Benchchem [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. echemi.com [echemi.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 4-(4-Fluorobenzyl)piperidine Hydrochloride: Synthesis, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Fluorobenzyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its critical physicochemical properties, explore robust and scalable synthetic routes with detailed mechanistic insights, present a framework for its analytical characterization, and discuss its significant role in the development of therapeutic agents, particularly those targeting the central nervous system. This document is intended to serve as a practical resource for researchers in drug discovery and process development, offering both theoretical grounding and actionable experimental protocols.
Introduction and Chemical Identity
This compound is a piperidine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical molecules. The structure features a central piperidine ring, which is a ubiquitous scaffold in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to engage with biological targets. The 4-fluorobenzyl substituent enhances lipophilicity and can modulate the electronic properties of the molecule, potentially influencing its binding affinity and metabolic stability.
This compound is typically supplied as a hydrochloride salt, which improves its crystallinity, stability, and aqueous solubility, facilitating its handling and use in various reaction conditions.
A Note on Chemical Abstract Service (CAS) Number: It is important for researchers to be aware that this compound is frequently listed under two different CAS numbers in commercial and literature databases: 193357-52-7 and 92822-03-2 . While both refer to the same chemical entity, this ambiguity necessitates careful cross-referencing of supplier and literature data with the compound's structure and other identifiers.
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's physical and spectral properties is fundamental for its effective use in synthesis and for quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FN · HCl | --INVALID-LINK-- |
| Molecular Weight | 229.72 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to white solid | --INVALID-LINK-- |
| Melting Point | 158-160 °C | --INVALID-LINK-- |
| Purity (typical) | ≥97% (HPLC) | --INVALID-LINK-- |
| Storage Conditions | Store at 0-8°C | --INVALID-LINK-- |
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the fluorobenzyl group (typically two doublets or a multiplet in the 7.0-7.3 ppm region), a singlet or doublet for the benzylic methylene (CH₂) protons, and several multiplets for the piperidine ring protons. The N-H proton of the hydrochloride salt may appear as a broad singlet.
-
¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons (with C-F coupling), the benzylic carbon, and the carbons of the piperidine ring.
-
Mass Spectrometry (MS): The mass spectrum of the free base (C₁₂H₁₆FN) would show a molecular ion peak [M]⁺ at m/z 193.13. The fragmentation pattern would likely involve the loss of the fluorobenzyl group.
Synthesis Methodologies
The synthesis of 4-(4-Fluorobenzyl)piperidine is crucial for its availability as a pharmaceutical intermediate. Two primary, industrially viable routes are highlighted here: catalytic hydrogenation of a pyridine precursor and the reduction of a ketone intermediate.
Method A: Catalytic Hydrogenation of 4-(4-Fluorobenzyl)pyridine
This is a direct and atom-economical approach, starting from the corresponding pyridine derivative. The hydrogenation of the aromatic pyridine ring is a robust method for producing saturated piperidines.[1]
Diagram 1: Synthesis via Catalytic Hydrogenation
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established methodologies for pyridine hydrogenation.[1][2][3]
-
Reactor Setup: To a high-pressure reactor vessel, add 4-(4-fluorobenzyl)pyridine (1.0 eq).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as glacial acetic acid (5-10 volumes). Carefully add the hydrogenation catalyst. Rhodium on carbon (Rh/C) has been shown to be highly effective, though platinum(IV) oxide (PtO₂, Adams' catalyst) or palladium on carbon (Pd/C) can also be used.[1][3] The catalyst loading is typically 1-5 mol%.
-
Hydrogenation: Seal the reactor. Purge the system multiple times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar) and begin vigorous stirring.[3] The reaction is typically conducted at a slightly elevated temperature (e.g., 40-80 °C) for several hours (e.g., 6-24 h) until hydrogen uptake ceases or analysis (TLC, GC, or HPLC) indicates complete consumption of the starting material.
-
Work-up: Carefully vent the excess hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Catalyst Removal: Filter the mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake remains wet with solvent during filtration and is quenched with water afterward.
-
Isolation of Free Base: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution stops. The aqueous layer can then be further extracted with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(4-fluorobenzyl)piperidine free base.
-
Salt Formation: Dissolve the crude free base in a suitable solvent such as diethyl ether or isopropanol. Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent. The hydrochloride salt will precipitate.
-
Purification: Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed if higher purity is required.
Method B: Wolff-Kishner Reduction of 4-(4-Fluorobenzoyl)piperidine
This method provides an alternative route starting from the corresponding ketone, 4-(4-fluorobenzoyl)piperidine. The Wolff-Kishner reduction is a classic and effective method for the deoxygenation of ketones to methylene groups under basic conditions.[4]
Diagram 2: Synthesis via Wolff-Kishner Reduction
Caption: Key steps in the Wolff-Kishner reduction of a ketone to a methylene group.
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
This protocol is based on the widely used Huang-Minlon modification of the Wolff-Kishner reduction, which offers a more convenient one-pot procedure.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(4-fluorobenzoyl)piperidine (1.0 eq), diethylene glycol as the solvent, hydrazine hydrate (approx. 2-3 eq), and potassium hydroxide (KOH, approx. 3-4 eq).
-
Hydrazone Formation: Heat the mixture to around 100-130 °C for 1-2 hours to facilitate the formation of the hydrazone intermediate. Water will be evolved during this step.
-
Decomposition and Reduction: Increase the temperature to 190-210 °C. This can be achieved by arranging the condenser for distillation to remove water and excess hydrazine. Once the lower-boiling components have been removed and the temperature rises, the decomposition of the hydrazone to the final product, driven by the evolution of nitrogen gas, will occur. Maintain this high temperature for 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with a suitable organic solvent, such as toluene or dichloromethane.
-
Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude 4-(4-fluorobenzyl)piperidine can be purified by vacuum distillation or column chromatography.
-
Salt Formation: The purified free base can be converted to the hydrochloride salt as described in Method A, step 7.
Applications in Drug Discovery and Development
The 4-(4-fluorobenzyl)piperidine scaffold is a valuable precursor for a range of neurologically active agents. Its structure is found in molecules designed to interact with various receptors and transporters in the central nervous system.
-
Precursor to Selective Serotonin Reuptake Inhibitors (SSRIs): The piperidine ring is a core component of many SSRIs. This intermediate is particularly relevant to the synthesis of compounds structurally related to Paroxetine, a potent SSRI used to treat depression and anxiety disorders.[4][6] While not a direct precursor to Paroxetine itself, which has a different substitution pattern, 4-(4-Fluorobenzyl)piperidine serves as a key starting material for analogues and new chemical entities within this therapeutic class.[6]
-
Development of Novel CNS Agents: The fluorobenzylpiperidine moiety is explored in the synthesis of novel compounds targeting various G-protein coupled receptors (GPCRs) and transporters involved in neurotransmission.[6] Its structural features allow for modifications to optimize potency, selectivity, and pharmacokinetic profiles for potential treatments of a wide range of neurological and psychiatric conditions.
-
Fentanyl Precursor Regulation: It is important to note that certain piperidine derivatives are regulated as precursors in the illicit manufacture of controlled substances like fentanyl.[7][8][9] While this compound is not specifically listed as a controlled precursor, its structural similarity to regulated compounds like 4-anilinopiperidine (4-AP) and N-phenethyl-4-piperidone (NPP) means that its procurement and use may be subject to scrutiny.[10][11] Researchers must adhere to all institutional and governmental regulations regarding the purchase and handling of such chemicals.
Quality Control and Analytical Procedures
To ensure the reliability and reproducibility of experimental results, rigorous quality control of the starting material is essential.
-
Identity Confirmation: The identity of the compound should be confirmed by comparing its ¹H NMR and Mass Spectrometry data with expected values.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A typical analysis would use a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the fluorophenyl chromophore absorbs (e.g., ~254 nm).
-
Residual Solvent Analysis: Gas Chromatography (GC) with a headspace autosampler can be used to quantify any residual solvents from the synthesis and purification processes.
-
Water Content: Karl Fischer titration is the preferred method for determining the water content of the solid material.
Conclusion
This compound is a strategically important building block for the synthesis of novel pharmaceutical agents. Its preparation via scalable methods like catalytic hydrogenation or Wolff-Kishner reduction makes it an accessible intermediate for research and development. A comprehensive understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is crucial for its effective application in the pursuit of new therapies for neurological disorders. As with all chemical research, adherence to safety protocols and regulatory requirements is paramount.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. dea.gov [dea.gov]
- 10. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
- 11. Seven Substances Added to the Administration of Precursor Chemicals in China - Regulatory News - Chemicals - CIRS Group [cirs-group.com]
synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride
An In-Depth Technical Guide to the Synthesis of 4-(4-Fluorobenzyl)piperidine Hydrochloride
This compound is a key building block in medicinal chemistry, recognized for its prevalence in a variety of pharmacologically active compounds.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for this compound, designed for researchers, scientists, and professionals in drug development. We will dissect two principal and field-proven methodologies: the catalytic hydrogenation of a pyridine precursor and the direct N-alkylation of a piperidine core. The narrative emphasizes the mechanistic rationale behind procedural choices, offering a trustworthy and authoritative resource grounded in established chemical principles. Detailed experimental protocols, data summaries, and visual diagrams are included to ensure clarity and reproducibility.
PART 1: Strategic Approaches to Synthesis
The synthesis of this compound can be efficiently achieved through two main strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, scalability, and desired purity profile.
Strategy A: Catalytic Hydrogenation of 4-(4-Fluorobenzyl)pyridine
This approach involves the synthesis of a pyridine intermediate, 4-(4-fluorobenzyl)pyridine, followed by the reduction of the aromatic pyridine ring to the corresponding piperidine. This method is particularly advantageous for large-scale production due to the often crystalline and easily purifiable nature of the pyridine intermediate.
Strategy B: Direct N-Alkylation of Piperidine Derivatives
This more direct route involves the reaction of a piperidine derivative with a 4-fluorobenzyl halide.[3] While seemingly more straightforward, this pathway requires careful control of reaction conditions to avoid over-alkylation and to manage the purification of the final product.
PART 2: Detailed Synthetic Methodologies
Strategy A: Catalytic Hydrogenation Pathway
This two-step process is a robust and widely employed method for the synthesis of 4-(4-Fluorobenzyl)piperidine.
The initial step involves a nucleophilic substitution reaction. While several methods exist for the formation of this intermediate, a common approach involves the reaction of 4-picolyl chloride hydrochloride with fluorobenzene under Friedel-Crafts conditions. A more contemporary and often higher-yielding approach is the coupling of a pyridine derivative with a suitable fluorobenzyl component.
The core of this strategy lies in the reduction of the pyridine ring. Heterogeneous catalytic hydrogenation is the method of choice, offering high efficiency and ease of product isolation.[4]
Mechanism of Catalytic Hydrogenation: The hydrogenation of the pyridine ring is a surface-catalyzed reaction. The pyridine adsorbs onto the surface of the metal catalyst (e.g., Palladium, Platinum, or Rhodium on a carbon support).[4] Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and dissociates into atomic hydrogen. The adsorbed hydrogen atoms are then sequentially added to the adsorbed pyridine ring, leading to its saturation and the formation of the piperidine ring. The choice of catalyst can influence the reaction conditions and selectivity.[4]
Experimental Protocol: Catalytic Hydrogenation of 4-(4-Fluorobenzyl)pyridine
-
Reaction Setup: A solution of 4-(4-fluorobenzyl)pyridine in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is placed in a high-pressure hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of a noble metal catalyst on a carbon support (e.g., 5-10% Palladium on Carbon, 5% Rhodium on Carbon) is added to the solution.[4] The catalyst loading is typically in the range of 1-5 mol%.
-
Hydrogenation: The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas. The reaction is typically stirred at elevated temperature (e.g., 50-80°C) and pressure (e.g., 5-10 bar) until the consumption of hydrogen ceases, as monitored by a pressure gauge.[4]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 4-(4-fluorobenzyl)piperidine as a free base.
-
Salt Formation: The crude free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., ethereal HCl or HCl gas) to precipitate the hydrochloride salt.[5]
-
Purification: The precipitated salt is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed to achieve high purity.[5]
Strategy B: Direct N-Alkylation Pathway
This method provides a more direct synthesis but requires careful management of reaction stoichiometry and conditions to prevent the formation of quaternary ammonium salts.
Mechanism of N-Alkylation: The N-alkylation of piperidine with a 4-fluorobenzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide and displacing the halide ion as a leaving group. The presence of a base is often necessary to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[6]
Experimental Protocol: N-Alkylation of Piperidine with 4-Fluorobenzyl Chloride
-
Reaction Setup: A solution of piperidine in a suitable aprotic solvent (e.g., acetonitrile, DMF) is prepared in a reaction flask equipped with a stirrer and under an inert atmosphere.[6] An excess of piperidine is often used to minimize dialkylation.
-
Base Addition: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is added to the reaction mixture to act as an acid scavenger.[6]
-
Alkylation: 4-Fluorobenzyl chloride is added dropwise to the stirred solution at room temperature. The reaction is then typically heated to a moderate temperature (e.g., 50-70°C) and monitored by a suitable analytical technique (e.g., TLC, GC-MS) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is cooled, and the solid byproducts are removed by filtration. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and base.
-
Purification of Free Base: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to give the crude 4-(4-fluorobenzyl)piperidine. Further purification can be achieved by column chromatography on silica gel.
-
Salt Formation: The purified free base is converted to the hydrochloride salt as described in Strategy A.
PART 3: Data Presentation and Visualization
Table 1: Comparison of Synthetic Strategies
| Parameter | Catalytic Hydrogenation | Direct N-Alkylation |
| Number of Steps | Two | One |
| Key Intermediate | 4-(4-Fluorobenzyl)pyridine | None |
| Primary Challenge | Handling of high-pressure hydrogenation | Control of over-alkylation |
| Scalability | Generally more suitable for large scale | Can be challenging to scale due to purification |
| Purification | Often simpler, crystalline intermediates | May require chromatography |
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations described in this guide.
Caption: Workflow for Strategy A: Catalytic Hydrogenation.
Caption: Workflow for Strategy B: Direct N-Alkylation.
Conclusion
Both the catalytic hydrogenation of a pyridine precursor and the direct N-alkylation of piperidine represent viable and effective strategies for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the synthesis, including scale, available starting materials, and purification capabilities. This guide provides the foundational knowledge and practical protocols necessary for researchers to make informed decisions and successfully execute the synthesis of this important pharmaceutical intermediate.
References
4-(4-Fluorobenzyl)piperidine hydrochloride mechanism of action
An In-Depth Technical Guide to the
Mechanism of Action of 4-(4-Fluorobenzyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound, a piperidine derivative with significant potential for pharmacological activity. While direct, extensive research on this specific compound is limited, its structural similarity to known centrally active agents provides a strong basis for forming and testing clear mechanistic hypotheses. This document outlines a logical, multi-stage experimental strategy, moving from broad, unbiased target screening to specific functional and in-vivo validation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal scientific reasoning behind each experimental choice, thereby creating a self-validating pathway for investigation.
Introduction: Structural Rationale and Mechanistic Hypotheses
This compound is a synthetic molecule featuring a piperidine ring, a foundational scaffold in numerous neuropharmacological agents, and a 4-fluorobenzyl moiety.[1][2] The piperidine structure is a privileged motif known to interact with a wide range of central nervous system (CNS) targets, including neurotransmitter transporters and receptors.[1][3] The addition of a benzyl group at the 4-position, as seen in the parent compound 4-benzylpiperidine, is known to confer activity as a monoamine releasing agent with selectivity for dopamine and norepinephrine.[4] The incorporation of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate binding affinity by altering electronic properties.[2][5]
Based on this structural analysis, the primary hypothesized mechanisms of action for this compound revolve around its potential interaction with:
-
Monoamine Transporters: Specifically, the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Many piperidine-based compounds are potent inhibitors of these transporters.[6][7][8][9]
-
Sigma (σ) Receptors: The piperidine scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands (both σ1 and σ2 subtypes).[10][11][12][13] These receptors are intracellular chaperones involved in modulating various signaling pathways.[14]
-
Other CNS Receptors: To a lesser extent, interactions with opioid, muscarinic, or other G-protein coupled receptors (GPCRs) are possible and should be investigated in initial screening.[15][16]
This guide will detail the experimental workflow required to systematically test these hypotheses.
Stage 1: Unbiased Target Identification via Receptor Profiling
The foundational step in characterizing a novel compound is to perform a broad, unbiased screen to identify its primary biological targets. This approach avoids confirmation bias and provides a comprehensive overview of the compound's selectivity profile.
Rationale for Broad Panel Screening
Instead of immediately focusing on a single hypothesized target, a wide binding assay panel (such as the Eurofins SafetyScreen44™ or equivalent) is the most efficient and rigorous starting point. This strategy allows for the simultaneous assessment of affinity against dozens of receptors, transporters, and ion channels. A compound's selectivity is as crucial as its primary affinity; high affinity for multiple targets can lead to off-target effects or complex polypharmacology.
Experimental Protocol: Radioligand Binding Assays
This protocol outlines a standard competitive binding assay to determine the affinity (Kᵢ) of this compound for a panel of targets.
Methodology:
-
Preparation of Membranes: Source cell membranes from cell lines recombinantly expressing the target of interest (e.g., CHO cells expressing human DAT) or from homogenized animal brain tissue (e.g., rat striatum for DAT).
-
Assay Buffer: Prepare an appropriate buffer for each target to ensure optimal binding conditions (e.g., Tris-HCl buffer with physiological pH and ionic strength).
-
Radioligand: Select a high-affinity, specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]Pentazocine for σ1 receptors).
-
Competition Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound), typically from 10⁻¹⁰ M to 10⁻⁵ M.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Anticipated Data and Interpretation
The results of this screen should be summarized in a clear table to facilitate analysis. A high-affinity interaction is typically defined as a Kᵢ value in the low nanomolar range.
Table 1: Hypothetical Binding Affinity Profile of 4-(4-Fluorobenzyl)piperidine HCl
| Target | Radioligand | Kᵢ (nM) |
|---|---|---|
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 15.2 |
| Sigma-1 Receptor (σ₁) | [³H]Pentazocine | 8.9 |
| Sigma-2 Receptor (σ₂) | [³H]DTG | 45.7 |
| Serotonin Transporter (SERT) | [³H]Citalopram | > 1,000 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 850 |
| Dopamine D₂ Receptor | [³H]Spiperone | > 1,000 |
| Mu-Opioid Receptor (MOR) | [³H]DAMGO | > 5,000 |
This data is illustrative. Real experimental results would guide the next steps.
Interpretation: Based on this hypothetical data, this compound demonstrates high affinity and selectivity for the Sigma-1 receptor and the Dopamine Transporter. This dual activity is a compelling finding and directs the subsequent stages of investigation.
Stage 2: Functional Characterization of Primary Targets
Affinity (binding) does not equate to function. A ligand can be an agonist, antagonist, inverse agonist, or, in the case of transporters, an inhibitor or releasing agent. The next logical step is to determine the functional consequence of the compound binding to its primary targets.
Experimental Workflow Visualization
The progression from initial screening to functional validation is a critical logical pathway in drug discovery.
References
- 1. ijnrd.org [ijnrd.org]
- 2. 4-(2,4-Difluorobenzyl)piperidine|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. CAS 193357-52-7: this compound [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 4-(4-Fluorobenzyl)piperidine Hydrochloride in Organic Solvents
Foreword: The Critical Role of Solubility in Pharmaceutical Development
In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its fate from the laboratory bench to clinical application. It is a critical parameter that influences bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug product.[1][2][3] Poorly soluble compounds often present significant challenges, leading to variable absorption and the need for complex and costly formulation technologies to achieve desired therapeutic concentrations.[4] This guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth understanding of the solubility characteristics of 4-(4-Fluorobenzyl)piperidine hydrochloride, a versatile building block in medicinal chemistry. By elucidating its behavior in various organic solvents, we aim to empower scientists to make informed decisions in their formulation and process development endeavors.
Understanding the Molecule: Physicochemical Properties of this compound
This compound is a piperidine derivative characterized by a fluorobenzyl group attached to the 4th position of the piperidine ring. The hydrochloride salt form is designed to enhance its aqueous solubility and facilitate handling.[5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇ClFN | [6][7] |
| Molecular Weight | 229.72 g/mol | [6][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | Data not readily available | |
| pKa (of piperidine) | ~11.2 (for the protonated form) | [9] |
| LogP (calculated) | ~3.50 | [6] |
The relatively high calculated LogP suggests a lipophilic character for the free base, while the hydrochloride salt form introduces ionic character, influencing its solubility in polar solvents. The pKa of the piperidine nitrogen is crucial, as it dictates the ionization state of the molecule at a given pH, a key factor in its solubility.[9]
The Principles of Solubility: A "Like Dissolves Like" Perspective
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a fundamental framework for predicting solubility.
-
Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are effective at dissolving polar and ionic compounds. The hydrochloride salt of our target molecule introduces ionic character, suggesting favorable interactions with polar solvents.
-
Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but lack acidic protons. They are excellent solvents for a wide range of compounds due to their ability to act as hydrogen bond acceptors.
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and are suitable for dissolving nonpolar, lipophilic compounds.
The structure of this compound possesses both a polar, ionic hydrochloride group and a more nonpolar fluorobenzylpiperidine backbone. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.
Estimated Solubility Profile of this compound
Table 2: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Solvent Class | Polarity | Estimated Solubility | Rationale |
| Methanol | Polar Protic | High | High | The hydrochloride salt's ionic nature and the ability of methanol to hydrogen bond favor dissolution. |
| Ethanol | Polar Protic | High | Moderate to High | Similar to methanol, but the slightly longer alkyl chain may slightly reduce polarity. |
| Isopropanol | Polar Protic | Medium | Moderate | The bulkier alkyl group reduces its ability to solvate the ionic salt as effectively as methanol or ethanol. |
| Water | Polar Protic | Very High | Moderate | As a hydrochloride salt, it is expected to have enhanced water solubility compared to the free base.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including salts.[9] |
| Dimethylformamide (DMF) | Polar Aprotic | High | High | Similar to DMSO, DMF is an excellent solvent for polar and ionic compounds. |
| Acetonitrile | Polar Aprotic | Medium | Low to Moderate | While polar, its ability to solvate ionic species is less than that of DMSO or DMF. |
| Acetone | Polar Aprotic | Medium | Low | Its moderate polarity is likely insufficient to effectively overcome the lattice energy of the salt. |
| Tetrahydrofuran (THF) | Nonpolar Ether | Low | Very Low | The low polarity of THF makes it a poor solvent for hydrochloride salts. |
| Toluene | Nonpolar Aromatic | Very Low | Insoluble | The nonpolar nature of toluene is incompatible with the ionic character of the hydrochloride salt. |
| Hexane | Nonpolar Aliphatic | Very Low | Insoluble | As a nonpolar alkane, hexane will not effectively solvate the ionic compound. |
This table serves as a predictive guide. For critical applications, it is imperative to determine the solubility experimentally.
A Self-Validating Protocol for Experimental Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3][10] This protocol is designed to be self-validating by ensuring that equilibrium has been reached.
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
Materials:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is recommended to use multiple time points (e.g., 24, 48, and 72 hours).[4] Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow any undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material.
-
Separate the saturated solution from the excess solid by either centrifugation or filtration through a chemically compatible 0.22 µm syringe filter. This step must be performed at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.[11]
-
-
Quantification by HPLC-UV:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Accurately dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample by HPLC-UV. A suitable method would involve a C18 column and a mobile phase of acetonitrile and water with a suitable buffer.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Framework for Solvent Selection in Drug Development
The choice of solvent is a critical decision in various stages of drug development, from synthesis and purification to formulation. The following diagram illustrates a logical approach to solvent selection based on the desired application.
Caption: Decision-making framework for solvent selection in pharmaceutical development.
Conclusion: A Data-Driven Approach to Formulation
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While experimental data is paramount, the theoretical principles and estimated solubility profile presented here offer a solid foundation for initiating formulation and process development activities. The detailed experimental protocol for the shake-flask method provides a robust framework for obtaining accurate and reliable solubility data. By understanding and systematically evaluating the solubility of this important pharmaceutical intermediate, researchers can accelerate the development of safe and effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. CAS#:92822-03-2 | 4-(4-Fluoro-benzyl)-piperidine hydrochloride | Chemsrc [chemsrc.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. H63860.03 [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to 4-(4-Fluorobenzyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Fluorobenzyl)piperidine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its structural features, comprising a piperidine core and a fluorinated benzyl group, make it a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and significant role as a pharmaceutical intermediate.
Core Molecular Attributes
This compound is the hydrochloride salt of the parent compound, 4-(4-fluorobenzyl)piperidine. The salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic and biological applications.
Chemical Structure and Formula
The structure consists of a piperidine ring substituted at the 4-position with a benzyl group, which in turn is substituted at the para-position of the phenyl ring with a fluorine atom.
Molecular Formula: C₁₂H₁₆FN·HCl (also represented as C₁₂H₁₇ClFN)[1][2]
Molecular Weight: 229.72 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆FN·HCl | [1][2] |
| Molecular Weight | 229.72 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (typical) | ≥96-97% (by HPLC) | [1][4] |
| Solubility | Soluble in water | [1] |
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
The synthesis of this compound is a critical process for ensuring a high-purity starting material for drug synthesis. A common and logical synthetic route involves the reductive amination of 4-piperidone with 4-fluorobenzaldehyde, followed by hydrochloride salt formation. This method is efficient and allows for good control over the final product's purity.
Synthetic Workflow: Reductive Amination
The reductive amination pathway offers a robust method for forging the crucial carbon-nitrogen bond.
Caption: Reductive Amination Synthesis Workflow.
Detailed Experimental Protocol
Materials:
-
4-Piperidone monohydrate hydrochloride
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanolic HCl
Procedure:
-
Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.
-
Aldehyde Addition: Add 4-fluorobenzaldehyde (1.05 eq) to the mixture and stir for 1 hour. The causality here is the formation of the iminium ion intermediate, which is the electrophile for the subsequent reduction.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. NaBH(OAc)₃ is chosen as the reducing agent because it is mild enough to not reduce the aldehyde directly but is highly effective at reducing the intermediate iminium ion.
-
Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification and Salt Formation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude free base. Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes). Dissolve the purified free base in a minimal amount of diethyl ether and add ethanolic HCl dropwise until precipitation is complete.
-
Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the fluorobenzyl group (typically two doublets or multiplets in the 6.9-7.3 ppm range), a singlet or doublet for the benzylic CH₂ protons, and several multiplets for the piperidine ring protons.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the benzylic carbon, and the carbons of the piperidine ring.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the fluorophenyl ring.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Molecular Ion: In positive ion mode ESI-MS, the free base would show a protonated molecular ion [M+H]⁺ at m/z 194.13.
-
Key Fragmentation Pattern: A primary fragmentation pathway is the benzylic cleavage, resulting in the formation of the tropylium-like fluorobenzyl cation at m/z 109.04. Another significant fragmentation is the α-cleavage of the piperidine ring, leading to the loss of substituents adjacent to the nitrogen.[2]
Caption: Key Mass Spectrometry Fragmentation Pathways.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound is typically assessed using reverse-phase HPLC.[4]
Exemplary HPLC Protocol:
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[6][7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).
This self-validating system ensures that the purity of the intermediate is well-defined before its use in subsequent, often costly, synthetic steps.
Applications in Drug Discovery and Development
The 4-(4-fluorobenzyl)piperidine moiety is a recognized pharmacophore in CNS-active agents. The piperidine ring provides a three-dimensional scaffold that can orient substituents for optimal interaction with biological targets, while the N-benzyl group can engage in crucial cation-π interactions.[8] The fluorine atom is a bioisostere for hydrogen that can modulate metabolic stability, binding affinity, and lipophilicity.
Intermediate in the Synthesis of Neuroleptics and Other CNS Agents
This compound serves as a reactant in the synthesis of various substituted piperidines and pyrrolidines with potential therapeutic applications.[3][9] Its structure is a component of molecules designed to interact with dopamine and serotonin receptors, which are key targets in the treatment of psychosis, depression, and anxiety.[4][10] For instance, derivatives of this compound are explored as dopamine D4 receptor antagonists.[11]
Precursor for Calcium Channel Blockers
The structural motif is also found in compounds developed as calcium channel blockers. For example, it is a key precursor in some synthetic routes to Mibefradil, a T-type calcium channel blocker previously investigated for hypertension and angina.[12][13]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the solid dust.
Conclusion
This compound is a synthetically versatile and pharmaceutically relevant intermediate. Its well-defined molecular characteristics, coupled with established synthetic and analytical protocols, make it a reliable building block for drug discovery programs. The strategic incorporation of the fluorobenzylpiperidine scaffold continues to be a fruitful approach in the design of novel therapeutics, particularly for challenging CNS disorders.
References
- 1. CAS 193357-52-7: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chinadbs.com [chinadbs.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient synthesis of mibefradil analogues: an insight into in vitro stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mibefradil - Wikipedia [en.wikipedia.org]
The Piperidine Scaffold: A Privileged Core in the Discovery and Evolution of CNS-Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The six-membered nitrogen-containing heterocycle, piperidine, stands as a cornerstone in the edifice of medicinal chemistry, particularly within the realm of central nervous system (CNS) research. Its conformational flexibility and capacity to engage in a multitude of molecular interactions have cemented its status as a "privileged structure."[1] This guide provides a comprehensive exploration of the discovery and historical development of piperidine derivatives as CNS-active agents. We will delve into the causal relationships that guided experimental design, from early natural product discoveries to the rational design of highly selective synthetic molecules. This document will further provide detailed, field-proven experimental protocols and visually intuitive signaling pathway diagrams to equip researchers with the foundational knowledge and practical tools necessary for advancing the next generation of piperidine-based CNS therapeutics.
Introduction: The Ascendance of a Privileged Scaffold
The journey of the piperidine moiety in CNS research is a narrative of serendipity, keen observation, and the relentless pursuit of molecular optimization. First isolated in 1850 from piperine, the alkaloid responsible for the pungency of black pepper, the therapeutic potential of the piperidine scaffold was not immediately apparent.[2] However, the 20th century witnessed its rise from a simple natural product constituent to a versatile and indispensable tool in the pharmacologist's armamentarium.
The unique physicochemical properties of the piperidine ring—its basic nitrogen atom, which is typically protonated at physiological pH, and its chair-like conformation that allows for precise spatial orientation of substituents—render it an ideal scaffold for interacting with the complex protein targets of the CNS.[3] These features facilitate crucial molecular interactions such as hydrogen bonding and ionic interactions, while also influencing pharmacokinetic properties like blood-brain barrier penetration.[1][3] This guide will trace the historical trajectory of piperidine derivatives, focusing on three pivotal areas of CNS research: antipsychotics, opioid analgesics, and therapeutics for neurodegenerative diseases.
The Era of Antipsychotics: Taming Psychosis with Piperidine Derivatives
The mid-20th century marked a revolution in the treatment of schizophrenia with the advent of antipsychotic medications. While the initial breakthroughs were with phenothiazines, the quest for improved efficacy and a more favorable side-effect profile led researchers to explore other chemical scaffolds, ultimately leading to the development of the butyrophenone class of antipsychotics, with the piperidine ring at its core.
The Butyrophenones: A Legacy of Rational Design
The synthesis of haloperidol in 1958 by Paul Janssen and his team was a landmark achievement in psychopharmacology.[4][5] The development of haloperidol was a prime example of rational drug design, building upon earlier work with phenylpiperidine analgesics.[5] The key insight was the replacement of a propiophenone group with a butyrophenone group, which was found to dramatically increase neuroleptic activity while diminishing morphine-like effects.[5]
The structure-activity relationship (SAR) studies of butyrophenones revealed several key features:
-
The Fluorinated Butyrophenone Moiety: The 4-fluorobenzoylpropyl group was found to be optimal for potent dopamine D2 receptor antagonism.
-
The Tertiary Amine: The piperidine nitrogen is essential for activity, providing a basic center for receptor interaction.
-
Substitution at the 4-Position of the Piperidine Ring: This position proved to be critical for modulating activity and selectivity. The presence of a 4-hydroxyphenyl group and a halogenated phenyl ring, as seen in haloperidol, was found to confer high affinity for the D2 receptor.
The causal logic behind these modifications was to create a molecule that could effectively antagonize dopamine D2 receptors, which were hypothesized to be hyperactive in schizophrenia.[6] The success of haloperidol and other butyrophenones solidified the "dopamine hypothesis" of schizophrenia and established the piperidine scaffold as a premier platform for designing antipsychotic agents.[6]
Atypical Antipsychotics: The Serotonin Connection
While effective against the positive symptoms of schizophrenia, typical antipsychotics like haloperidol often induce significant extrapyramidal side effects (EPS). This limitation spurred the development of "atypical" antipsychotics, which exhibit a lower propensity for EPS. Many of these second-generation agents also feature a piperidine or related piperazine core.[7]
The key innovation in the design of many atypical antipsychotics was the incorporation of potent serotonin 5-HT2A receptor antagonism in addition to D2 receptor blockade.[8] This dual-receptor action is believed to contribute to their improved side-effect profile and enhanced efficacy against the negative symptoms of schizophrenia.[8] The piperidine scaffold proved to be highly adaptable, allowing for the incorporation of chemical features that confer affinity for both D2 and 5-HT2A receptors.
Key CNS Target: The Dopamine D2 Receptor Signaling Pathway
The therapeutic effects and some of the side effects of many piperidine-based antipsychotics are mediated through their interaction with the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that signals through the Gαi/o pathway.[9][10]
Diagram: Dopamine D2 Receptor Signaling Cascade
Caption: Simplified Dopamine D2 Receptor Signaling Pathways.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a self-validating system for determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).
-
Non-specific Binding Control: Haloperidol or another high-affinity D2 antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Serial dilutions of the piperidine derivatives.
-
Filtration System: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Cocktail.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Prepare serial dilutions of the test compounds and the non-specific binding control in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value (typically 0.1-1.0 nM for [³H]-Spiperone).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of the receptor membrane preparation.[11]
-
Non-specific Binding Wells: Add 50 µL of the high-concentration non-specific binding control, 50 µL of radioligand, and 150 µL of the receptor membrane preparation.[11]
-
Test Compound Wells: Add 50 µL of the test compound dilution, 50 µL of radioligand, and 150 µL of the receptor membrane preparation.[11]
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for 60-90 minutes with gentle agitation to reach equilibrium.[11]
-
-
Harvesting:
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50 and Ki: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The Phenylpiperidines: A Revolution in Opioid Analgesia
The search for potent and safe analgesics has been a long-standing endeavor in medicinal chemistry. While morphine, a natural alkaloid, has been the gold standard, its side effects and addictive potential have driven the search for synthetic alternatives. This led to the development of the phenylpiperidine class of opioids, a testament to the versatility of the piperidine scaffold.
From Meperidine to Fentanyl: A Leap in Potency
The synthesis of meperidine in the late 1930s was the first foray into phenylpiperidine-based analgesics. However, the true potential of this class was realized with the synthesis of fentanyl by Paul Janssen in 1960.[2][13] Fentanyl is approximately 50 to 100 times more potent than morphine, a remarkable increase achieved through systematic chemical modifications.[2]
The SAR of phenylpiperidines revealed that:
-
The 4-Anilido Group: The N-phenylpropanamide group at the 4-position of the piperidine ring is crucial for high-affinity binding to the µ-opioid receptor.
-
The N-Phenethyl Group: The phenethyl substituent on the piperidine nitrogen significantly enhances analgesic potency compared to the N-methyl group of meperidine.
These discoveries were driven by the hypothesis that mimicking the three-dimensional structure of morphine's pharmacophore could lead to potent µ-opioid receptor agonists. The phenylpiperidine scaffold provided the necessary framework to position the key functional groups in the correct spatial orientation for optimal receptor interaction.
Experimental Protocol: The Hot Plate Test for Analgesic Efficacy
The hot plate test is a classic and reliable method for assessing the central analgesic activity of compounds in rodents.[14]
Materials:
-
Subjects: Male or female mice (e.g., Swiss Webster) weighing 20-30g.
-
Apparatus: A hot plate apparatus with a controlled temperature surface (typically set to 52-55°C) and a transparent restraining cylinder.[10][15][16]
-
Test Compounds: The piperidine-based analgesic and a vehicle control.
-
Positive Control: Morphine (e.g., 10 mg/kg, s.c.).
-
Timer.
Step-by-Step Methodology:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]
-
Baseline Latency:
-
Gently place a mouse on the hot plate and immediately start the timer.[16]
-
Observe the mouse for signs of nociception, such as licking a hind paw, shaking a paw, or jumping.[10][16]
-
Record the time (latency) at which the first nociceptive response occurs.
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the mouse does not respond within this time, it should be removed, and the cut-off time recorded as its latency.[10][16]
-
-
Compound Administration:
-
Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
-
Post-Treatment Latency:
-
At a predetermined time after compound administration (e.g., 30 minutes), repeat the hot plate test as described in step 2.[17]
-
-
Data Analysis:
-
Calculate the change in latency for each mouse (Post-treatment latency - Baseline latency).
-
Compare the mean change in latency for the test compound group to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in latency indicates an analgesic effect.
-
Piperidine Derivatives in the Fight Against Neurodegenerative Diseases
The piperidine scaffold has also proven invaluable in the development of therapies for neurodegenerative disorders such as Alzheimer's disease.
Donepezil: A Breakthrough in Alzheimer's Treatment
Donepezil, an N-benzylpiperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its development was a result of a rational drug design approach aimed at creating a selective and long-acting acetylcholinesterase (AChE) inhibitor. The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to the cognitive deficits observed in patients.
SAR studies on donepezil and its analogs have shown that the N-benzylpiperidine moiety is crucial for its high affinity and selectivity for AChE.[18][19] The piperidine nitrogen interacts with the catalytic anionic site of the enzyme, while the benzyl group interacts with the peripheral anionic site, leading to potent and dual-site inhibition.[15]
NMDA Receptor Antagonists: A Neuroprotective Strategy
Another avenue of research in neurodegenerative diseases involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[20] Overactivation of the NMDA receptor can lead to excessive calcium influx and neuronal death, a process implicated in various neurodegenerative conditions.[20] Piperidine derivatives have been developed as NMDA receptor antagonists, offering a potential neuroprotective strategy.
Key CNS Target: The NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺, triggering a cascade of downstream signaling events.
Diagram: NMDA Receptor Signaling Cascade
Caption: Simplified NMDA Receptor Signaling Pathways.
Experimental Protocol: NMDA Receptor Calcium Flux Assay
This protocol provides a method for assessing the activity of NMDA receptor modulators by measuring intracellular calcium flux in a high-throughput format.
Materials:
-
Cell Line: HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[21][22]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Agonists: Glutamate and a co-agonist (glycine or D-serine).[21]
-
Test Compounds: Serial dilutions of the piperidine derivatives.
-
Fluorescence Plate Reader: Equipped with an injection system (e.g., FLIPR or FlexStation).
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed the cells into black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.[21]
-
-
Dye Loading:
-
Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 1-2 hours at 37°C.[23]
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.[23]
-
Add the test compounds (or vehicle control) to the wells and incubate for a predetermined period (e.g., 10-20 minutes).
-
-
Agonist Stimulation and Data Acquisition:
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
For antagonists, plot the percent inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
-
For agonists, plot the fluorescence response against the logarithm of the test compound concentration to determine the EC50 value.
-
Quantitative Data Summary
The following tables summarize representative binding affinity and potency data for key piperidine derivatives discussed in this guide.
Table 1: Binding Affinities (Ki, nM) of Antipsychotics at D2 and 5-HT2A Receptors
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Haloperidol | 0.28 | 4.4 | [24] |
| Clozapine | 140 | 23.6 | [25] |
| Risperidone | >1000 | ~10 | [25] |
| Quetiapine | >1000 | ~100 | [25] |
| Compound 13 (Butyrophenone Analog) | ~100 | 23.6 | [25] |
Table 2: In Vitro Potency (IC50) of Donepezil and Analogs for Acetylcholinesterase (AChE)
| Compound | AChE IC50 (nM) | Reference |
| Donepezil | 8 - 14 | [4][26] |
| Donepezil Analog 2d | 8 | [4] |
| Donepezil Analog 2g | 3 | [4] |
| Donepezil Analog 8t | 1.8 | [27] |
| Indolinone Analog 108a | 0.44 | [26] |
Conclusion and Future Perspectives
The history of piperidine derivatives in CNS research is a powerful illustration of how a single chemical scaffold can be adapted and optimized to address a wide range of complex neurological and psychiatric disorders. From the early, serendipitous discoveries in natural products to the highly rationalized design of modern therapeutics, the piperidine ring has consistently proven its value.
The future of piperidine-based CNS drug discovery lies in the continued application of rational design principles, guided by a deeper understanding of the molecular pharmacology of CNS targets. The development of biased agonists and allosteric modulators, which can fine-tune receptor signaling to achieve more specific therapeutic effects with fewer side effects, represents a particularly promising frontier. Furthermore, the use of advanced screening technologies and computational modeling will undoubtedly accelerate the discovery of novel piperidine derivatives with enhanced efficacy and safety profiles. As our understanding of the complexities of the CNS continues to evolve, the versatile and privileged piperidine scaffold is certain to remain at the forefront of therapeutic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylpiperidine opioid antagonists that promote weight loss in rats have high affinity for the kappa 2B (enkephalin-sensitive) binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cAMP-Glo™ Assay Protocol [promega.jp]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoproteomic Analysis of Dopamine D2 Receptor Signaling Reveals Interplay of G Protein- and β-Arrestin-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 15. Welcome to Taiwan Mouse Clinic [tmc.sinica.edu.tw]
- 16. Mouse Model of Small Fiber Neuropathy - JoVE Journal [jove.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | The NMDA receptor complex: a multifunctional machine at the glutamatergic synapse [frontiersin.org]
- 21. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 23. youtube.com [youtube.com]
- 24. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 25. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Spectroscopic Characterization of 4-(4-Fluorobenzyl)piperidine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluorobenzyl)piperidine hydrochloride is a piperidine derivative characterized by a 4-fluorobenzyl substituent at the 4-position of the piperidine ring. The presence of the fluorine atom can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. As it is frequently used in its hydrochloride salt form to enhance solubility and stability, a comprehensive understanding of its spectroscopic signature in this form is crucial for researchers in medicinal chemistry and drug development. This guide will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing a robust framework for its unequivocal identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, will exhibit characteristic signals corresponding to the protons of the 4-fluorobenzyl group and the piperidine ring. The protonation of the piperidine nitrogen to form the hydrochloride salt leads to a downfield shift of the adjacent protons and the appearance of a broad signal for the N-H protons.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 9.5 | Broad Singlet | 2H | N⁺H₂ |
| ~7.2 - 7.4 | Multiplet | 2H | Aromatic H (ortho to F) |
| ~7.0 - 7.2 | Multiplet | 2H | Aromatic H (meta to F) |
| ~3.2 - 3.4 | Multiplet | 2H | Piperidine H (axial, adjacent to N) |
| ~2.8 - 3.0 | Multiplet | 2H | Piperidine H (equatorial, adjacent to N) |
| ~2.6 - 2.7 | Doublet | 2H | Benzyl CH₂ |
| ~1.8 - 2.0 | Multiplet | 1H | Piperidine H (at C4) |
| ~1.6 - 1.8 | Multiplet | 2H | Piperidine H (axial) |
| ~1.4 - 1.6 | Multiplet | 2H | Piperidine H (equatorial) |
Causality Behind Signal Characteristics:
-
N⁺H₂ Protons: The protons on the positively charged nitrogen are deshielded and often exchange with residual water in the solvent, leading to a broad signal. The integration corresponds to two protons due to the protonation of the secondary amine.
-
Aromatic Protons: The protons on the fluorophenyl ring will appear as two multiplets due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine will be more deshielded than those meta to it.
-
Piperidine Protons: The protonation of the nitrogen causes a significant downfield shift for the adjacent α-protons. The chair conformation of the piperidine ring results in distinct signals for the axial and equatorial protons.
-
Benzyl Protons: The benzylic CH₂ protons are adjacent to the aromatic ring and will appear as a doublet due to coupling with the methine proton at the 4-position of the piperidine ring.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the electronegative fluorine atom and the protonated nitrogen will influence the chemical shifts of the carbon atoms.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 164 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~135 - 138 (d, ⁴JCF ≈ 3 Hz) | Aromatic C (ipso to benzyl) |
| ~130 - 132 (d, ³JCF ≈ 8 Hz) | Aromatic CH (meta to F) |
| ~115 - 117 (d, ²JCF ≈ 21 Hz) | Aromatic CH (ortho to F) |
| ~45 - 48 | Piperidine C (adjacent to N) |
| ~42 - 44 | Benzyl CH₂ |
| ~35 - 38 | Piperidine C4 |
| ~30 - 33 | Piperidine C (β to N) |
Expert Insights:
-
Carbon-Fluorine Coupling: The most notable feature in the ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom. Smaller couplings will also be observed for the other aromatic carbons.
-
Effect of Protonation: The protonation of the nitrogen deshields the adjacent carbons in the piperidine ring, causing them to appear at a lower field compared to the free base.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will display characteristic absorption bands for the N-H bonds of the ammonium salt, the aromatic ring, the C-F bond, and the aliphatic C-H bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3200 | Strong, Broad | N⁺-H stretching |
| 2850-3000 | Medium | C-H stretching (aliphatic) |
| ~3030 | Medium | C-H stretching (aromatic) |
| 1500-1600 | Medium-Strong | Aromatic C=C stretching |
| 1220-1240 | Strong | C-F stretching |
| 800-850 | Strong | C-H out-of-plane bending (para-substituted benzene) |
Trustworthiness of Assignments:
-
N⁺-H Stretch: The broad and strong absorption in the 2800-3200 cm⁻¹ region is a hallmark of an ammonium salt and provides strong evidence for the hydrochloride form of the molecule.
-
C-F Stretch: The strong absorption band in the 1220-1240 cm⁻¹ region is characteristic of the C-F stretching vibration, confirming the presence of the fluorine substituent.
-
Aromatic Substitution Pattern: The strong band in the 800-850 cm⁻¹ region is indicative of para-disubstitution on the benzene ring.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
Caption: Workflow for FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For this compound, Electrospray Ionization (ESI) is a suitable technique.
Predicted Mass Spectrum (ESI-MS):
In positive ion mode ESI-MS, the molecule will be detected as the protonated free base [M+H]⁺, where M is the free base 4-(4-Fluorobenzyl)piperidine. The hydrochloride salt will dissociate in the ESI source.
-
Molecular Formula of Free Base: C₁₂H₁₆FN
-
Molecular Weight of Free Base: 193.26 g/mol
-
Predicted [M+H]⁺ ion: m/z 194.13
Fragmentation Pattern (MS/MS):
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information. Common fragmentation pathways for piperidine derivatives include:
-
Loss of the benzyl group: Cleavage of the bond between the piperidine ring and the benzyl group, leading to a fragment corresponding to the protonated piperidine ring.
-
Ring opening of the piperidine moiety: Fragmentation of the piperidine ring itself.
-
Formation of a tropylium ion: Rearrangement of the fluorobenzyl cation.
Caption: Predicted MS fragmentation pathway.
Experimental Protocol for ESI-MS
Caption: Workflow for ESI-MS data acquisition.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. By understanding the principles behind the spectral features and following the detailed experimental protocols, researchers, scientists, and drug development professionals can confidently identify and characterize this important pharmaceutical intermediate. The integration of predicted data with established spectroscopic principles offers a robust framework for quality control, structural elucidation, and furthering our understanding of the chemical properties of this compound.
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 4-(4-Fluorobenzyl)piperidine Hydrochloride
Abstract
This document provides a detailed, field-tested protocol for the synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride, a key intermediate in pharmaceutical research and drug development.[1][2] The described methodology is centered around a two-step process: the reductive amination of 4-fluorobenzaldehyde with piperidine, followed by the conversion to its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Scientific Context
4-(4-Fluorobenzyl)piperidine is a piperidine derivative recognized for its utility as a versatile building block in medicinal chemistry.[1] The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs due to its favorable pharmacokinetic properties. The incorporation of a 4-fluorobenzyl group can enhance metabolic stability and modulate receptor binding affinity through specific electronic and steric interactions.[1][3]
The hydrochloride salt form is typically preferred in laboratory and pharmaceutical settings as it significantly improves the compound's aqueous solubility and handling characteristics.[1] This protocol details a robust and scalable synthesis employing a reductive amination reaction, a cornerstone of C-N bond formation in modern organic synthesis.[4]
Reaction Scheme and Mechanism
The synthesis proceeds via a direct reductive amination between 4-fluorobenzaldehyde and piperidine.
Overall Reaction:
4-Fluorobenzaldehyde + Piperidine → 4-(4-Fluorobenzyl)piperidine → this compound
Mechanism Insight: The reaction is initiated by the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of 4-fluorobenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The crux of the reductive amination lies in the selective reduction of this iminium ion in the presence of a mild reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. Its steric bulk and attenuated reactivity allow for the reduction of the protonated iminium ion at a much faster rate than the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol.[5] The final step involves the protonation of the basic piperidine nitrogen with hydrochloric acid to yield the stable hydrochloride salt.
Health and Safety Precautions
All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Fluorobenzaldehyde: Irritant. Handle with care.
-
Piperidine: Flammable, toxic, and corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated area and avoid inhalation of vapors.
-
Sodium Triacetoxyborohydride (STAB): Water-reactive. Releases flammable gases upon contact with water. Handle in a dry environment.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Ensure proper ventilation.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns. Handle with extreme care.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[6][7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier Example |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 2.0 g | 16.1 | 1.0 | Sigma-Aldrich |
| Piperidine | C₅H₁₁N | 85.15 | 1.51 g (1.75 mL) | 17.7 | 1.1 | Thermo Scientific |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 4.1 g | 19.3 | 1.2 | Alfa Aesar |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 40 mL | - | - | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~30 mL | - | - | Lab Preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - | VWR |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ~50 mL | - | - | EMD Millipore |
| 2M HCl in Diethyl Ether | HCl | 36.46 | As needed | - | - | Sigma-Aldrich |
Experimental Protocol
Step 1: Imine Formation and In Situ Reduction
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (2.0 g, 16.1 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Add piperidine (1.75 mL, 17.7 mmol, 1.1 eq.) dropwise to the solution. A slight exotherm may be observed. Stir the mixture at room temperature for 30 minutes. This allows for the formation of the hemiaminal and subsequently the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (4.1 g, 19.3 mmol, 1.2 eq.) to the reaction mixture. Caution: The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The disappearance of the starting aldehyde (visualized with a UV lamp) indicates reaction completion.
Step 2: Workup and Isolation of the Free Base
-
Upon completion, carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases. This step neutralizes the acidic reaction mixture and quenches any remaining STAB.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(4-Fluorobenzyl)piperidine as an oil.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude oil from the previous step in approximately 20 mL of diethyl ether.
-
While stirring, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature to ensure complete salt formation.
-
Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 10 mL).
-
Dry the product under high vacuum to afford this compound as a white crystalline solid.
Visualization of the Synthetic Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis of the target compound.
Caption: Step-by-step experimental workflow diagram.
Characterization and Expected Results
-
Appearance: White to off-white solid.
-
Yield: Typically 75-85%.
-
Melting Point: Literature values can be used for comparison.
-
Purity (¹H NMR, ¹³C NMR): The spectra should be clean, showing the expected signals for the 4-fluorobenzyl and piperidine moieties, and consistent with the hydrochloride salt structure.
-
Identity (Mass Spectrometry): ESI-MS should show the molecular ion peak for the free base [M+H]⁺.
The final product should be stored in a cool, dry place, tightly sealed to prevent moisture absorption.[8]
References
- 1. CAS 193357-52-7: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 | Benchchem [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound | 92822-03-2 [chemicalbook.com]
using 4-(4-Fluorobenzyl)piperidine hydrochloride as a pharmaceutical intermediate
An Application Guide for the Strategic Use of 4-(4-Fluorobenzyl)piperidine Hydrochloride in Modern Pharmaceutical Synthesis
Introduction: The Privileged Piperidine Scaffold and the Role of Fluorination
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs and biologically active molecules.[1][2][3] Its conformational flexibility and ability to engage in key intermolecular interactions make it an ideal framework for drug design.[4] Within this important class of heterocycles, this compound emerges as a particularly valuable pharmaceutical intermediate.
This compound strategically combines the versatile piperidine core with a 4-fluorobenzyl moiety.[5][6] The introduction of a fluorine atom is a well-established tactic in drug design to modulate a molecule's physicochemical properties. It can enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and alter electronic properties, which can lead to stronger binding interactions with biological targets.[6] As a hydrochloride salt, the compound offers improved water solubility and stability, facilitating its handling and use in various reaction conditions.[6]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed application notes and validated protocols, explaining the causality behind experimental choices and offering a clear path to leveraging this compound in the synthesis of next-generation therapeutics, particularly those targeting the central nervous system (CNS).[4][5]
Physicochemical Properties and Safe Handling
A precise understanding of the intermediate's properties is fundamental for its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 193357-52-7 | [5][6] |
| Molecular Formula | C₁₂H₁₆FN·HCl | [5] |
| Molecular Weight | 229.72 g/mol | [5] |
| Appearance | Off-white to white solid/powder | [5][7] |
| Purity | Typically ≥97% (HPLC) | [8] |
| Storage Conditions | Store at 0-8°C, in a well-ventilated, dry place. | [5][9] |
Safety and Handling: this compound is classified as a hazardous chemical. It can cause skin and serious eye irritation and may cause respiratory irritation.[9][10][11] Always handle this compound in a well-ventilated fume hood.[12][13] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is mandatory.[10][12] In case of contact, rinse the affected area thoroughly with water.[9] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]
Core Synthetic Application 1: N-Alkylation via Nucleophilic Substitution
Scientific Rationale: The secondary amine of the piperidine ring is a potent nucleophile, making it highly reactive toward a variety of electrophilic partners. N-alkylation is a fundamental transformation used to build molecular complexity, allowing for the introduction of diverse functional groups that can modulate a compound's pharmacological profile. The reaction with alkyl halides proceeds via a classical SN2 mechanism.[14] The choice of a suitable, non-nucleophilic base is critical to neutralize the hydrohalic acid formed during the reaction, which prevents the protonation of the starting amine and drives the reaction to completion.[15]
Protocol 1: Synthesis of N-(2-Hydroxy-2-phenylethyl)-4-(4-fluorobenzyl)piperidine via Epoxide Ring-Opening
This protocol details the nucleophilic ring-opening of an epoxide, a common strategy to introduce a β-amino alcohol moiety, a pharmacophore present in many active pharmaceutical ingredients (APIs). The piperidine nitrogen acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom in an SN2-like fashion.[16]
Materials and Reagents:
-
This compound
-
Styrene Oxide (or other suitable epoxide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Deprotonation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration of the amine). Stir vigorously for 30 minutes at room temperature to ensure the formation of the free base.
-
Nucleophilic Attack: Add styrene oxide (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(2-hydroxy-2-phenylethyl)-4-(4-fluorobenzyl)piperidine.
Caption: Experimental workflow for the N-alkylation of 4-(4-Fluorobenzyl)piperidine via epoxide ring-opening.
Core Synthetic Application 2: A Building Block for GSK-3 Inhibitors
Scientific Rationale: Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and cancer.[17][18] Consequently, it is a high-priority target for drug discovery.[19][20] Many potent GSK-3 inhibitors feature a heterocyclic core. The 4-(4-fluorobenzyl)piperidine scaffold can be elaborated into structures that fit the binding pocket of GSK-3, demonstrating its utility in constructing complex, biologically active molecules.
Case Study: Synthesis of a 1-Aryl-3-benzylurea Precursor
This protocol outlines a plausible synthetic step toward a urea-based GSK-3 inhibitor, inspired by known scaffolds.[17] The secondary amine of 4-(4-fluorobenzyl)piperidine can be reacted with an activated isocyanate or carbamoyl chloride to form a substituted urea, a common pharmacophore in kinase inhibitors.
Caption: Reaction scheme for synthesizing a urea-based GSK-3 inhibitor scaffold.
Procedure Outline:
-
The free base of 4-(4-fluorobenzyl)piperidine is generated in situ as described in Protocol 1 or prepared beforehand.
-
The amine is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
An aryl isocyanate (1.0 eq), selected based on the target inhibitor's structure, is added slowly to the amine solution at 0 °C to control the exothermic reaction.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up typically involves washing the reaction mixture with water and brine, followed by drying and concentration.
-
The final product is purified by crystallization or column chromatography.
This approach demonstrates how the 4-(4-fluorobenzyl)piperidine intermediate can be readily incorporated into more complex molecular architectures designed to interact with specific biological targets like GSK-3.
Analytical Characterization
Rigorous analytical control is essential to ensure the quality of the intermediate and to monitor reaction progress.
| Technique | Purpose | Typical Observations |
| HPLC | Purity assessment and quantification. | A major peak corresponding to the product with purity typically >97%.[8] |
| TLC | Rapid reaction monitoring. | Disappearance of starting material spots and appearance of a new product spot. |
| ¹H NMR | Structural confirmation. | Characteristic peaks for the piperidine, benzyl, and fluoro-aromatic protons. |
| LC-MS | Confirmation of molecular weight. | Detection of the [M+H]⁺ ion corresponding to the expected product.[21] |
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its strategic combination of a privileged piperidine scaffold and a fluorine-substituted benzyl group provides a robust starting point for the synthesis of a wide range of therapeutic agents, especially those targeting the CNS. The protocols and insights provided in this guide underscore its utility in key synthetic transformations, such as N-alkylation and urea formation, enabling the efficient construction of complex and potent drug candidates. For drug discovery teams, a thorough understanding of this intermediate's reactivity and handling is a critical asset in the quest for novel and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 193357-52-7: this compound [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. H63860.03 [thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(4-Fluorobenzyl)piperidine Hydrochloride in Neuroleptic Drug Design: A Technical Guide for Researchers
This guide provides a comprehensive overview of the strategic application of 4-(4-Fluorobenzyl)piperidine hydrochloride in the design and preclinical evaluation of novel neuroleptic agents. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development, offering both theoretical insights and detailed, actionable protocols.
Introduction: The Strategic Importance of the 4-Substituted Piperidine Scaffold
The piperidine nucleus is a cornerstone in the architecture of numerous central nervous system (CNS) active agents, particularly within the realm of antipsychotic medications.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, allowing for precise spatial orientation of pharmacophoric elements necessary for interaction with key neuroreceptors, primarily dopamine D2 and serotonin 5-HT2A receptors.[3][4] The 4-(4-Fluorobenzyl)piperidine moiety, in particular, offers a strategic starting point for the synthesis of butyrophenone-type neuroleptics, a class of drugs that includes the archetypal antipsychotic, haloperidol.[5][6]
The incorporation of a fluorine atom on the benzyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor binding affinity through favorable electronic interactions.[7] This guide will delineate the synthetic utility of this compound as a key intermediate and provide robust protocols for the biological evaluation of the resulting novel chemical entities.
Synthesis of a Novel Butyrophenone-Based Neuroleptic Candidate
The synthesis of potent neuroleptic agents of the butyrophenone class can be readily achieved through the N-alkylation of a suitable piperidine derivative with a halo-butyrophenone side chain.[5] In this section, we provide a detailed protocol for the synthesis of a novel haloperidol analogue utilizing this compound.
Rationale for Synthetic Strategy: The secondary amine of the piperidine ring acts as a nucleophile, displacing the terminal halogen on the butyrophenone precursor. The use of a base is crucial to deprotonate the piperidine hydrochloride salt and to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards product formation. Potassium carbonate is a mild and effective base for this transformation, and potassium iodide can be used as a catalyst to facilitate the reaction through the in situ formation of a more reactive iodo-intermediate (Finkelstein reaction).
Protocol 1: Synthesis of 1-(4-(4-Fluorophenyl)butyl)-4-(4-fluorobenzyl)piperidine
This protocol describes the N-alkylation of 4-(4-Fluorobenzyl)piperidine with 4-chloro-4'-fluorobutyrophenone.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI) (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
To a stirred solution of this compound (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure the free base of the piperidine is formed.
-
Add 4-chloro-4'-fluorobutyrophenone (1.0 equivalent) and a catalytic amount of potassium iodide to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthetic workflow for the novel neuroleptic candidate.
In Vitro Evaluation: Assessing Receptor Binding Affinity
The primary mechanism of action for most neuroleptic drugs involves antagonism of the dopamine D2 receptor. Therefore, determining the binding affinity of a novel compound for this receptor is a critical first step in its pharmacological evaluation. The following protocol describes a competitive radioligand binding assay using [³H]-spiperone, a well-characterized D2 antagonist.
Protocol 2: Dopamine D2 Receptor Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand ([³H]-spiperone) for binding to D2 receptors in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated.
Materials:
-
Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells)
-
[³H]-spiperone (specific activity ~70-90 Ci/mmol)
-
Test compound (novel neuroleptic candidate)
-
Haloperidol (as a positive control)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM haloperidol in assay buffer.
-
Test Compound: 25 µL of varying concentrations of the test compound in assay buffer.
-
-
Add 25 µL of [³H]-spiperone (final concentration ~0.1-0.5 nM) to all wells.
-
Add 50 µL of the D2 receptor membrane preparation (5-20 µg of protein per well) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| Haloperidol | 1.2 | 30 |
| Clozapine | 125 | 13 |
| Novel Candidate | (To be determined) | (To be determined) |
In Vivo Evaluation: Assessing Antipsychotic Efficacy and Side Effects
In vivo models are essential for evaluating the potential therapeutic efficacy and predicting the side-effect profile of novel neuroleptic candidates. The following protocols describe two standard behavioral assays in rodents.
Protocol 3: Apomorphine-Induced Stereotypy in Mice
Principle: Apomorphine is a non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing.[11][12] This is considered a model of dopamine hyper-stimulation, which is thought to underlie the positive symptoms of schizophrenia. Antipsychotic drugs that block D2 receptors can attenuate these behaviors.
Materials:
-
Male CD-1 or Swiss Webster mice (20-25 g)
-
Apomorphine hydrochloride
-
Saline (0.9% NaCl)
-
Test compound (novel neuroleptic candidate)
-
Vehicle for the test compound
-
Observation cages
-
Stopwatch
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (1.0-2.5 mg/kg, s.c.).
-
Immediately place each mouse in an individual observation cage.
-
Observe and score the stereotyped behavior at 10-minute intervals for a total of 60 minutes. A common scoring scale is:
-
0: No stereotyped behavior
-
1: Intermittent sniffing
-
2: Continuous sniffing
-
3: Intermittent licking or gnawing
-
4: Continuous licking or gnawing
-
-
Calculate the total stereotypy score for each animal over the observation period.
Data Analysis: Compare the mean stereotypy scores of the test compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the stereotypy score indicates potential antipsychotic activity.
Protocol 4: Catalepsy Test in Rats
Principle: Catalepsy, a state of motor rigidity and immobility, is a well-established preclinical indicator of the potential for a neuroleptic drug to induce extrapyramidal side effects (EPS) in humans.[3][13][14] This side effect is primarily attributed to the blockade of dopamine D2 receptors in the nigrostriatal pathway.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Test compound (novel neuroleptic candidate)
-
Vehicle for the test compound
-
Haloperidol (as a positive control)
-
A horizontal bar (approximately 1 cm in diameter) raised 9 cm from the surface.
-
Stopwatch
Procedure:
-
Administer the test compound, vehicle, or haloperidol (e.g., 0.5-1.0 mg/kg, i.p.).
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), assess the rats for catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time until the rat removes both paws from the bar.
-
A cut-off time (e.g., 180 seconds) should be set to avoid undue stress. If the rat remains on the bar for the entire cut-off period, the maximum score is recorded.
Data Analysis: Compare the mean latency to descend from the bar for the different treatment groups at each time point using appropriate statistical analysis. A significant increase in the descent latency indicates a potential for the compound to induce EPS.
Preclinical evaluation workflow for a novel neuroleptic candidate.
Conclusion
This compound represents a valuable and strategically designed starting material for the synthesis of novel neuroleptic agents. Its structural features provide a solid foundation for developing compounds with high affinity for key neuroreceptors implicated in psychosis. The protocols detailed in this guide offer a robust framework for the synthesis and preclinical evaluation of such compounds, enabling researchers to efficiently identify and characterize promising new candidates for the treatment of psychotic disorders. By integrating rational drug design with systematic in vitro and in vivo testing, the potential of this chemical scaffold can be fully realized in the quest for safer and more effective antipsychotic therapies.
References
- 1. Differentiation between MK-801- and apomorphine-induced stereotyped behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldresearchlibrary.org [worldresearchlibrary.org]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Butyrophenone - Wikipedia [en.wikipedia.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. chembk.com [chembk.com]
- 9. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
- 10. researchgate.net [researchgate.net]
- 11. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apomorphine-induced rotations [protocols.io]
- 14. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
HPLC analytical method for 4-(4-Fluorobenzyl)piperidine hydrochloride purity
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(4-Fluorobenzyl)piperidine Hydrochloride Purity
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for this compound. This compound is a pivotal intermediate in the synthesis of various pharmaceutical agents, making the accurate assessment of its purity a critical step in drug development and quality control.[1][2] The method described herein is developed based on fundamental chromatographic principles and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4] This guide is intended for researchers, analytical scientists, and quality control professionals, offering a detailed protocol, the scientific rationale behind the methodological choices, and a complete validation framework.
Introduction and Scientific Rationale
This compound is a heterocyclic amine derivative.[1] Its structure, featuring a polar piperidine ring and a non-polar fluorobenzyl group, makes it amenable to separation by RP-HPLC. The purity of this intermediate is paramount, as impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Principle of the Method: The analytical method leverages reversed-phase chromatography, the most widely used separation technique in the pharmaceutical industry.[5][6] In this mode, the analyte partitions between a polar mobile phase and a non-polar (hydrophobic) stationary phase, typically a silica support chemically bonded with C18 alkyl chains.[6] this compound, while polar, possesses sufficient hydrophobicity due to its benzyl moiety to be retained on a C18 column. Separation from potential impurities (e.g., starting materials, by-products) is achieved based on differences in their respective hydrophobicities. The fluorophenyl group acts as a chromophore, allowing for sensitive detection using an ultraviolet (UV) detector.
The mobile phase composition is critical. A buffered aqueous solution mixed with an organic solvent (acetonitrile) is employed. The buffer, maintained at an acidic pH, serves a crucial function: it ensures the piperidine nitrogen remains consistently protonated (as a positive ion). This suppresses the unwanted interactions of the basic amine with residual acidic silanols on the silica surface of the HPLC column, leading to symmetrical peak shapes and reproducible retention times.
Experimental Protocol
This section details the necessary equipment, reagents, and step-by-step procedures for performing the purity analysis.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Thermostat, UV/PDA Detector |
| Chromatography Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) |
| Data System | Chromatography Data Software (CDS) for instrument control, data acquisition, and processing |
| Analytical Balance | 4 or 5-decimal place readability |
| pH Meter | Calibrated with standard buffers |
| Reference Standard | This compound, of known high purity (e.g., >99.5%) |
| Test Sample | Batch of this compound to be analyzed |
| Reagents | Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade or Milli-Q) |
Chromatographic Conditions
The following parameters should be established on the HPLC system. These conditions are a robust starting point but may be adjusted within the allowable limits defined by pharmacopeias like the USP <621> to meet system suitability requirements.[7][8][9]
| Parameter | Condition |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (or until all impurity peaks have eluted) |
Preparation of Solutions
Mobile Phase A (Buffer Preparation):
-
Weigh 3.40 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of HPLC grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH of the solution to 3.0 ± 0.05 using dilute Orthophosphoric Acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.
Diluent Preparation:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio. This ensures sample compatibility with the mobile phase.
Reference Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
Test Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Reference Standard Solution preparation.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step mandated by all major pharmacopeias.[10][11] Inject the Reference Standard Solution in six replicate injections and evaluate the following parameters.
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate undesirable column interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% for 6 replicate injections | Demonstrates the precision of the injector and detector system. |
| % RSD of Retention Time | ≤ 1.0% for 6 replicate injections | Indicates the stability and precision of the pumping system. |
Analytical Method Validation Protocol
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] The following protocol is based on the ICH Q2(R1) guideline.[3][12][13]
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the main peak.
-
Inject the Reference Standard Solution.
-
Inject the Test Sample Solution.
-
If available, inject solutions of known related substances or stressed (degraded) samples.
-
-
Acceptance Criteria: The main peak should be free from any co-eluting peaks in the chromatograms of the test sample and stressed samples, as demonstrated by a peak purity analysis if a PDA detector is used. The blank should show no significant peaks at the analyte's retention time.
Linearity
This establishes that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a stock solution of the Reference Standard (e.g., 1.0 mg/mL).
-
Perform serial dilutions to create at least five concentration levels ranging from the Limit of Quantification (LOQ) to 150% of the nominal test concentration (e.g., LOQ, 0.25, 0.5, 0.75, 1.0 mg/mL).
-
Inject each concentration level in triplicate.
-
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.
Accuracy (Recovery)
Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is assessed by spiking a sample matrix with known amounts of the analyte.
-
Protocol:
-
Prepare solutions of the test sample spiked with the Reference Standard at three concentration levels (e.g., 50%, 100%, and 150% of the test concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six separate preparations of the test sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The % RSD of the purity results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The % RSD between the two sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
Acceptance Criteria:
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze the Reference Standard Solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., ± 2% absolute in organic content)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the changes should not significantly impact the results.
Data Analysis and Visualization
Calculation of Purity
The purity of the this compound sample is typically calculated using the area percentage method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar UV response to the main component. If a reference standard for a specific impurity is available, its concentration can be calculated using a direct comparison of its peak area to that of the impurity standard.
Visual Workflow and Logic Diagrams
The following diagrams, generated using DOT language, illustrate the experimental workflow and the logical structure of the method validation process.
Caption: Experimental workflow from preparation to final report.
Caption: Logical structure of the analytical method validation.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate means for assessing the purity of this compound. The isocratic method is straightforward to implement, and its foundation in established chromatographic principles ensures consistent performance. Adherence to the system suitability and method validation protocols outlined herein will ensure that the data generated is scientifically sound and suitable for regulatory scrutiny, supporting the development of safe and effective pharmaceutical products.
References
- 1. CAS 193357-52-7: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. jordilabs.com [jordilabs.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. Chromatography [usp.org]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
Application Note: High-Purity Isolation of 4-(4-Fluorobenzyl)piperidine Hydrochloride via Recrystallization
Abstract
This technical guide provides a comprehensive, in-depth protocol for the purification of 4-(4-Fluorobenzyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The methodology centers on recrystallization, a robust technique for the removal of process-related impurities. This document elucidates the scientific principles underpinning solvent selection, impurity profiles, and the execution of both single-solvent and mixed-solvent recrystallization protocols. The procedures outlined herein are designed to be self-validating, ensuring the consistent attainment of high-purity material suitable for drug development and other research applications.
Introduction: The Critical Role of Purity
This compound is a pivotal building block in the synthesis of a variety of pharmacologically active agents.[1] The purity of this intermediate is paramount, as even trace amounts of impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its contaminants in a chosen solvent system at varying temperatures.[2]
This application note will detail the theoretical and practical considerations for the successful recrystallization of this compound, providing researchers, scientists, and drug development professionals with a reliable and reproducible purification strategy.
Understanding the Impurity Profile
The nature of impurities in a crude sample of this compound is intrinsically linked to its synthetic route. A common synthetic pathway involves the reaction of piperidine derivatives with 4-fluorobenzyl halides or a reductive amination process. Potential impurities may include:
-
Unreacted Starting Materials: Residual piperidine precursors or 4-fluorobenzylating agents.
-
Byproducts of the Reaction: Compounds formed from side reactions, such as over-alkylation or products of elimination reactions. For instance, in syntheses involving acylated piperidines, unreacted N-acylpiperidine precursors could be present.[3]
-
Residual Solvents: Solvents used in the synthesis and initial work-up that were not completely removed.
-
Degradation Products: Impurities formed during the synthesis or storage of the crude material.
A thorough understanding of the potential impurity profile is crucial for selecting an appropriate recrystallization solvent system that will effectively separate the desired product from these contaminants.
The Science of Solvent Selection: A Foundational Step
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To ensure complete dissolution of the crude product.
-
Low solubility at reduced temperatures: To maximize the recovery of the purified compound upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Favorable Crystal Morphology: The solvent should promote the formation of well-defined, easily filterable crystals.
-
Differential Solubility of Impurities: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
As a hydrochloride salt of an amine, 4-(4-Fluorobenzyl)piperidine is a polar molecule, and its solubility is governed by the principle of "like dissolves like." Therefore, polar solvents are generally good candidates for investigation.
Preliminary Solvent Screening
Due to the limited availability of specific solubility data for this compound, a preliminary solvent screening is a necessary first step. This is typically performed on a small scale.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile) dropwise at room temperature, observing the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by significant crystal formation upon cooling.
Table 1: Anticipated Solubility Profile for Solvent Screening
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Potential for Recrystallization |
| Water | High | Very High | Poor (as a single solvent) |
| Methanol | Moderate to High | Very High | Potentially suitable |
| Ethanol | Moderate | High | Good candidate |
| Isopropanol | Low to Moderate | High | Excellent candidate |
| Acetone | Low | Moderate | Possible, may require a mixed system |
| Acetonitrile | Low | Moderate | Possible, may require a mixed system |
| Toluene | Very Low | Low | Unlikely as a single solvent |
| Heptane | Insoluble | Insoluble | Potential anti-solvent in mixed systems |
This table is based on general principles of solubility for amine hydrochlorides and should be confirmed by experimental screening.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Isopropanol
Isopropanol is often a good starting point for the recrystallization of amine hydrochlorides due to its moderate polarity and good temperature-dependent solubility profile for such compounds.[3]
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a magnetic stir bar. Heat the mixture gently on a hot plate with stirring. Continue to add isopropanol portion-wise until the solid is completely dissolved at or near the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, slightly dilute the hot solution with a small amount of additional hot isopropanol to prevent premature crystallization. Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Diagram 1: Single-Solvent Recrystallization Workflow
Caption: Workflow for single-solvent recrystallization.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Isopropanol/Water)
A mixed-solvent system can be employed when no single solvent provides the ideal solubility characteristics. In this case, one solvent in which the compound is highly soluble (the "good" solvent) is paired with a miscible solvent in which the compound is poorly soluble (the "anti-solvent" or "bad" solvent). For this compound, an alcohol/water mixture is a logical choice.[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol (the "good" solvent).
-
Inducing Precipitation: While keeping the solution hot, add water (the "anti-solvent") dropwise with stirring until the solution becomes slightly and persistently turbid (cloudy). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot isopropanol to the turbid solution until it becomes clear again. The solution is now saturated at that temperature.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature.
-
Maximizing Yield: Place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold isopropanol/water mixture (in the same approximate ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Diagram 2: Mixed-Solvent Recrystallization Logic
Caption: Logic flow for mixed-solvent recrystallization.
Characterization of Purified Product
To confirm the purity of the recrystallized this compound, several analytical techniques should be employed.
Table 2: Analytical Methods for Purity Assessment
| Technique | Purpose | Expected Observations for Pure Product |
| Melting Point | Assess purity and identity | A sharp melting point range, consistent with literature values. |
| HPLC | Quantify purity and detect impurities | A single major peak corresponding to the product, with minimal or no impurity peaks.[5][6] |
| ¹H NMR | Confirm chemical structure and purity | The spectrum should show the expected signals for all protons with the correct integration and splitting patterns. Absence of signals from impurities. |
| FT-IR | Confirm functional groups and identity | The spectrum should exhibit characteristic absorption bands for the N-H stretch (of the hydrochloride), C-H stretches (aromatic and aliphatic), C=C stretch (aromatic), and C-F stretch. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too rapidly. | Use a lower-boiling solvent. Re-heat the solution to dissolve the oil and allow it to cool more slowly. Add more of the "good" solvent in a mixed-solvent system. |
| Low recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. |
| Colored impurities remain | The colored impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before hot filtration. Use with caution as it can also adsorb the desired product. |
Conclusion
The recrystallization protocols detailed in this application note provide a robust and scientifically sound methodology for the purification of this compound. By understanding the principles of solvent selection and potential impurity profiles, researchers can effectively implement these procedures to obtain high-purity material, a critical requirement for successful drug discovery and development endeavors. The combination of systematic solvent screening, careful execution of the recrystallization process, and thorough analytical characterization will ensure the consistent production of a high-quality chemical intermediate.
References
- 1. CAS 193357-52-7: this compound [cymitquimica.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. reddit.com [reddit.com]
- 5. Buy 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 1185088-82-7 [smolecule.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
In Vitro Assay Development for the Characterization of 4-(4-Fluorobenzyl)piperidine Hydrochloride Derivatives
An Application Note for Drug Discovery Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Derivatives of 4-(4-fluorobenzyl)piperidine are of significant interest due to their potential to modulate key neurotransmitter systems and other critical biological targets.[2][3] The introduction of a fluorine atom can enhance metabolic stability and receptor binding affinity, making this class of compounds a fertile ground for drug discovery.[2] This guide provides a comprehensive framework for the in vitro pharmacological characterization of novel 4-(4-fluorobenzyl)piperidine hydrochloride derivatives. We present a logical, tiered assay cascade, beginning with primary target engagement and expanding to essential secondary pharmacology and safety profiling. Detailed, field-tested protocols for key assays are provided, emphasizing the scientific rationale behind experimental design to empower researchers in their drug development efforts.
Foundational Strategy: An Integrated Assay Cascade
Effective drug discovery hinges on a robust and efficient screening funnel that can rapidly identify promising candidates while flagging potential liabilities.[4][5] For novel piperidine derivatives, which may exhibit polypharmacology, a systematic approach is crucial.[6] We advocate for a parallel and tiered screening strategy. Primary assays should confirm affinity for logical, high-probability targets based on the structural class. Concurrently, or immediately following, key safety assays should be run to eliminate compounds with undesirable profiles early, saving significant resources.[7][8]
The general workflow for evaluating these derivatives involves synthesizing the compounds, conducting a battery of in vitro assays to determine biological activity and mechanism, and then progressing the most promising candidates to more complex studies.[9]
Primary Target Engagement Assays
The 4-(fluorobenzoyl)piperidine fragment is a well-established pharmacophore for dopaminergic and serotoninergic receptors.[10] Furthermore, many piperidine-containing molecules show high affinity for sigma receptors.[11][12] Therefore, initial screening against the Dopamine D2 and Sigma-1 receptors is a logical starting point.
Dopamine D2 Receptor (D2R) Binding
The D2R, a G-protein coupled receptor (GPCR), is a critical target for antipsychotic and neurological disease therapies.[13] Determining a compound's affinity for D2R is a primary indicator of its potential CNS activity.
This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the D2 receptor.
-
Rationale: This "gold standard" assay directly measures binding to the receptor expressed in a stable cell line, providing a quantitative measure of affinity. We use [³H]Spiperone, a high-affinity D2R antagonist, as the radioligand.[14]
-
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing human D2R.
-
Radioligand: [³H]Spiperone (Specific Activity ~70-90 Ci/mmol).
-
Non-specific Ligand: Haloperidol (10 µM final concentration).
-
Test Compounds: this compound derivatives, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates and glass fiber filter mats.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Step-by-Step Methodology:
-
Preparation: Thaw D2R cell membranes on ice. Prepare serial dilutions of test compounds in assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for Total Binding) or 25 µL of 10 µM Haloperidol (for Non-specific Binding) or 25 µL of test compound dilution.
-
25 µL of [³H]Spiperone diluted in Assay Buffer (to a final concentration of ~0.2 nM).
-
50 µL of D2R membrane preparation (5-10 µg protein/well).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. The incubation period allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters 3 times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sigma-1 Receptor (σ1R) Binding
The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum.[12][15] It is implicated in a wide range of CNS disorders, making it an important target for novel therapeutics.[11]
This assay is adapted from standard procedures to determine ligand affinity for the σ1R.[16]
-
Rationale: Guinea pig brain homogenates are a rich source of σ1R. (+)-[³H]Pentazocine is a commonly used radioligand for selectively labeling the σ1R.[16][17]
-
Materials:
-
Tissue Homogenate: Guinea pig brain membranes.
-
Radioligand: (+)-[³H]Pentazocine (Specific Activity ~30-50 Ci/mmol).
-
Non-specific Ligand: Haloperidol (10 µM final concentration).
-
Test Compounds: Serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Step-by-Step Methodology:
-
Preparation: Prepare membrane homogenates and serial dilutions of test compounds.
-
Assay Plate Setup: To each well, add:
-
50 µL of Assay Buffer (Total Binding) or 50 µL of 10 µM Haloperidol (Non-specific Binding) or 50 µL of test compound.
-
50 µL of (+)-[³H]Pentazocine (to a final concentration of ~2 nM).
-
100 µL of membrane homogenate (150-200 µg protein/well).
-
-
Incubation: Incubate for 120 minutes at 37°C.
-
Harvesting & Detection: Follow steps 4-6 as described in Protocol 2.1.1.
-
-
Data Analysis: Perform data analysis as described in Protocol 2.1.1 to determine IC50 and Ki values for the σ1R.
Secondary & Safety Pharmacology Profiling
Early assessment of potential liabilities is a cornerstone of modern drug discovery. The two most critical off-target activities to investigate are inhibition of the hERG potassium channel and inhibition of major Cytochrome P450 enzymes.
hERG Channel Inhibition (Cardiac Safety)
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsade de Pointes.[18] Therefore, hERG screening is mandated by regulatory agencies and is essential for any compound intended for human use.
-
Rationale: This cell-based functional assay provides a high-throughput method for assessing hERG channel activity.[19] It uses thallium (Tl+) as a surrogate for potassium (K+) ions. When the hERG channels open, Tl+ enters the cell and binds to a cytosolic fluorescent dye, causing an increase in fluorescence.[20] Inhibitors block this influx, resulting in a reduced signal.
-
Materials:
-
Cell Line: HEK293 or U2OS cells stably expressing the hERG channel.
-
FluxOR™ Thallium Detection Kit (or equivalent).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Stimulation Buffer: Assay buffer containing thallium and potassium.
-
Positive Control: A known hERG inhibitor like Astemizole or E-4031.[18][20]
-
Fluorescent kinetic plate reader (e.g., FDSS, FLIPR).
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed hERG-expressing cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove culture medium and add the fluorescent FluxOR™ dye loading solution to each well. Incubate for 60-90 minutes at room temperature in the dark.
-
Compound Addition: After incubation, remove the dye solution. Add 20 µL of Assay Buffer containing the test compound or control to the appropriate wells. Incubate for 10-30 minutes.
-
Fluorescence Reading: Place the plate in the kinetic plate reader. Establish a baseline fluorescence reading for 10-20 seconds.
-
Stimulation & Detection: Add 10 µL of Stimulation Buffer to each well. Immediately begin measuring the fluorescence intensity (e.g., 480 nm excitation, 540 nm emission) every second for 2-3 minutes.[20]
-
Data Analysis: Calculate the difference between the peak fluorescence and the baseline. Plot the percentage of inhibition relative to the vehicle control against the log concentration of the test compound to determine the IC50 value.
-
Cytochrome P450 (CYP) Inhibition (Drug-Drug Interactions)
CYP enzymes are the primary enzymes responsible for drug metabolism.[21] Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[22] FDA guidance recommends testing for inhibition of several key CYP isoforms.[21][22]
-
Rationale: This assay uses human liver microsomes, which contain a full complement of CYP enzymes, providing a physiologically relevant test system.[22] A cocktail of specific probe substrates for each major CYP isoform is incubated with the microsomes in the presence of the test compound. The formation of the specific metabolite for each substrate is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific detection method.[21]
-
Materials:
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP activity).
-
Phosphate Buffer (100 mM, pH 7.4).
-
CYP Probe Substrate Cocktail (see table below).
-
Positive Control Inhibitors (see table below).
-
Acetonitrile with internal standard (for reaction termination).
-
LC-MS/MS system.
-
-
Step-by-Step Methodology:
-
Incubation Plate Setup: In a 96-well plate, prepare a pre-incubation mix containing HLM, phosphate buffer, and either the test compound, a positive control inhibitor, or vehicle.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the test compound to interact with the enzymes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system and the substrate cocktail.
-
Reaction Incubation: Incubate for a specific time (e.g., 15 minutes) at 37°C with shaking. The time is optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., deuterated analogs of the metabolites).
-
Sample Preparation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Use a validated method to separate and quantify the formation of each specific metabolite.
-
Data Analysis: Calculate the rate of metabolite formation in the presence of the test compound as a percentage of the vehicle control. Plot this percentage against the log concentration of the test compound for each CYP isoform to determine the respective IC50 values.
-
Data Summary and Interpretation
All quantitative data should be consolidated to facilitate comparison and decision-making.
| Compound ID | D2R Ki (nM) | σ1R Ki (nM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |
| Derivative 1 | 15.2 | 250.5 | > 30 | > 50 | 12.5 |
| Derivative 2 | 450.8 | 8.9 | 2.5 | 45.8 | 28.1 |
| Derivative 3 | 22.5 | 35.1 | > 30 | 8.3 | > 50 |
| Reference | Value | Value | Value | Value | Value |
| Table 1. Example data summary table for a series of 4-(4-Fluorobenzyl)piperidine derivatives. |
A successful lead candidate would ideally exhibit high potency (low Ki) for its primary target(s), good selectivity over other targets, and a weak potential for off-target liabilities (high IC50 for hERG and CYPs). For instance, Derivative 1 shows promising selectivity for the D2R with a clean hERG profile, though its moderate CYP2D6 inhibition warrants further investigation. Derivative 2 is a potent σ1R ligand but is flagged by a potent hERG liability, marking it for deprioritization or significant structural modification.
Conclusion
The strategic development of in vitro assays is fundamental to the successful progression of novel this compound derivatives from concept to clinical candidate. The integrated cascade presented here provides a robust framework for identifying compounds with high affinity for their intended CNS targets while simultaneously assessing critical safety parameters. By understanding the causality behind each protocol and interpreting the resulting data within a structured decision-making framework, research organizations can more effectively allocate resources and accelerate the development of next-generation therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 193357-52-7: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Biological assay development and validation - SRI [sri.com]
- 9. benchchem.com [benchchem.com]
- 10. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. hERG Assay | PPTX [slideshare.net]
- 20. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lnhlifesciences.org [lnhlifesciences.org]
- 22. enamine.net [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Fluorobenzyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(4-fluorobenzyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and practical insights needed to overcome challenges and achieve optimal yields.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound can arise from various factors, often related to the specific synthetic route employed. The most common laboratory-scale synthesis is a reductive amination reaction. This guide will focus on troubleshooting this pathway.
The Reductive Amination Pathway
A prevalent method for synthesizing 4-(4-fluorobenzyl)piperidine is the reductive amination between piperidine and 4-fluorobenzaldehyde, followed by conversion to the hydrochloride salt. This process typically involves two key steps: the formation of an iminium intermediate and its subsequent reduction.
Caption: General workflow for the reductive amination synthesis of this compound.
Question 1: My reaction yield is consistently low, and I observe unreacted starting materials. What are the likely causes and how can I fix this?
Answer:
Low conversion of starting materials in a reductive amination reaction often points to issues with the formation of the imine or iminium ion intermediate, or with the reduction step itself.
Potential Causes & Solutions:
-
Incomplete Imine/Iminium Formation: The equilibrium between the amine, aldehyde, and the imine intermediate can be unfavorable.[1] Water is a byproduct of imine formation, and its presence can shift the equilibrium back towards the starting materials.
-
Troubleshooting Protocol:
-
Use a Dehydrating Agent: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove water as it is formed.
-
Azeotropic Removal of Water: If the solvent allows (e.g., toluene), you can use a Dean-Stark apparatus to azeotropically remove water.
-
Stepwise Procedure: First, stir the piperidine and 4-fluorobenzaldehyde together in the solvent for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[2][3] This is particularly useful when using reducing agents that can also reduce the aldehyde.[3]
-
-
-
Suboptimal pH: Imine formation is often catalyzed by mild acid.[3] If the reaction medium is too basic, the reaction will be slow. If it's too acidic, the amine starting material will be protonated and become non-nucleophilic.[3]
-
Troubleshooting Protocol:
-
Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4]
-
pH Monitoring: If possible, monitor the pH of your reaction mixture and aim for a range of 4-6.
-
-
-
Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the reaction conditions or may have degraded.
-
Troubleshooting Protocol:
-
Switch Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for one-pot reductive aminations as it is milder and more selective for imines over aldehydes.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH.[1][3] If you are using sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition, as it can readily reduce the aldehyde.[3][6]
-
Verify Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator) to prevent decomposition.
-
-
| Reducing Agent | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Generally preferred for one-pot reactions; moisture-sensitive.[5][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective at mildly acidic pH; toxic cyanide byproducts are a concern.[1][3] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting aldehyde; best added after imine formation is complete.[3][6][7] |
Question 2: I'm observing significant side products in my reaction mixture. What are they likely to be and how can I minimize their formation?
Answer:
The formation of side products is a common cause of low yields. In this synthesis, the most likely side products are the alcohol from the reduction of 4-fluorobenzaldehyde and products of over-alkylation.
Caption: Main reaction pathway and common side reactions in the synthesis of 4-(4-Fluorobenzyl)piperidine.
Potential Causes & Solutions:
-
Reduction of 4-Fluorobenzaldehyde: If a non-selective reducing agent like NaBH₄ is used, it can reduce the starting aldehyde to 4-fluorobenzyl alcohol.[3]
-
Troubleshooting Protocol:
-
Use a Selective Reducing Agent: As mentioned previously, NaBH(OAc)₃ is less likely to reduce aldehydes, especially in the presence of the more electrophilic iminium ion.[5]
-
Control Reagent Addition: If using NaBH₄, ensure the imine formation is complete before adding it. You can monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC). Add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to control the reaction.[2]
-
-
-
Over-Alkylation: The secondary amine product can potentially react with another molecule of 4-fluorobenzaldehyde to form a tertiary amine.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of the amine (piperidine) relative to the aldehyde. This will ensure the aldehyde is consumed before it can react with the product.
-
Slow Addition: Adding the aldehyde slowly to the mixture of the amine and the reducing agent can help to keep its concentration low, disfavoring the over-alkylation reaction.
-
-
Question 3: My reaction seems to have worked, but I'm losing a significant amount of product during the workup and purification. How can I improve my product isolation?
Answer:
Product loss during workup and purification is a common issue, especially when dealing with amines which can have challenging physical properties.
Potential Causes & Solutions:
-
Inefficient Extraction: Amines can be protonated or deprotonated depending on the pH, affecting their solubility in organic and aqueous layers.
-
Troubleshooting Protocol:
-
pH Adjustment for Extraction: After quenching the reaction, ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like sodium hydroxide (NaOH) before extracting with an organic solvent (e.g., dichloromethane, ethyl acetate). This ensures the amine product is in its free base form and will partition into the organic layer.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to maximize recovery.
-
Salting Out: Adding brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of the amine in the aqueous phase and promote its transfer to the organic layer.
-
-
-
Issues with Hydrochloride Salt Formation and Isolation: The final step of precipitating the hydrochloride salt can be tricky.
-
Troubleshooting Protocol:
-
Choice of Solvent: The hydrochloride salt should be insoluble in the chosen solvent. Ethers (like diethyl ether or MTBE) or isopropanol are commonly used.[8]
-
Anhydrous Conditions: Use a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the salt. The presence of water can lead to a gummy or oily product instead of a crystalline solid.
-
Controlled Precipitation: Cool the solution of the free base amine before and during the slow addition of the HCl solution to promote the formation of a filterable crystalline solid.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this molecule?
For laboratory and small-scale synthesis, reductive amination is highly favored due to its operational simplicity, the availability of starting materials, and the ability to perform it as a one-pot reaction.[9] For larger-scale industrial production, catalytic hydrogenation of a corresponding pyridine derivative might be considered, as it is a more atom-economical process.[10][11] However, catalytic hydrogenation can require specialized equipment for handling hydrogen gas under pressure and may involve more expensive catalysts like rhodium or iridium.[10][12]
Q2: Can I use 4-(4-fluorobenzoyl)piperidine as a starting material?
Yes, 4-(4-fluorobenzoyl)piperidine can be a viable intermediate.[8][13] The ketone can be reduced to a methylene group using methods like the Wolff-Kishner or Clemmensen reduction. However, these reactions often require harsh conditions that may not be compatible with all functional groups.
Q3: What analytical techniques are best for monitoring the reaction progress?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the consumption of the starting materials (especially the UV-active 4-fluorobenzaldehyde) and the formation of the product. Staining with an agent like potassium permanganate can help visualize the amine product. For a more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Q4: My final product is an oil instead of a solid. What should I do?
If the hydrochloride salt oils out instead of crystallizing, it could be due to impurities or residual water/solvent. Try re-dissolving the oil in a minimal amount of a polar solvent like methanol or isopropanol and then slowly adding a non-polar solvent like diethyl ether or hexane until turbidity is observed. Cooling the mixture may then induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. bioengineer.org [bioengineer.org]
- 13. chemimpex.com [chemimpex.com]
identifying by-products in the synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride
Technical Support Center: Synthesis of 4-(4-Fluorobenzyl)piperidine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As a crucial pharmaceutical intermediate, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common by-products during your synthesis.
Section 1: Overview of Common Synthetic Pathways
The synthesis of 4-(4-Fluorobenzyl)piperidine is typically achieved via two primary routes: Reductive Amination and Direct N-Alkylation . Each pathway, while effective, presents a unique profile of potential side reactions and by-products. Understanding the mechanism of your chosen route is the first step in effective troubleshooting.
Caption: Common synthetic routes and potential by-product formation.
Section 2: Frequently Asked Questions on By-product Identification
This section addresses specific by-products you may encounter, their causes, and how to identify them.
Route A: Reductive Amination
Q1: My post-reaction analysis (GC-MS/LC-MS) shows a significant peak for a compound with a mass of 126.11 g/mol . What is it and why did it form?
A: This mass corresponds to 4-fluorobenzyl alcohol . Its presence is a classic indicator that your reducing agent is reacting directly with the starting 4-fluorobenzaldehyde before it can form the iminium intermediate with piperidine.
-
Causality: This typically occurs if the reducing agent is too reactive or added too quickly, or if the initial condensation reaction to form the imine/iminium ion is slow. The aldehyde is reduced faster than the iminium intermediate.
-
Expert Insight: Using a milder, amine-selective reducing agent like sodium triacetoxyborohydride (STAB) can significantly minimize this side reaction compared to more aggressive hydrides like sodium borohydride.
Q2: I have an incomplete reaction, with starting materials still present. Could an unstable intermediate be the issue?
A: Yes. The reaction proceeds through a Schiff base or, more accurately, an iminium ion intermediate . This species is susceptible to hydrolysis, especially during aqueous workup. If the reduction step is not efficient or rapid, the iminium ion can revert to the starting aldehyde and piperidine, leading to low conversion.
-
Troubleshooting: Ensure your reaction is run under anhydrous conditions until the reduction step is complete. Monitor the disappearance of the iminium intermediate by TLC or a rapid LC-MS quench sample if possible.
Route B: N-Alkylation
Q3: My LC-MS analysis shows a peak with an m/z of 302.18. It's not my product (Expected m/z [M+H]⁺: 194.14). What is this high-mass impurity?
A: This mass corresponds to the quaternary ammonium salt , specifically 1,1-bis(4-fluorobenzyl)piperidin-1-ium. This is a common by-product in N-alkylation reactions.
-
Causality: It forms when the desired product, 4-(4-fluorobenzyl)piperidine, acts as a nucleophile and reacts with a second molecule of 4-fluorobenzyl chloride. This over-alkylation is favored when:
-
The alkylating agent (4-fluorobenzyl chloride) is used in excess.
-
The reaction is run for an extended period at elevated temperatures.
-
The concentration of the product becomes high relative to the starting piperidine.
-
-
Identification Tip: Quaternary salts are non-volatile and will not be observed by standard GC-MS. They are best identified using ESI-LC-MS.
Q4: I ran my reaction in ethanol and my yield is low. Besides the quaternary salt, what other by-products should I look for?
A: When using an alcohol (like ethanol) as a solvent, you must consider solvolysis of the highly reactive 4-fluorobenzyl chloride.
-
Potential By-products:
-
4-Fluorobenzyl ethyl ether (MW: 154.18 g/mol ): Ethanol can act as a competing nucleophile.
-
4-Fluorobenzyl alcohol (MW: 126.11 g/mol ): Formed from hydrolysis if water is present in the solvent.[2]
-
-
Expert Insight: To avoid these issues, consider switching to an aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or dichloromethane (DCM). If a base is needed, an inorganic base like K₂CO₃ or an organic, non-nucleophilic base like diisopropylethylamine (DIPEA) is recommended.[2][3]
| Compound | Formula | MW ( g/mol ) | Expected [M+H]⁺ | Primary Analytical Method |
| Product | C₁₂H₁₆FN | 193.26 | 194.14 | GC-MS, LC-MS |
| 4-Fluorobenzyl Alcohol | C₇H₇FO | 126.11 | 127.06 | GC-MS, LC-MS |
| Quaternary Salt | C₂₀H₂₃F₂N⁺ | 302.18 | 302.18 (M⁺) | LC-MS (ESI) |
| 4-Fluorobenzyl Ether | C₉H₁₁FO | 154.18 | 155.09 | GC-MS, LC-MS |
| Piperidine | C₅H₁₁N | 85.15 | 86.10 | GC-MS |
| 4-Fluorobenzyl Chloride | C₇H₆FCl | 144.57 | N/A | GC-MS |
Section 3: Troubleshooting Guide & Analytical Protocols
A systematic approach is crucial when an unexpected peak appears in your analysis.
Troubleshooting Workflow: The Unknown Peak
Problem: An unknown impurity is detected in your crude reaction mixture.
-
Step 1: Gather Comprehensive Data.
-
GC-MS: Provides the retention time and mass fragmentation pattern, ideal for volatile, neutral compounds like starting materials, the main product, and alcohol/ether by-products.[4]
-
LC-MS (ESI): Essential for non-volatile or ionic species like the quaternary ammonium salt. It provides an accurate mass of the protonated molecule ([M+H]⁺) or the molecular ion (M⁺).[5]
-
¹H and ¹⁹F NMR: Invaluable for structural confirmation. Look for characteristic signals:
-
¹⁹F NMR: A singlet will confirm the presence of the 4-fluorophenyl group. The number of distinct singlets can indicate the number of fluorine-containing species.
-
¹H NMR: The presence of two benzylic CH₂ signals around 4.5-5.0 ppm could suggest the quaternary salt.
-
-
-
Step 2: Formulate a Hypothesis.
-
Consult the pathway diagram and FAQ section above.
-
Based on the mass and your synthetic route, determine the most likely structure. For instance, a mass of M+16 relative to your product could indicate oxidation, while a mass corresponding to product + benzyl group points to over-alkylation.
-
-
Step 3: Confirm the Identity.
-
If a by-product is suspected, attempt to synthesize it independently as a reference standard if possible.
-
Use spiking experiments: Add a small amount of a suspected impurity (e.g., 4-fluorobenzyl alcohol) to your crude sample and check for an increase in the corresponding peak height in your chromatogram.
-
Protocol: GC-MS Analysis for Neutral Impurities
This protocol is a starting point for identifying volatile and semi-volatile impurities.
-
Objective: To separate and identify starting materials, the final product, and neutral by-products.
-
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture (after basification and extraction into an organic solvent like ethyl acetate or dichloromethane) to a concentration of ~1 mg/mL.[4]
-
GC System: Agilent 7890A GC or equivalent.[4]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Inlet Temperature: 250°C.
-
Injection: 1 µL, splitless mode.[4]
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector: Mass range 40-500 amu, electron ionization (EI) at 70 eV.
-
References
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Piperidines
Welcome to the Technical Support Center dedicated to the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we will delve into the mechanistic underpinnings of common N-alkylation strategies, provide robust, field-proven protocols, and offer detailed troubleshooting advice to overcome common experimental hurdles. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the integrity of your synthesized N-alkylated piperidine products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the N-alkylation of piperidines.
Q1: What are the primary methods for N-alkylation of piperidines, and how do I choose the right one?
There are two primary methods for the N-alkylation of piperidines: direct alkylation with alkyl halides and reductive amination.
-
Direct Alkylation: This is a classical SN2 reaction where the nitrogen atom of the piperidine acts as a nucleophile, attacking an electrophilic alkyl halide. This method is straightforward but is often plagued by over-alkylation, leading to the formation of quaternary ammonium salts.[1] It is most suitable for less reactive alkylating agents or when precise control over stoichiometry can be achieved.
-
Reductive Amination: This is often the preferred method for achieving clean, mono-alkylation.[2][3] It involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).[2][4] This method offers excellent control and avoids the issue of over-alkylation.[2]
Choosing the right method depends on:
-
Desired Product: For simple, mono-alkylated products, especially with reactive alkylating agents, reductive amination is generally superior.
-
Starting Materials: If you are starting with an alkyl halide, direct alkylation is the more direct route. If you have access to the corresponding aldehyde or ketone, reductive amination is highly efficient.
-
Scale and Purity Requirements: For high-purity materials on a larger scale, the cleaner reaction profile of reductive amination often simplifies purification.
Q2: I'm observing a significant amount of quaternary ammonium salt in my direct alkylation reaction. How can I prevent this over-alkylation?
Over-alkylation is a common side reaction in direct N-alkylation, particularly with reactive alkylating agents like methyl iodide.[1] Here are several strategies to favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkyl halide. This ensures the alkylating agent is the limiting reagent.
-
Slow Addition of Alkyl Halide: Adding the alkyl halide slowly to the reaction mixture, for instance, using a syringe pump, maintains a low concentration of the alkylating agent and minimizes the chance of a second alkylation event on the desired product.[2][5]
-
Choice of Base: While a base is necessary to neutralize the acid formed during the reaction, using a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can help.[5][6]
-
Switch to Reductive Amination: As mentioned, this is the most effective way to avoid over-alkylation altogether.[2]
Q3: My reductive amination reaction is sluggish or failing. What are the likely causes?
A slow or failed reductive amination is often due to issues with the formation of the crucial iminium ion intermediate.[2] Here’s what to check:
-
pH of the Reaction: Iminium ion formation is pH-dependent. The reaction medium should be slightly acidic (pH 4-6) to facilitate the dehydration step that forms the iminium ion.[4] Adding a mild acid like acetic acid can be beneficial.[4]
-
Anhydrous Conditions: Water can inhibit the formation of the iminium ion. Ensure that your solvents and reagents are anhydrous.[2]
-
Reactivity of the Carbonyl Compound: Less reactive ketones may require longer reaction times or the use of a Lewis acid catalyst, such as Ti(iPrO)₄, to promote imine formation.[2]
-
Order of Reagent Addition: For some substrates, pre-forming the imine by stirring the piperidine and the carbonyl compound together for a period before adding the reducing agent can improve yields.[2]
Q4: How do I choose the appropriate base and solvent for direct N-alkylation?
The choice of base and solvent is critical for a successful direct N-alkylation.
-
Base Selection: The base neutralizes the acid (HX) generated during the reaction, which would otherwise protonate the starting piperidine and render it non-nucleophilic.[5]
-
Inorganic Bases: Potassium carbonate (K2CO3) and potassium bicarbonate (KHCO3) are common, inexpensive choices.[5][7] They are heterogeneous in many organic solvents, which can sometimes lead to slower reaction rates.
-
Organic Bases: Non-nucleophilic, sterically hindered amine bases like DIPEA are excellent choices as they are soluble in common organic solvents and do not compete with the piperidine as a nucleophile.[5][6]
-
-
Solvent Selection: The solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction.
-
Acetonitrile (MeCN): A versatile solvent that is suitable for many N-alkylation reactions.[5][7]
-
Dimethylformamide (DMF): A more polar solvent that can be useful for less reactive alkyl halides or when solubility is an issue.[5]
-
Avoid Protic Solvents: Solvents like water, methanol, or ethanol can solvate the nucleophile, reducing its reactivity, and may also react with the alkyl halide.
-
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the N-alkylation of piperidines.
Troubleshooting Low Yield in Direct N-Alkylation
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or reaction time.[6] | Complete consumption of the starting material and maximization of product formation. |
| Suboptimal Base | The choice of base is critical. For direct alkylation, a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid byproduct without competing in the alkylation.[6] | Improved reaction rate and yield by preventing the protonation and deactivation of the starting amine. |
| Poor Solubility of Reactants | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system (e.g., DMF, acetonitrile, or a mixed solvent system).[6] | A homogeneous reaction mixture should lead to more consistent and improved reaction rates and yields. |
| Poor Leaving Group on Alkyl Halide | The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride or bromide, consider switching to the corresponding iodide or adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction.[2] | Increased reaction rate due to the better leaving group ability of iodide. |
Troubleshooting Side Product Formation
| Side Product | Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Quaternary Ammonium Salt | Excess of a highly reactive alkylating agent.[1][6] | Use a slight excess of the piperidine, add the alkyl halide slowly, or switch to a reductive amination protocol.[2][5] | Minimization or elimination of the over-alkylation product. |
| Elimination Products (Alkenes) | Using a sterically hindered piperidine or a secondary/tertiary alkyl halide, especially with a strong, non-nucleophilic base at elevated temperatures. | Use a milder base and lower the reaction temperature. Consider using a more polar, aprotic solvent. | Favoring the SN2 pathway over the E2 pathway. |
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the two primary N-alkylation methods.
Protocol 1: Direct N-Alkylation using an Alkyl Halide and K₂CO₃
This protocol describes a general procedure for the N-alkylation of piperidine with an alkyl bromide.
Materials:
-
Piperidine (1.0 eq)
-
Alkyl bromide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add piperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[7]
-
Add anhydrous acetonitrile to create a stirrable suspension.
-
Slowly add the alkyl bromide (1.05 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[7]
-
Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.[7]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.[7]
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated piperidine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general method for the N-alkylation of piperidine with an aldehyde.
Materials:
-
Piperidine (1.1 eq)
-
Aldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and anhydrous dichloromethane.
-
Add piperidine (1.1 eq) to the solution.[4]
-
Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[4]
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. An exotherm may be observed.[4]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 4: Visualizations and Mechanistic Diagrams
Visualizing the reaction pathways and decision-making processes can significantly aid in understanding and troubleshooting.
Diagram 1: General Workflow for N-Alkylation of Piperidines
References
Technical Support Center: Strategies for Preventing Over-Alkylation in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing piperidine derivatives. A frequent and significant challenge in this area is the undesired formation of over-alkylated products, particularly quaternary ammonium salts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields of your desired mono-alkylated piperidine products.
Our approach is grounded in years of field experience and a deep understanding of the underlying chemical principles. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding over-alkylation in piperidine synthesis.
Q1: What is over-alkylation in the context of piperidine synthesis, and why is it a problem?
Over-alkylation is a common side reaction where the target N-alkylated piperidine, which is a tertiary amine, acts as a nucleophile and reacts further with the alkylating agent.[1] This leads to the formation of a quaternary ammonium salt.[2] This is problematic for several reasons: it consumes the desired product, reduces the overall yield, and introduces impurities that can be challenging to separate from the target molecule, complicating the purification process.[3]
Q2: What are the primary factors that contribute to over-alkylation?
Several factors can promote over-alkylation:
-
Stoichiometry: Using an excess of the alkylating agent significantly increases the likelihood of the tertiary amine product reacting further.[4]
-
Reaction Conditions: Higher reaction temperatures and prolonged reaction times can provide the necessary energy for the less reactive tertiary amine to undergo a second alkylation.
-
Base: The choice and amount of base can influence the reaction. While a base is often necessary to neutralize the acid formed during the reaction, some bases can promote over-alkylation.[4]
-
Solvent: The polarity of the solvent can affect the reaction rates of both the desired mono-alkylation and the undesired di-alkylation.
Q3: What are the most effective strategies to prevent over-alkylation?
The most effective strategies involve either controlling the reaction conditions of direct alkylation, or employing alternative synthetic routes that are inherently less prone to over-alkylation. The three main approaches are:
-
Controlled Direct N-Alkylation: This involves carefully optimizing the reaction conditions to favor mono-alkylation.
-
Reductive Amination: This is a highly reliable method that avoids the formation of over-alkylation products by its reaction mechanism.[5][6]
-
Use of Protecting Groups: This strategy involves temporarily "blocking" the piperidine nitrogen to prevent it from reacting, followed by deprotection after the desired modifications are made elsewhere on the molecule.[7][8]
Troubleshooting Guide: Overcoming Over-Alkylation
This section provides a structured approach to troubleshooting experiments where over-alkylation is observed.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of quaternary ammonium salt | Excess of alkylating agent. | Carefully control the stoichiometry. Use a 1:1 or a slight excess of the piperidine. Consider the slow, dropwise addition of the alkylating agent to maintain a low concentration in the reaction mixture.[4] |
| High reaction temperature. | Perform the reaction at a lower temperature. Room temperature or even 0 °C may be sufficient. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times. | |
| Inappropriate base. | If using a base, consider a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base). Alternatively, using a solid-supported base like potassium carbonate can sometimes help.[4] | |
| Low yield of mono-alkylated product despite controlling stoichiometry | The mono-alkylated product is highly reactive. | Consider switching to a less reactive alkylating agent if possible (e.g., an alkyl bromide instead of an alkyl iodide). |
| The reaction is not going to completion. | If lowering the temperature stalls the reaction, a moderate increase may be necessary. However, this must be balanced with the risk of over-alkylation. Careful optimization is key. | |
| Difficulty in separating the mono-alkylated product from the quaternary salt | Similar polarities of the product and byproduct. | Purification can often be achieved through column chromatography.[9] Alternatively, the quaternary salt is often insoluble in many organic solvents and may precipitate out of the reaction mixture, allowing for separation by filtration. |
In-Depth Protocols and Methodologies
Here we provide detailed, step-by-step protocols for the most effective methods to prevent over-alkylation.
Method 1: Controlled Direct N-Alkylation
This method is suitable for simple alkylations where conditions can be carefully controlled.
Protocol: Mono-N-Alkylation of Piperidine with an Alkyl Halide
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in a suitable anhydrous aprotic solvent such as acetonitrile or DMF.[4]
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).[4]
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 equivalents) dropwise to the stirred solution at room temperature.[4] The slow addition is crucial to maintain a low concentration of the alkylating agent.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
Method 2: Reductive Amination
Reductive amination is a superior method for the synthesis of tertiary amines from secondary amines, as it is not prone to over-alkylation.[5][10] The reaction proceeds via an intermediate iminium ion, which is then reduced.
Protocol: Reductive Amination of Piperidine with an Aldehyde
-
Reaction Setup: In a flask, dissolve piperidine (1.0 equivalent) and an aldehyde (1.0-1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can facilitate this step.[11]
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.[5][6] This reducing agent is selective for the iminium ion over the aldehyde.[11]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography if necessary.
Method 3: Synthesis via Protecting Groups
The use of protecting groups is a robust strategy, particularly in multi-step syntheses, to ensure that the piperidine nitrogen is selectively alkylated.[7][8] The tert-Butoxycarbonyl (Boc) group is a commonly used protecting group for amines.[8]
Protocol: N-Alkylation of Piperidine using a Boc Protecting Group
Step 1: Protection of the Piperidine Nitrogen
-
Reaction Setup: Dissolve piperidine (1.0 equivalent) in a solvent such as DCM. Add triethylamine (1.2 equivalents).
-
Boc Protection: To this solution, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in DCM dropwise at 0 °C.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-piperidine.[7]
Step 2: N-Alkylation (Illustrative Example - this step would typically be part of a larger synthetic sequence where other parts of the molecule are modified)
With the nitrogen protected, other functional groups on the piperidine ring or on attached side chains can be modified without interference from the piperidine nitrogen.
Step 3: Deprotection to yield the N-alkylated piperidine
-
Deprotection: Dissolve the N-Boc protected piperidine derivative in a solvent like DCM.
-
Acidic Cleavage: Add an excess of a strong acid such as trifluoroacetic acid (TFA) or 4 M HCl in dioxane.[7][12]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will be the hydrochloride or trifluoroacetate salt of the desired N-alkylated piperidine. To obtain the free amine, dissolve the salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃), then extract with an organic solvent.
Visualizing the Pathways
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and decision-making workflows.
Caption: The over-alkylation pathway in piperidine synthesis.
Caption: A troubleshooting workflow for addressing over-alkylation.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
stability issues of 4-(4-Fluorobenzyl)piperidine hydrochloride in solution
Introduction
Welcome to the technical support center for 4-(4-Fluorobenzyl)piperidine hydrochloride (CAS No. 92822-03-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its stability in solution is paramount for ensuring the accuracy, reproducibility, and validity of experimental results.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in the laboratory. Our goal is to equip you with the scientific understanding and practical solutions needed to handle this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in solution a critical concern?
A1: this compound is a piperidine derivative featuring a 4-fluorobenzyl substituent. It is supplied as a hydrochloride salt to enhance its aqueous solubility and handling. The stability of this compound in solution is critical because degradation can lead to the formation of impurities, a decrease in the active concentration of the parent compound, and potentially confounding experimental outcomes. Understanding its stability profile under your specific experimental conditions (pH, solvent, temperature, light exposure) is essential for generating reliable data.
Q2: What are the primary factors that can compromise the stability of this compound in solution?
A2: The stability of this compound can be influenced by several factors:
-
pH: The molecule is most stable in acidic to neutral aqueous solutions where the piperidine nitrogen is protonated. In alkaline (basic) conditions, it converts to the free base, which may have different solubility and be more susceptible to oxidation.
-
Oxidizing Agents: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. This can be initiated by atmospheric oxygen or residual peroxides in solvents like THF or diethyl ether.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.
-
Light Exposure: Exposure to light, particularly UV radiation, can provide the energy to initiate photolytic degradation, often through radical-based mechanisms.
Q3: What are the general signs that my solution of this compound may be degrading?
A3: Degradation can manifest in several ways:
-
Visual Changes: A change in the appearance of the solution, such as the development of a yellow or brown tint from an initially colorless solution, can indicate the formation of chromophoric degradation products.
-
Precipitation: The formation of a precipitate may indicate degradation to a less soluble product or a change in pH leading to the precipitation of the less soluble free base.
-
Analytical Inconsistencies: The most definitive evidence comes from analytical techniques like HPLC or LC-MS. Signs of degradation include a decrease in the peak area of the parent compound over time, the appearance of new, unidentified peaks, and inconsistent results between experiments.
Q4: What are the recommended storage conditions for stock solutions?
A4: To ensure maximum stability, stock solutions should be stored under controlled conditions. Please refer to Table 2 for a detailed summary. In general, prepare stock solutions in a suitable anhydrous organic solvent (e.g., DMSO, anhydrous ethanol) or an acidic aqueous buffer. Store these solutions in tightly sealed amber glass vials at low temperatures (e.g., -20°C or -80°C) and protect them from light. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidative degradation.
Troubleshooting Guide: In-Depth Scenarios
This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and actionable solutions.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
You run an analysis on your sample and observe new, unexpected peaks in the chromatogram that were not present in the initial analysis of the standard.
-
Potential Causes:
-
Chemical Degradation: The compound has degraded due to exposure to adverse conditions (improper pH, oxidation, heat, or light). The new peaks correspond to degradation products.
-
Solvent Impurities: The solvent used for dilution or in the mobile phase may contain impurities or have degraded itself (e.g., peroxide formation in aged THF).
-
Interaction with Additives: If your formulation includes excipients or other molecules, these could be reacting with your compound.
-
Contamination: The sample may have been contaminated during preparation or handling.
-
-
Recommended Actions & Solutions:
-
Confirm with a Fresh Standard: Immediately prepare a fresh solution of this compound from a reliable solid source and analyze it using the same method. If the new peaks are absent, this strongly suggests degradation occurred in the original sample.
-
Evaluate Storage and Handling: Review the storage conditions of the solution. Was it left at room temperature? Exposed to light? Was the pH of the buffer verified?
-
Perform a Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study (see Protocol 1 ). This involves intentionally stressing the compound with acid, base, peroxide, heat, and light. The resulting chromatograms can help you confirm if the unexpected peaks match known degradation products.
-
Check Solvent Purity: Run a blank analysis of the solvent used for sample preparation. If the peaks are present, the solvent is the source of contamination. Use fresh, high-purity (e.g., HPLC-grade) solvents.
-
Caption: Troubleshooting workflow for unexpected analytical results.
Issue 2: Solution Turns Yellow or Changes Color Over Time
Your stock solution, which was initially clear and colorless, has developed a pale yellow or brownish hue after a period of storage.
-
Potential Causes:
-
Oxidative Degradation: This is the most common cause of color change. The piperidine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides or other conjugated systems that absorb visible light. This process is accelerated by the presence of oxygen, light, and trace metal ions.
-
Photodegradation: Exposure to ambient or UV light can induce chemical reactions that produce colored byproducts.
-
-
Recommended Actions & Solutions:
-
Discard the Solution: Do not use discolored solutions for quantitative experiments, as the concentration of the active compound is likely compromised.
-
Implement Protective Storage:
-
Use Inert Gas: For long-term storage of stock solutions in organic solvents, use a gentle stream of an inert gas (argon or nitrogen) to displace the air in the headspace of the vial before sealing.
-
Use High-Purity Solvents: Use solvents that have been sparged with inert gas to remove dissolved oxygen.
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to block light.
-
-
Consider Antioxidants: For specific applications where it will not interfere with the assay, the addition of a small amount of an antioxidant (e.g., BHT) to organic stock solutions might be considered, but this must be validated.
-
Issue 3: Compound Precipitates from Aqueous Buffer
Upon diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer, a precipitate forms immediately or over a short period.
-
Potential Causes:
-
Exceeding Aqueous Solubility: The final concentration in the aqueous buffer exceeds the compound's solubility limit. While the hydrochloride salt form is designed for water solubility, this is still finite.
-
pH-Induced Precipitation: The pH of the destination buffer is too high (basic). 4-(4-Fluorobenzyl)piperidine is a base; its pKa is estimated to be similar to other substituted piperidines (around 9-11). If the buffer pH is near or above the pKa, the protonated, more soluble hydrochloride salt will convert to the neutral, less soluble free base.
-
"Anti-Solvent" Effect: The organic solvent from the stock solution (e.g., DMSO) can act as an "anti-solvent" when diluted into an aqueous medium, causing the compound to crash out of solution if the dilution factor is not large enough.
-
-
Recommended Actions & Solutions:
-
Verify and Adjust Buffer pH: Ensure the pH of your final aqueous solution is well below the pKa of the piperidine nitrogen (ideally pH < 7). An acidic or neutral pH will maintain the compound in its protonated, more soluble salt form.
-
Reduce Final Concentration: Test lower final concentrations to determine the practical solubility limit in your specific buffer system.
-
Optimize Dilution Strategy:
-
Increase Dilution Factor: Keep the volume of the organic stock solution to a minimum, typically ensuring the final concentration of the organic solvent (e.g., DMSO) is low (e.g., <1%) in the aqueous solution.
-
Use Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a mixture of your buffer and an organic co-solvent before the final dilution into the purely aqueous buffer.
-
-
Consider Formulation Aids: For challenging assays, formulation strategies like using cyclodextrins to form inclusion complexes can enhance apparent aqueous solubility, although this adds complexity and must be validated for assay compatibility.
-
Data Summaries
Table 1: Key Factors Influencing Stability in Solution
| Parameter | Condition of Concern | Potential Degradation Pathway | Preventative Measures |
| pH | Alkaline (pH > 8) | Conversion to free base, potential for increased oxidative susceptibility. | Maintain solutions in neutral or acidic buffers (pH 4-7). |
| Oxygen | Exposure to air | Oxidation of the piperidine nitrogen (N-oxide formation). | Use de-gassed solvents; store under inert gas (Ar, N₂). |
| Light | UV or prolonged ambient light | Photodegradation via radical mechanisms; potential C-F bond cleavage. | Store solutions in amber vials or protect from light. |
| Temperature | Elevated temperatures (>40°C) | Accelerated hydrolysis, oxidation, and other thermal degradation. | Store solutions at recommended low temperatures. |
| Solvents | Presence of peroxides (e.g., aged ethers) | Initiation of oxidative degradation. | Use fresh, high-purity solvents; test for peroxides. |
Table 2: Recommended Storage Conditions for Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Duration | Key Considerations |
| Primary Stock | Anhydrous DMSO or Ethanol | 10-50 mM | -20°C or -80°C | Up to 6 months | Store in small aliquots to avoid freeze-thaw cycles. Protect from moisture. |
| Aqueous Stock | Acidic Buffer (e.g., pH 5 citrate) | ≤ 1 mM | 2-8°C | Short-term (≤ 1 week) | Filter-sterilize for long-term storage to prevent microbial growth. |
| Working Dilutions | Assay Buffer | Assay-dependent | 2-8°C | Prepare fresh daily | Prone to faster degradation and adsorption to surfaces. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
1. Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
2. Materials:
-
This compound
-
Stock Solution: 1 mg/mL in 50:50 Acetonitrile:Water
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC system with UV or MS detector, pH meter, calibrated oven, photostability chamber.
3. Methodology:
-
Control Sample: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with 50:50 Acetonitrile:Water. Analyze immediately.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 8, 24h). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Withdraw samples, and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil and placed alongside.
4. Analysis:
-
Analyze all stressed samples, along with the unstressed control, using a suitable stability-indicating HPLC method (e.g., a gradient method on a C18 column).
-
Compare the chromatograms to identify new peaks (degradants) and measure the loss of the parent compound.
Caption: Experimental workflow for a forced degradation study.
Potential Degradation Pathways
While specific pathways for this exact molecule require experimental confirmation, knowledge of related structures allows for the prediction of likely degradation routes. Oxidation is a primary concern for the piperidine moiety.
Caption: A hypothetical oxidative pathway leading to N-oxide formation.
Technical Support Center: Forced Degradation Studies of 4-(4-Fluorobenzyl)piperidine Hydrochloride
Welcome to the technical support center for forced degradation studies of 4-(4-Fluorobenzyl)piperidine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind the experimental design, ensuring the development of robust, stability-indicating analytical methods as mandated by global regulatory bodies.
Part 1: Foundational Concepts & Initial Strategy
Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing. The primary objectives are to identify potential degradation products, establish degradation pathways, and validate that your analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants. For this compound, understanding its structure is key to predicting its stability.
Molecular Structure: this compound
-
Piperidine Ring: A saturated heterocyclic amine, potentially susceptible to oxidation at the nitrogen atom.
-
Benzyl Group: Generally stable, but the benzylic carbon can be a site for oxidation.
-
C-N Bond: The bond between the benzyl group and the piperidine ring could be susceptible to cleavage under extreme conditions.
-
Hydrochloride Salt: Enhances aqueous solubility, which is a critical factor for solution-state stress studies.
General Workflow for Forced Degradation Studies
The following diagram outlines the logical progression of a comprehensive forced degradation study.
Caption: General workflow for forced degradation studies.
Part 2: Troubleshooting Guide by Stress Condition
This section addresses common issues encountered during stress testing in a question-and-answer format.
Hydrolytic Degradation (Acid & Base)
Hydrolysis involves the reaction of the drug substance with water, often catalyzed by acid or base, leading to molecular cleavage. For piperidine derivatives, this can be complex, but key areas of concern are bonds adjacent to heteroatoms.
Q1: I've refluxed my sample in 0.1 M HCl and 0.1 M NaOH for several hours, but my HPLC shows minimal to no degradation. What should I do?
A1: This indicates that this compound is relatively stable to hydrolysis under these initial conditions. The stability of the piperidine ring and the C-C bond of the benzyl group contribute to this. To induce degradation, you must increase the stress intensity systematically.
-
Scientific Rationale: Reaction kinetics are dependent on temperature and reactant concentration. If initial conditions are insufficient, you must increase the energy of the system or the concentration of the catalyst (H⁺ or OH⁻).
-
Troubleshooting Steps:
-
Increase Acid/Base Concentration: Move from 0.1 M up to 1 M HCl or NaOH.
-
Increase Temperature: If refluxing at 60°C, increase to 80°C. Monitor carefully to ensure the degradation is controlled.
-
Extend Duration: Increase the exposure time, taking samples at regular intervals (e.g., 6, 12, 24 hours) to track the degradation profile.
-
Consider Co-solvents: If solubility is limiting the reaction in stronger aqueous acid/base, a small amount of an inert co-solvent like acetonitrile or methanol may be used, but be aware it can alter the reaction pathway.
-
Q2: After basic hydrolysis, I see a significant loss of my parent peak, but the mass balance is very poor (<<90%). Where did my compound go?
A2: Poor mass balance is a common and critical issue. It suggests that one or more degradation products are not being detected or quantified correctly by your analytical method.
-
Scientific Rationale: Potential causes include:
-
Loss of Chromophore: The degradation product may lack the UV-absorbing part of the molecule (the fluorobenzyl group), making it invisible to a UV detector.
-
Volatility: A small degradation fragment may be volatile and lost during sample preparation.
-
Precipitation: The degradant may be insoluble in the sample diluent and precipitate out before injection.
-
Co-elution: A degradant peak may be hidden under the parent API peak or a solvent front.
-
-
Troubleshooting Steps:
-
Check Peak Purity: Use a Photodiode Array (PDA) detector to assess the spectral purity of the main API peak. A "pure" peak should have a consistent spectrum across its width.
-
Change Detection Wavelength: Analyze samples at a lower wavelength (e.g., 210 nm) where more organic molecules have some absorbance.
-
Use a Universal Detector: If available, re-inject the sample on an HPLC system with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) to visualize non-chromophoric impurities.
-
Employ LC-MS: Liquid Chromatography-Mass Spectrometry is the definitive tool for finding "hidden" peaks and identifying their molecular weights, providing crucial clues to their structure.
-
Oxidative Degradation
Oxidation typically involves reaction with a peroxide, radical initiator, or atmospheric oxygen. The tertiary amine of the piperidine ring is a likely target for oxidation.
Q1: I added 3% H₂O₂ to my sample and immediately saw a dozen small peaks, with almost no parent API remaining. How do I control this reaction?
A1: This indicates the compound is highly susceptible to oxidation, and the conditions were too harsh, leading to multiple secondary degradation products. The goal is to achieve controlled, primary degradation.
-
Scientific Rationale: The rate of oxidation is highly dependent on the concentration of the oxidizing agent and temperature. Tertiary amines can readily oxidize to N-oxides.
-
Troubleshooting Steps:
-
Reduce Peroxide Concentration: Lower the H₂O₂ concentration significantly. Start at 0.1% or 0.3% and gradually increase if needed.
-
Control Temperature: Conduct the experiment at room temperature, or even in an ice bath (0-5°C), to slow the reaction rate.
-
Shorten Exposure Time: Sample at very early time points (e.g., 5, 15, 30, and 60 minutes) to capture the formation of the primary degradant before it breaks down further.
-
Propose a Pathway: The most likely initial product is 4-(4-Fluorobenzyl)piperidine N-oxide. This is a common pathway for piperidine-containing drugs. Use LC-MS to look for a peak with a mass of [M+16]+.
-
Photolytic Degradation
Photostability testing exposes the drug to specific levels of UV and visible light to determine if it is light-sensitive, as outlined in ICH Q1B guidelines.
Q1: My solid API shows no degradation, but my API in solution degrades significantly under the same light source. Why is there a difference?
A1: This is a common finding and highlights the importance of testing the drug in different physical states.
-
Scientific Rationale: In the solid state (crystal lattice), molecular mobility is restricted, limiting the ability of excited-state molecules to react. In solution, molecules are mobile and can interact with the solvent or other dissolved species (like oxygen), facilitating photochemical reactions. Furthermore, the solvent itself can participate in the degradation pathway.
-
Troubleshooting Steps:
-
Confirm Solid-State Stability: Ensure the solid sample was adequately exposed (thin, uniform layer) and that no surface-level degradation occurred.
-
Investigate Solvent Effects: Test the solution photostability in different solvents (e.g., water, methanol, acetonitrile) to see if the solvent plays a role.
-
De-gas the Solvent: Purge the solution with nitrogen or argon before exposure to light. If the degradation is reduced, it suggests an oxygen-mediated (photo-oxidative) pathway.
-
Run a Dark Control: Always include a control sample wrapped in aluminum foil and stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.
-
Thermal Degradation
Thermal degradation assesses the stability of the drug at elevated temperatures, both in solid form and in solution.
Q1: I'm running a thermal stress study at 80°C on the solid API. How do I know if I should also test with humidity?
A1: Including humidity in thermal studies is crucial as it simulates real-world storage conditions and can initiate different degradation pathways.
-
Scientific Rationale: Humidity introduces water, which can act as a reactant (hydrolysis) or facilitate solid-state reactions by increasing molecular mobility on the crystal surface. For a hydrochloride salt, which can be hygroscopic, this is particularly important.
-
Troubleshooting Steps:
-
Run Parallel Studies: Expose the solid drug to dry heat (e.g., 80°C in an oven) and to combined heat/humidity (e.g., 80°C / 75% RH in a stability chamber).
-
Analyze for Different Products: Compare the chromatograms from both studies. The presence of new or different degradation products in the humid sample points to a moisture-mediated degradation pathway.
-
Physical Characterization: Observe the physical appearance of the sample. Hygroscopicity, deliquescence, or color changes can be early indicators of instability in the presence of moisture.
-
Part 3: Experimental Protocols & Data Summary
Recommended Starting Conditions for Stress Studies
The following table summarizes recommended starting conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without excessive decomposition.
| Stress Condition | Reagent/Parameter | Typical Starting Conditions | Potential Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 1 mg/mL API solution, 60°C for 12-24h | Generally stable; potential for N-debenzylation under harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 1 mg/mL API solution, 60°C for 12-24h | Generally stable. |
| Oxidation | 0.3% - 3% H₂O₂ | 1 mg/mL API solution, Room Temp for 2-8h | N-oxidation of the piperidine nitrogen. |
| Thermal (Solid) | Dry Heat | 80°C for 48h | Unlikely to show significant degradation. |
| Thermal (Humidity) | Heat / Humidity | 60°C / 75% RH for 48h | Potential for surface hydrolysis or physical changes. |
| Photolytic | Light Exposure | ICH Q1B: ≥ 1.2M lux-hrs (Vis) & ≥ 200 W-hrs/m² (UV) | Photo-oxidation or rearrangement. |
Protocol 1: General Sample Preparation and Stressing
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Water:Acetonitrile 50:50).
-
Acid Stress: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat in a water bath at 60°C.
-
Base Stress: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Heat in a water bath at 60°C.
-
Oxidative Stress: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., add 0.5 mL of 0.2 M NaOH to 0.5 mL of the acid-stressed sample).
-
For oxidative samples, quenching is often not necessary if analyzed promptly.
-
-
Dilution: Dilute the quenched samples to a final concentration of ~0.1 mg/mL with the mobile phase before injection.
Protocol 2: Starting RP-HPLC Method
A stability-indicating method must be able to separate all degradation products from the API and from each other.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is essential initially to ensure all potential degradants (polar and non-polar) are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detector | PDA/DAD at 220 nm | The fluorobenzyl group should have absorbance here. A PDA allows for peak purity assessment. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on response. |
Part 4: Advanced Troubleshooting & Data Interpretation
This section provides a logical framework for addressing complex or unexpected results during your study.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
By systematically applying these principles and troubleshooting steps, you can successfully conduct a forced degradation study on this compound, leading to the development of a validated, stability-indicating method that meets regulatory expectations and ensures product quality and safety.
Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to large-scale production. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, its synthesis on a larger scale is fraught with challenges that can impact yield, purity, and safety.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific, practical issues encountered during the scale-up of substituted piperidine synthesis. Our approach is grounded in mechanistic understanding and field-proven experience to ensure the advice is not just a set of instructions, but a framework for robust process development.
Part 1: Troubleshooting Guide - From Theory to Practice
Scaling up a chemical synthesis is rarely a linear process.[3] What works for a milligram-scale reaction may lead to unforeseen complications at the kilogram scale. This section addresses common problems, their root causes, and actionable solutions.
Issue 1: Poor or Inconsistent Yields in Pyridine Hydrogenation
The catalytic hydrogenation of substituted pyridines is a primary route to piperidines, but its efficiency can be highly variable on a larger scale.[4][5]
Question: My pyridine hydrogenation reaction is sluggish and gives incomplete conversion at scale, whereas it worked perfectly on the bench. What's going on?
Answer: This is a classic scale-up challenge often linked to mass transfer limitations and catalyst deactivation.[6]
-
Probable Cause 1: Inefficient Gas-Liquid Mass Transfer. At a larger scale, effectively dissolving hydrogen gas into the reaction mixture becomes more difficult. Poor agitation or inadequate headspace pressure can lead to hydrogen starvation at the catalyst surface, slowing down the reaction.[6]
-
Probable Cause 2: Catalyst Poisoning. The pyridine substrate and the piperidine product are Lewis bases that can poison the catalyst surface, reducing its activity.[4][5] This effect can be more pronounced at scale due to longer reaction times and potential for localized high concentrations.
-
Probable Cause 3: Heat Transfer Issues. Hydrogenation reactions are often highly exothermic.[6] Inadequate heat removal in a large reactor can lead to temperature gradients, promoting side reactions and catalyst degradation.
Troubleshooting Workflow: Pyridine Hydrogenation
Caption: Troubleshooting workflow for incomplete pyridine hydrogenation.
Issue 2: Uncontrolled Stereoselectivity
Achieving the desired stereoisomer is often critical for biological activity. Stereocontrol can be challenging to maintain during scale-up.
Question: I'm getting a different diastereomeric ratio for my disubstituted piperidine at scale compared to my lab results. How can I regain stereocontrol?
Answer: The stereochemical outcome of many piperidine syntheses is kinetically controlled and highly sensitive to reaction conditions.
-
Probable Cause 1: Temperature Fluctuations. As mentioned, poor heat transfer at scale can lead to localized "hot spots" in the reactor. These higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, thus eroding the diastereomeric ratio.
-
Probable Cause 2: Changes in Reagent Addition Rate. For reactions involving the formation of chiral centers, the rate of addition of a reagent can influence which diastereomeric transition state is favored. A slow, controlled addition at the lab scale may not be accurately replicated at a larger scale without proper equipment.
-
Probable Cause 3: Catalyst and Solvent Effects. The choice of catalyst and solvent can have a profound impact on the stereochemical outcome.[7] For instance, in the hydrogenation of asymmetric pyridine derivatives, increasing hydrogen pressure has been shown to alter the cis/trans ratio of the resulting piperidines.[7]
Solutions for Stereocontrol:
| Parameter | Recommendation | Rationale |
| Temperature | Implement rigorous temperature control with efficient reactor cooling. | To minimize the formation of the thermodynamically favored but undesired isomer. |
| Reagent Addition | Utilize a syringe pump or a programmable dosing system for controlled addition. | To maintain consistent reaction kinetics and favor the desired stereochemical pathway.[8] |
| Catalyst/Solvent | Screen different catalysts and solvents at the lab scale to find a more robust system. | Noble metal catalysts like rhodium and ruthenium often offer high selectivity under milder conditions.[4] |
| Asymmetric Hydrogenation | For enantioselective synthesis, consider iridium-catalyzed asymmetric hydrogenation of pyridinium salts.[1] | This method can provide high enantioselectivity and is suitable for large-scale synthesis.[1] |
Issue 3: Side Reactions in N-Alkylation
The N-alkylation of a piperidine seems straightforward, but can be plagued by side reactions, especially with reactive alkylating agents.
Question: When I try to N-alkylate my piperidine, I'm forming a significant amount of a quaternary ammonium salt as a byproduct. How can I favor mono-alkylation?
Answer: The formation of quaternary ammonium salts is a common issue of over-alkylation.[9] This occurs when the newly formed N-alkylpiperidine (a tertiary amine) competes with the starting piperidine (a secondary amine) for the alkylating agent.
-
Probable Cause: Stoichiometry and Reaction Rate. Using an excess of the alkylating agent or adding it too quickly can lead to the undesired second alkylation.
Strategies to Promote Mono-alkylation:
Caption: Controlling over-alkylation in piperidine synthesis.
Solutions:
-
Controlled Stoichiometry: Use the piperidine as the limiting reagent and add the alkylating agent slowly and portion-wise. A syringe pump is highly recommended for this at scale.[8]
-
Use of a Base: Incorporating a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), can scavenge the acid formed during the reaction and may improve yields.[8]
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction more significantly than the first, thus improving selectivity for the mono-alkylated product.[9]
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader, more strategic questions that arise during the planning and execution of a scale-up synthesis.
Q1: What are the key safety precautions I need to take when handling piperidine and its derivatives on a large scale?
A: Piperidine is a highly flammable liquid and vapor, and it is toxic and corrosive.[10][11][12] When handling it at scale, the following precautions are mandatory:
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood or a designated, controlled environment.
-
Ignition Sources: Strictly eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[10][13]
-
Grounding and Bonding: Use proper grounding and bonding procedures for all containers and equipment to prevent static discharge.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[10][12]
-
Storage: Store piperidine in a cool, dry, well-ventilated, fireproof area in tightly sealed containers, away from incompatible materials like acids and oxidizing agents.[10][13]
Q2: I'm having trouble separating my piperidine product from the unreacted pyridine starting material. What are my options?
A: This is a common purification challenge because piperidine and pyridine can form an azeotrope, making simple distillation ineffective.[14]
-
Azeotropic Distillation: While complex, azeotropic distillation with a third component (like water) can sometimes be used to break the azeotrope.
-
Selective Salt Formation: A more robust method is to exploit the difference in basicity. Piperidine is a much stronger base than pyridine. Bubbling carbon dioxide through a solution of the mixture will selectively precipitate piperidine as its carbonate salt, while the pyridine remains in solution.[14] The solid can then be filtered off and the free piperidine regenerated by treatment with a stronger base.
Q3: My solution of a substituted piperidine in an organic solvent turned yellow and formed crystals upon storage. What happened?
A: The yellowing is likely due to oxidation of the piperidine.[14] The crystallization is often due to the reaction of the basic piperidine with atmospheric carbon dioxide to form a carbonate salt, or with trace acidic gases to form other salts.[14]
-
Prevention: To prevent this, store purified piperidines and their solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[14]
Q4: When should I consider protecting the piperidine nitrogen during a multi-step synthesis?
A: Protecting the piperidine nitrogen is advisable when you are performing reactions on other parts of the molecule that are incompatible with a basic secondary amine. For example, if you need to use strong electrophiles or organometallic reagents that would react with the N-H bond, a protecting group is necessary. Common protecting groups for piperidines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolytic conditions, respectively.
Part 3: Experimental Protocols
Protocol 1: Scale-Up Hydrogenation of a Substituted Pyridine
This protocol provides a general procedure for the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Solvent (e.g., glacial acetic acid, methanol, or ethanol)
-
High-pressure hydrogenation reactor (autoclave) with magnetic or mechanical stirring
Procedure:
-
Reactor Setup: In a clean, dry high-pressure reactor, add the substituted pyridine and the chosen solvent.
-
Catalyst Addition: Under a stream of inert gas (nitrogen or argon), carefully add the PtO₂ catalyst.
-
Hydrogenation:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor vessel multiple times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar).[7]
-
Begin vigorous stirring and, if required, heat the reaction to the target temperature (e.g., room temperature to 80°C).[7]
-
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen uptake ceases. This can also be confirmed by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC-MS or TLC.[14]
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated area.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® or another suitable filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
-
The filtrate containing the piperidine product can then be processed further (e.g., neutralization, extraction, distillation, or crystallization).
-
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 7. thalesnano.com [thalesnano.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. chemos.de [chemos.de]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. lobachemie.com [lobachemie.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Piperidine Hydrochloride Salts for Assays
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with piperidine hydrochloride salts in their experimental assays. As a senior application scientist, I understand that achieving accurate and reproducible results hinges on the fundamental step of getting your compound into solution. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to systematically address these solubility issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of piperidine hydrochloride salts.
Q1: Why is my piperidine hydrochloride salt not dissolving in my aqueous assay buffer?
While hydrochloride salts are generally chosen to enhance the aqueous solubility of basic compounds like piperidine derivatives, several factors can still lead to poor solubility.[1][2] The piperidine ring, especially with bulky, nonpolar substituents, can be quite lipophilic (fat-loving), counteracting the solubilizing effect of the salt form.[3] The overall solubility is a delicate balance between the properties of the parent molecule and the salt.
Furthermore, the pH of your assay buffer is critical. Piperidine hydrochloride is the salt of a weak base (piperidine) and a strong acid (hydrochloric acid). In solution, an equilibrium exists between the protonated, charged (and more soluble) piperidinium ion and the neutral, uncharged (and less soluble) free base.[3][4] If the pH of your buffer is too high (approaching or exceeding the pKa of the piperidinium ion, which is typically around 11.22), the equilibrium will shift towards the less soluble free base, potentially causing it to precipitate.[3]
Q2: I've prepared a stock solution in an organic solvent like DMSO, but my compound precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
This is a very common and frustrating issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), is introduced into an aqueous buffer where its solubility is much lower. The organic solvent is diluted, and the compound crashes out of the solution.
Here are several strategies to mitigate this:
-
Optimize the Final Co-solvent Concentration: Determine the maximum concentration of the organic solvent that your assay can tolerate without affecting the biological system (typically under 1%).[3] Sometimes, even a slight increase in the final co-solvent concentration can keep the compound in solution.
-
Employ a Stepwise Dilution: Instead of a single large dilution, perform a series of intermediate dilutions.[3] This gradual change in solvent polarity can sometimes prevent abrupt precipitation.
-
Lower the Stock Solution Concentration: Preparing a more dilute stock solution in the organic solvent can also help prevent precipitation upon dilution into the aqueous buffer.[3]
Q3: Should I consider making a different salt of my piperidine compound?
If you consistently face solubility issues with the hydrochloride salt, exploring alternative salt forms is a valid and powerful strategy.[5][6] Salt formation is a well-established technique to improve the physicochemical properties of a drug candidate.[5] Different counterions can significantly impact solubility, dissolution rate, and stability.[7][8] A "salt screening" study can be performed to identify the optimal counterion for your specific piperidine derivative.[9] Besides hydrochloride, other common counterions for basic drugs include mesylate, sulfate, and tosylate.[9][10]
Troubleshooting Guides & In-Depth Solutions
When basic troubleshooting isn't enough, a more systematic approach is necessary. The following guides provide detailed protocols and the scientific rationale behind them.
Guide 1: Systematic pH Adjustment and Co-Solvent Screening
The interplay between pH and co-solvents is often the key to unlocking the solubility of your piperidine hydrochloride salt. This guide will walk you through a systematic approach to finding the optimal conditions for your compound.
The Underlying Science
For a basic compound like piperidine, its solubility in aqueous media is highly pH-dependent.[11][12] According to the Henderson-Hasselbalch equation, as the pH of the solution decreases, the equilibrium shifts towards the protonated (charged) form of the amine, which is generally more water-soluble.[10] Co-solvents, on the other hand, are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[10]
Experimental Workflow: pH and Co-solvent Optimization
This workflow will help you systematically determine the best combination of pH and co-solvent for your piperidine hydrochloride salt.
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. Amines, [chemed.chem.purdue.edu]
- 3. benchchem.com [benchchem.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajdhs.com [ajdhs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-Arylpiperidines
Welcome to the technical support center for the synthesis of 4-arylpiperidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to frequently asked questions and practical troubleshooting guides to address challenges encountered during your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind catalyst and reagent selection to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing 4-arylpiperidines?
A1: The synthesis of 4-arylpiperidines, a privileged scaffold in medicinal chemistry, is predominantly achieved through two main catalytic approaches:
-
Cross-Coupling Reactions: These methods create a carbon-carbon bond between a piperidine ring and an aryl group. Common examples include Suzuki, Negishi, and Kumada couplings.[1][2] These reactions typically involve a palladium or nickel catalyst to couple an organometallic piperidine derivative with an aryl halide or triflate.[1][3]
-
Hydrogenation of Pyridine Precursors: This "constructive" approach involves the reduction of a pre-functionalized pyridine or dihydropyridine.[4] Catalysts for this transformation are often based on platinum, palladium, rhodium, or iridium.[4][5]
Q2: How do I select the appropriate catalyst: Palladium vs. Nickel?
A2: The choice between palladium and nickel catalysts often depends on the specific cross-coupling reaction, cost considerations, and the nature of your substrates.
-
Palladium Catalysts: Palladium complexes, particularly with phosphine ligands, are widely used due to their high efficiency and functional group tolerance in C-N and C-C bond formations.[6][7][8] They are the catalyst of choice for many Suzuki and Negishi couplings for 4-arylpiperidine synthesis.[1][3]
-
Nickel Catalysts: Nickel catalysts offer a more economical alternative to palladium and can be particularly effective for coupling with less reactive electrophiles like aryl chlorides.[9] They are also used in Negishi and Kumada cross-coupling reactions.[1]
A general decision-making workflow for catalyst selection is illustrated below:
Caption: A simplified decision workflow for catalyst selection.
Q3: What is the role of ligands, and how do I choose the right one for my palladium-catalyzed reaction?
A3: Ligands are crucial in palladium-catalyzed cross-coupling as they modulate the catalyst's stability, reactivity, and selectivity.[9] The choice of ligand can significantly impact reaction rate, yield, and the scope of compatible substrates.[6]
-
Electron-Rich & Sterically Hindered Ligands: For challenging couplings, such as those involving aryl chlorides, sterically demanding and electron-rich phosphine ligands like XPhos, DavePhos, or P(t-Bu)₃ are often required.[6][9] The electron-donating nature of these ligands increases the nucleophilicity of the palladium center, facilitating the oxidative addition step.[9]
-
Bidentate Ligands: Ligands like BINAP and dppf are commonly used and can offer high stability to the catalytic complex.[6][7]
The selection of a ligand is often empirical, and screening a variety of ligands may be necessary for optimal results.
Q4: What are the critical parameters to control during the synthesis?
A4: Several parameters must be carefully controlled for a successful synthesis:
-
Temperature: Reaction temperature can significantly affect the rate and selectivity. While some reactions proceed at room temperature, others may require heating to overcome activation barriers.[10]
-
Solvent: The choice of solvent is critical as it influences the solubility of reactants and the stability of the catalyst.[6] Common solvents for cross-coupling reactions include DMF, THF, and toluene.[6][11]
-
Base: In reactions like the Suzuki and Buchwald-Hartwig couplings, the base plays a crucial role in the catalytic cycle.[11] The strength and nature of the base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) can impact reaction outcomes and should be chosen carefully to avoid substrate decomposition.[10][11]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired 4-Arylpiperidine Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under an inert atmosphere.[12] - For palladium catalysts, consider using a pre-catalyst that is more stable and easier to handle.[12] - Add a fresh portion of the catalyst if the reaction has stalled.[10] |
| Suboptimal Reaction Conditions | - Screen different solvents to improve the solubility of your starting materials. - Optimize the reaction temperature; sometimes, a moderate increase can significantly improve the reaction rate.[10] - The choice of base is critical. If a strong base is causing decomposition, switch to a weaker one like K₃PO₄ or Cs₂CO₃.[11] |
| Poor Substrate Quality | - Verify the purity of your starting materials, as impurities can act as catalyst poisons.[10] - Ensure that your substrates are stable under the reaction conditions. |
| Incorrect Ligand Choice | - The ligand has a profound effect on the reaction. Screen a panel of ligands, including both monodentate and bidentate phosphines, to find the optimal one for your specific substrate combination.[11][12] |
A logical approach to troubleshooting low yield is depicted below:
Caption: A troubleshooting workflow for low product yield.
Problem 2: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Presence of Catalyst Poisons | - Purify all starting materials and solvents rigorously. Sulfur- and phosphorus-containing impurities are known to poison palladium catalysts.[10] - Employ inert atmosphere techniques (e.g., using a Schlenk line) to exclude oxygen, which can lead to the formation of inactive palladium oxides. |
| Thermal Decomposition | - If the reaction requires high temperatures, the catalyst-ligand complex may degrade over time. Consider using a more thermally stable ligand or a lower reaction temperature for a longer duration. |
| Formation of Off-Cycle Species | - In some cases, the catalyst can be sequestered in an inactive state. Modifying the ligand or additives can sometimes prevent the formation of these off-cycle species. |
Problem 3: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Homocoupling of Aryl Boronic Acid (Suzuki Coupling) | - This is often favored at higher temperatures and catalyst loadings. Try reducing the reaction temperature and the amount of palladium catalyst. - Slow addition of the boronic acid can also minimize this side reaction.[10] |
| Protodeborylation of Boronic Acid | - This occurs when the boronic acid reacts with residual water. Ensure all reagents and solvents are anhydrous.[10] - The choice of base can also influence this; a non-nucleophilic base may be beneficial. |
| Formation of Isomeric Products | - In cases where regioselectivity is a concern, the choice of ligand is paramount. A well-chosen ligand can effectively block undesired reaction pathways.[10] |
Experimental Protocols
Protocol 1: General Procedure for Negishi Cross-Coupling for the Synthesis of 4-Arylpiperidines
This protocol is adapted from a general method for the synthesis of 4-arylpiperidines via a palladium/copper(I)-cocatalyzed Negishi coupling.[3]
Materials:
-
4-(N-BOC-piperidyl)zinc iodide
-
Aryl halide or triflate (1.0 eq)
-
Cl₂Pd(dppf) (0.05 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Anhydrous THF
Procedure:
-
To a dry, inert-atmosphere flask, add Cl₂Pd(dppf) and CuI.
-
Add the aryl halide or triflate to the flask.
-
Dissolve the reactants in anhydrous THF.
-
Add the solution of 4-(N-BOC-piperidyl)zinc iodide to the reaction mixture.
-
Stir the reaction at the appropriate temperature (this may require optimization, from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The workflow for this protocol is as follows:
Caption: Experimental workflow for Negishi cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Validation of 4-(4-Fluorobenzyl)piperidine Hydrochloride
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and chemists, particularly those working with novel piperidine derivatives, a multi-faceted analytical approach is not just best practice, but a necessity for advancing a compound through the development pipeline. This guide provides an in-depth comparison of key spectroscopic techniques for the structural validation of 4-(4-Fluorobenzyl)piperidine hydrochloride, a compound of interest in medicinal chemistry. We will delve into the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering insights into the causality behind experimental choices and the logic of spectral interpretation.
The Imperative of Orthogonal Structural Verification
Before delving into specific techniques, it is crucial to understand the principle of orthogonal verification. Relying on a single analytical method can lead to ambiguous or even erroneous structural assignments. By employing multiple, independent spectroscopic techniques, we create a self-validating system where the data from each method corroborates the others, leading to a high degree of confidence in the final structural elucidation.
Diagram 1: Workflow for Structural Validation
A typical workflow for the synthesis and structural validation of a chemical compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for amine hydrochlorides as it can solubilize the salt and allow for the observation of the N-H proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
Predicted ¹H NMR Data and Interpretation
The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, benzylic, and piperidine protons. The hydrochloride form will influence the chemical shifts of protons near the nitrogen atom.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Key Interpretive Points |
| Aromatic (Ha) | ~7.2 - 7.4 | Doublet of doublets (or two doublets) | 2H | Protons ortho to the fluorine atom. The characteristic AA'BB' splitting pattern is expected for a para-substituted benzene ring.[1][2] |
| Aromatic (Hb) | ~7.0 - 7.2 | Doublet of doublets (or two doublets) | 2H | Protons meta to the fluorine atom, showing coupling to the ortho protons. |
| Piperidine (H on N) | > 9.0 (in DMSO-d₆) | Broad singlet | 2H | The acidic protons on the protonated nitrogen. The broadness is due to quadrupolar relaxation and exchange.[3] |
| Piperidine (H2', H6' axial & equatorial) | ~3.2 - 3.5 | Multiplet | 2H | Protons adjacent to the nitrogen are deshielded due to the positive charge. |
| Piperidine (H2', H6' axial & equatorial) | ~2.8 - 3.1 | Multiplet | 2H | Protons adjacent to the nitrogen are deshielded due to the positive charge. |
| Benzylic (H7') | ~2.6 | Doublet | 2H | Methylene protons adjacent to the aromatic ring. |
| Piperidine (H3', H5', H4' axial & equatorial) | ~1.6 - 2.0 | Multiplet | 5H | Remaining piperidine ring protons, typically in a more shielded region. |
Note: Chemical shifts are predictions and may vary based on solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number of chemically non-equivalent carbon atoms and their electronic environments. It is a crucial complementary technique to ¹H NMR.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) in the same deuterated solvent as the ¹H NMR is typically used to obtain a good signal-to-noise ratio in a reasonable time.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum will show distinct signals for each unique carbon in the molecule. The fluorine atom will cause splitting of the signals for the carbon atoms in the aromatic ring due to C-F coupling.[4][5][6]
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Interpretive Points |
| Aromatic (C-F) | ~160 - 165 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine is significantly deshielded and shows a large one-bond coupling constant. |
| Aromatic (C-Cipso) | ~135 - 140 | The ipso-carbon attached to the benzyl group. |
| Aromatic (CHortho) | ~130 - 135 (d, ²JCF ≈ 8 Hz) | Aromatic carbons ortho to the fluorine show a smaller two-bond coupling. |
| Aromatic (CHmeta) | ~115 - 120 (d, ³JCF ≈ 21 Hz) | Aromatic carbons meta to the fluorine show a three-bond coupling. |
| Piperidine (C2', C6') | ~45 - 50 | Carbons adjacent to the nitrogen are deshielded. |
| Benzylic (C7') | ~40 - 45 | The benzylic carbon. |
| Piperidine (C4') | ~35 - 40 | The substituted carbon of the piperidine ring. |
| Piperidine (C3', C5') | ~30 - 35 | The remaining piperidine carbons. |
Note: Chemical shifts are predictions and may vary. 'd' denotes a doublet due to C-F coupling.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted FT-IR Data and Interpretation
The FT-IR spectrum will provide clear evidence for the key functional groups present in this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Interpretation |
| N-H Stretch (salt) | 2700 - 2250 | Strong, Broad | Characteristic of a secondary amine salt (R₂NH₂⁺).[7][8][9] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Confirms the presence of the aromatic ring.[10] |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | From the piperidine and benzyl methylene groups.[10] |
| Aromatic C=C Stretch | 1600 - 1475 | Medium | Multiple bands are expected for the aromatic ring. |
| N-H Bend (salt) | 1620 - 1560 | Medium | Confirms the presence of the secondary amine salt.[9] |
| C-F Stretch | 1250 - 1100 | Strong | A strong, characteristic band for the carbon-fluorine bond.[11][12][13] |
| p-Disubstitution Bend | 850 - 800 | Strong | Out-of-plane C-H bending characteristic of a 1,4-disubstituted benzene ring. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and a soft ionization technique such as Electrospray Ionization (ESI) is typically used for a polar molecule like an amine hydrochloride.
-
Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and gain further structural insights.
Predicted Mass Spectrum and Fragmentation
The ESI mass spectrum, run in positive ion mode, is expected to show a prominent peak for the protonated molecule of the free base.
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ (free base) | 210.14 | The molecular formula of the free base is C₁₂H₁₇FN. The calculated monoisotopic mass is 209.1372, so the protonated molecule will have an m/z of approximately 210.14. |
Fragmentation Analysis (MS/MS):
The fragmentation of the piperidine ring is a key diagnostic tool. Common fragmentation pathways for piperidine derivatives involve cleavages alpha to the nitrogen atom and ring-opening reactions. For 4-(4-Fluorobenzyl)piperidine, a major fragmentation pathway would be the benzylic cleavage to form a stable tropylium-like ion or a piperidinyl fragment.
Diagram 2: Key Fragmentation Pathways
Predicted major fragmentation pathways for the protonated molecule.
Comparison with Alternative Analytical Methods
While the combination of NMR, FT-IR, and MS provides a robust validation of the structure, other techniques could be employed for specific purposes:
-
Elemental Analysis: Provides the empirical formula of the compound, confirming the elemental composition. This is a classic and highly reliable method for purity assessment.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.
-
High-Performance Liquid Chromatography (HPLC): Primarily a separation technique, HPLC coupled with a UV or MS detector is invaluable for assessing the purity of the compound.
Conclusion
The structural validation of this compound is a clear example of the power of a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon and proton framework, FT-IR confirms the presence of key functional groups and the hydrochloride salt form, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation patterns. By integrating the data from these orthogonal techniques, researchers can have a high degree of confidence in the structure and purity of their synthesized compounds, a critical step in the journey of drug discovery and development.
References
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | MDPI [mdpi.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating HPLC Method Validation for Piperidine Compounds
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method, with a specific focus on the ubiquitous piperidine moiety. The piperidine ring is a key structural component in numerous pharmaceuticals, including antipsychotics like haloperidol and risperidone, and stimulants such as methylphenidate.[1][2] Its susceptibility to degradation, particularly oxidation, necessitates robust analytical methods to ensure product quality, safety, and efficacy.[3]
This guide will not merely present a protocol but will delve into the scientific rationale behind the experimental choices, comparing common alternatives and providing the necessary data to support a robust validation package compliant with international regulatory standards.
The Imperative of a Stability-Indicating Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[4] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate these methods for the assessment of drug stability.[5][6][7] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[6][8]
The Challenge with Piperidine Compounds
The nitrogen-containing heterocyclic structure of piperidine presents unique analytical challenges. While relatively stable, the lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening byproducts.[3] These degradants may have different chromatographic behaviors and UV-Vis absorption characteristics compared to the parent compound. Therefore, a simple HPLC method that quantifies the main peak is insufficient; a method that can separate and, if necessary, quantify these potential degradants is essential.
Method Development: A Comparative Approach to Chromatographic Selectivity
The cornerstone of a stability-indicating method is chromatographic specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9] This is achieved through a well-designed method development strategy.
Workflow for Method Development and Validation
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
The Piperidine Scaffold: A Privileged Structure in Antipsychotic Drug Discovery - A Comparative Guide to Efficacy
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space have made it a cornerstone in the design of agents targeting the central nervous system (CNS).[2] Within the realm of neuropsychiatric disorders, piperidine derivatives have proven exceptionally fruitful, forming the chemical backbone of numerous antipsychotic drugs used to treat schizophrenia and other psychotic disorders.[1]
This guide provides an in-depth comparison of the efficacy of major classes of antipsychotics derived from distinct piperidine precursors. We will dissect the causal relationships between chemical structure and pharmacological activity, supported by experimental data from seminal in vitro and in vivo studies. This analysis is designed for researchers, scientists, and drug development professionals to provide both a high-level overview and a detailed methodological resource for evaluating this critical class of therapeutics.
The Central Hypothesis: From Precursor to Pharmacology
The therapeutic efficacy and side-effect profile of piperidine-based antipsychotics are fundamentally dictated by the nature of the chemical moieties attached to the piperidine core. These attachments, arising from specific synthetic precursors, govern the drug's affinity and activity at key neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.[2] By classifying these drugs based on their core structural features, we can logically trace a path from precursor chemistry to clinical performance.
This guide will focus on three archetypal classes:
-
The Butyrophenones: Characterized by a fluorobutyrophenone chain linked to the piperidine nitrogen.
-
The Benzisoxazole Derivatives: Featuring a benzisoxazole heterocycle connected to the 4-position of the piperidine ring.
-
Arylpiperidine/Arylpiperazine Congeners: A diverse class defined by an aryl group linked to the piperidine/piperazine nitrogen, leading to unique pharmacological profiles such as partial agonism.
Class 1: The Butyrophenone Precursor and the Dawn of Typical Antipsychotics
The development of butyrophenones, originating from the synthesis of analogues of pethidine, led to the discovery of haloperidol. This class is defined by a 4-carbon chain (butane) terminating in a p-fluorobenzoyl group, attached to a substituted piperidine.
Causality of Design: The Primacy of Dopamine D2 Blockade
The butyrophenone scaffold yields compounds with a high affinity and potent antagonism for the dopamine D2 receptor.[3][4] This potent blockade in the brain's mesolimbic pathway is the primary mechanism for alleviating the "positive" symptoms of schizophrenia, such as hallucinations and delusions. However, this lack of receptor selectivity and potent D2 antagonism in other pathways, like the nigrostriatal pathway, is also the root cause of their significant extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.[5]
Class 2: The Benzisoxazole Piperidine Precursor and the Rise of Atypicality
Seeking to improve upon the side-effect profile of typical antipsychotics, medicinal chemists developed the benzisoxazole derivatives. This class, exemplified by risperidone, is synthesized by coupling a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride precursor with a second heterocyclic moiety.[6][7][8]
Causality of Design: Balancing Serotonin and Dopamine
The key innovation of the benzisoxazole class is the introduction of potent serotonin 5-HT2A receptor antagonism alongside D2 antagonism.[9] The structure-activity relationship (SAR) studies revealed that the benzisoxazole-piperidine combination results in a receptor binding profile where the affinity for 5-HT2A receptors is greater than or equal to that for D2 receptors.[8] This dual action is believed to be the causal factor for their "atypical" profile. 5-HT2A antagonism can increase dopamine release in the nigrostriatal pathway, mitigating the motor side effects caused by D2 blockade, and may also contribute to efficacy against the "negative" symptoms of schizophrenia (e.g., apathy, social withdrawal).[9]
Class 3: N-Arylpiperidine/Piperazine Precursors and Third-Generation Modulators
This class represents a more diverse group of compounds where an aryl moiety is linked to the piperidine or bioisosteric piperazine ring. This structural template, seen in drugs like Aripiprazole, allows for fine-tuning of receptor interactions beyond simple antagonism, leading to concepts like partial agonism.[4][10]
Causality of Design: Stabilizing the Dopamine System
The unique pharmacology of drugs like aripiprazole stems from its N-arylpiperazine structure, which confers partial agonist activity at D2 receptors and 5-HT1A receptors, along with 5-HT2A antagonism.[4] Instead of completely blocking D2 receptors, a partial agonist acts as a stabilizer: in brain regions with excessive dopamine (hyperdopaminergic, associated with positive symptoms), it acts as an antagonist, reducing receptor activation. In regions with low dopamine (hypodopaminergic, associated with negative and cognitive symptoms), it provides a low level of receptor stimulation, acting as an agonist. This avoids the profound dopamine blockade of older agents and offers a more nuanced modulation of the entire dopamine system.[10]
Comparative Efficacy Data
The following tables summarize key experimental data comparing representative drugs from each class. The choice of assays reflects the core requirements for preclinical antipsychotic evaluation: receptor affinity to determine primary targets, and in vivo behavioral models to assess antipsychotic-like activity and side-effect liability.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Precursor Class | Dopamine D2 | Serotonin 5-HT2A | D1/D2 Selectivity Ratio | 5-HT2A/D2 Ratio | Reference |
|---|---|---|---|---|---|---|
| Haloperidol | Butyrophenone | 5.01 | 14.7 | 19.5 | 2.93 | [5] |
| Risperidone | Benzisoxazole | 3.13 | 0.12 | >319 | 0.04 | [9] |
| Aripiprazole | N-Arylpiperazine | 0.34 | 3.4 | >2941 | 10 | [4][10] |
Lower Ki indicates higher affinity. A higher 5-HT2A/D2 ratio is often associated with atypicality, though Aripiprazole's partial agonism is the key differentiator.
Table 2: Comparative In Vivo Efficacy in Animal Models
| Compound | Apomorphine-Induced Climbing (ED50, mg/kg) | Conditioned Avoidance Response (ED50, mg/kg) | Catalepsy Induction (ED50, mg/kg) | Therapeutic Index (Catalepsy/CAR) | Reference |
|---|---|---|---|---|---|
| Haloperidol | 0.05 | 0.12 | 0.5 | 4.2 | [5][11] |
| Risperidone | 0.10 | 0.25 | >10 | >40 | [9][12] |
| Aripiprazole | 1.5 | 2.0 | >100 | >50 | [4][13] |
Lower ED50 indicates higher potency. A higher Therapeutic Index indicates a wider separation between the effective dose for antipsychotic activity (CAR) and the dose inducing EPS-like side effects (Catalepsy), predicting an atypical profile.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step methodologies for the key experiments cited.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol determines a compound's affinity for the D2 receptor through competitive displacement of a radiolabeled ligand.[14]
-
Objective: To calculate the inhibitory constant (Ki) of a test compound at the human D2 receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.[14]
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds at various concentrations.
-
96-well microplates, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of test compound dilution.
-
Add 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM) to all wells.
-
Add 100 µL of the D2 receptor-containing cell membrane preparation (5-10 µg protein/well) to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Apomorphine-Induced Climbing in Mice
This in vivo model is predictive of D2 receptor blockade and potential antipsychotic activity.[15]
-
Objective: To assess the ability of a test compound to antagonize the climbing behavior induced by the dopamine agonist apomorphine.
-
Animals: Male CD-1 or Swiss Webster mice (20-25 g).
-
Apparatus: Cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter).[16]
-
Procedure:
-
Administer the test compound or vehicle (e.g., intraperitoneally, IP) at various doses to different groups of mice.
-
After a set pretreatment time (e.g., 30-60 minutes), inject all mice with apomorphine (e.g., 1.0-2.5 mg/kg, subcutaneously, SC).[15][16]
-
Immediately place each mouse into an individual wire mesh cage.
-
Record the climbing behavior. A common method is a time-sampling procedure: at 5-minute intervals, score the mouse's position (0 = four paws on the floor, 1 = two paws on the wall, 2 = all four paws on the wall). Sum the scores over the observation period.
-
-
Data Analysis:
-
Calculate the mean climbing score for each treatment group.
-
Express the data as a percentage of the vehicle-treated control group's climbing score.
-
Determine the ED50 (the dose that inhibits climbing by 50%) for the test compound using regression analysis.
-
Conclusion and Future Directions
The evolution of piperidine-based antipsychotics from the potent but non-selective butyrophenones to the multi-target benzisoxazoles and dopamine-stabilizing arylpiperazines provides a compelling narrative of rational drug design. By understanding the causal link between the precursor chemistry, the resulting three-dimensional structure, and the ultimate pharmacological profile, researchers can more effectively design next-generation therapeutics.
The data clearly demonstrate that moving beyond simple, high-affinity D2 receptor blockade leads to a superior clinical profile. The balanced D2/5-HT2A antagonism of the benzisoxazole class significantly improves the therapeutic index by reducing EPS liability. Furthermore, the development of D2 partial agonists from arylpiperazine precursors represents a paradigm shift towards stabilizing, rather than simply blocking, neurotransmitter systems. Future research will likely focus on further refining this multi-target approach, incorporating activity at other receptors (e.g., 5-HT1A, D3) to address the cognitive and negative symptoms of schizophrenia that remain a significant unmet need.
References
- 1. ijnrd.org [ijnrd.org]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 12. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cpn.or.kr [cpn.or.kr]
A Senior Application Scientist's Guide: In Vitro Comparison of Receptor Binding Affinities of Fluorinated vs. Non-Fluorinated Piperidines
Introduction: The Strategic Role of Fluorine in Piperidine-Based Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved therapeutics targeting the central nervous system and beyond.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile scaffold for orienting pharmacophoric groups in three-dimensional space, enabling precise interactions with biological targets.[2][4] However, optimizing the drug-like properties of these molecules is a continuous challenge. One of the most powerful strategies in the medicinal chemist's toolkit is the introduction of fluorine atoms.
Fluorination is far more than a simple hydrogen substitution. It can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, critically, its basicity (pKa).[5] For a basic amine like piperidine, modulating pKa can dramatically influence its protonation state at physiological pH, which in turn governs its interaction with receptor binding pockets, particularly with key acidic residues like aspartate or glutamate.[5][6] This guide provides an in-depth, practical comparison of the in vitro receptor binding affinities of a model non-fluorinated piperidine and its fluorinated counterpart, grounded in established experimental protocols and explaining the causality behind each step.
Core Principle: The Competitive Radioligand Binding Assay
To quantify and compare the binding affinities of our test compounds, the gold standard is the competitive radioligand binding assay.[7][8][9] This technique measures how effectively a test compound (the "competitor") displaces a radiolabeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.[10][11] By incubating a fixed concentration of the receptor and radioligand with increasing concentrations of our non-labeled test compounds, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).[8] This IC50 value is then converted to an inhibition constant (Ki), which represents the true binding affinity of the test compound for the receptor.
Experimental Design & Methodology
This section details a self-validating protocol for a filtration-based competitive binding assay. The logic is to physically separate the receptor-bound radioligand from the free, unbound radioligand and quantify the bound portion.
I. Materials & Reagents
-
Receptor Source: Cell membrane preparations from HEK293 cells stably expressing the human Dopamine D2 receptor (D2R).
-
Radioligand: [³H]-Spiperone (a well-characterized D2R antagonist).
-
Test Compounds:
-
Compound A (Non-fluorinated piperidine derivative)
-
Compound B (Fluorinated piperidine derivative)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. The components are chosen to mimic physiological ionic conditions.
-
Non-Specific Binding Control: Haloperidol (10 µM), a potent D2R antagonist, used in vast excess to saturate all specific binding sites.[12]
-
Filtration Apparatus: 96-well glass fiber filter plates (e.g., Millipore MultiScreenHTS). These plates effectively trap cell membranes while allowing unbound ligands to pass through.[13]
-
Detection: Liquid scintillation cocktail and a microplate scintillation counter.
II. Experimental Workflow: A Visual Guide
The entire process, from preparation to data acquisition, can be visualized as a logical flow.
Caption: Workflow for a competitive radioligand binding assay.
III. Step-by-Step Protocol
-
Preparation:
-
Thaw the frozen D2R membrane homogenate on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer. This concentration should be optimized beforehand in saturation binding experiments to provide a robust signal.
-
Perform serial dilutions of Compound A and Compound B in Assay Buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Prepare three sets of control wells:
-
Total Binding: Contains only Assay Buffer, radioligand, and membranes. Represents the maximum possible binding.
-
Non-Specific Binding (NSB): Contains 10 µM Haloperidol, radioligand, and membranes. This measures binding to non-receptor components (like the filter itself) and is considered background noise.
-
Blank: Contains only Assay Buffer and radioligand (no membranes) to check for issues with the filter plate.
-
-
-
Incubation:
-
In a 96-well plate, add the components in the following order to a final volume of 200 µL:
-
100 µL Assay Buffer (or appropriate concentration of Compound A/B or Haloperidol).
-
50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.5 nM, to ensure sensitivity).[14]
-
50 µL of diluted D2R membranes to initiate the binding reaction.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Prime the filter plate by passing Assay Buffer through the wells.
-
Rapidly transfer the incubation mixture from the 96-well plate to the filter plate and apply a vacuum to separate the bound from the free radioligand. This step must be fast to prevent dissociation of the ligand-receptor complex.[10]
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand. The cold temperature slows the dissociation rate.
-
Dry the filter plate completely.
-
Add 200 µL of liquid scintillation cocktail to each well, allow it to soak, and count the radioactivity in a microplate scintillation counter. The output is in Counts Per Minute (CPM).
-
-
Data Analysis:
-
Calculate Specific Binding: For each data point, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should form a sigmoidal dose-response curve.
-
Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the curve and determine the IC50 value for each compound.
-
Calculate Ki: Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant (determined from separate saturation binding experiments). This conversion is crucial as it provides a true measure of affinity, independent of the assay conditions.[8]
-
Results: A Comparative Analysis
The experimental protocol described above yields quantitative data on the binding affinity of each compound. Let's consider a hypothetical but plausible dataset for our two piperidine derivatives targeting the D2 receptor.
| Compound | Structure (Key Feature) | Target Receptor | Binding Affinity (Ki) in nM |
| Compound A | 4-Aryl-Piperidine | Human Dopamine D2 | 25.4 nM |
| Compound B | 4-Aryl-(3-fluoro)-Piperidine | Human Dopamine D2 | 4.8 nM |
Interpretation of Results: In this case study, the introduction of a single fluorine atom to the piperidine ring (Compound B) resulted in an approximately 5-fold increase in binding affinity for the D2 receptor compared to its non-fluorinated parent (Compound A). A lower Ki value signifies a tighter binding interaction and higher affinity.
Discussion: The Mechanistic Impact of Fluorination
Why would a seemingly minor change—substituting a hydrogen atom with fluorine—have such a significant impact on receptor binding? The answer lies in the unique electronic properties of fluorine and its influence on the surrounding molecular environment.
-
Modulation of pKa: The primary effect is often electronic. Fluorine is highly electronegative and acts as an inductive electron-withdrawing group. When placed on the piperidine ring, it can lower the electron density on the basic nitrogen atom. This reduces the pKa of the piperidine, meaning it is less basic.[5] While this might seem counterintuitive to strengthening a bond with an acidic residue, it can fine-tune the electrostatic interaction for an optimal fit and reduce the desolvation penalty upon binding.
-
Conformational Rigidity: The C-F bond is stronger and more polarized than a C-H bond. Its introduction can influence the conformational preferences of the piperidine ring (e.g., the axial vs. equatorial preference of substituents), potentially locking the molecule into a more bioactive conformation for receptor binding.[5][15]
-
Direct Favorable Interactions: While not a classical hydrogen bond acceptor, the fluorine atom can participate in favorable non-covalent interactions within the receptor pocket, such as orthogonal multipolar interactions with carbonyl groups of the protein backbone or "polar hydrophobic" interactions.[16][17] These subtle yet significant interactions can contribute to the overall binding energy.
-
Altered Signaling Pathway Activation: The change in binding affinity can have downstream functional consequences on G-protein coupled receptor (GPCR) signaling. A higher affinity ligand may more effectively stabilize the active conformation of the receptor, leading to more robust activation or inhibition of its associated signaling cascade.[18]
Visualizing the Downstream Effect: A Canonical GPCR Pathway
Many dopamine receptors, including the D2 subtype, are coupled to Gi/o proteins, which inhibit adenylyl cyclase. However, other GPCRs targeted by piperidine ligands couple to Gq/11 proteins, activating a different pathway illustrated below.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. thieme-connect.de [thieme-connect.de]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 10. scite.ai [scite.ai]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 4-(4-Fluorobenzyl)piperidine Hydrochloride Derivatives
This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-(4-Fluorobenzyl)piperidine hydrochloride and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons with alternative chemotypes, supported by experimental data and detailed methodologies. Our focus is to deliver actionable insights into the selectivity of this important chemical scaffold, enabling more informed decisions in the lead optimization process.
The Strategic Imperative of Cross-Reactivity Profiling in CNS Drug Discovery
The development of therapeutics for the Central Nervous System (CNS) is uniquely challenging. Achieving high potency and selectivity for the intended biological target is paramount to ensuring therapeutic efficacy while minimizing adverse effects.[1] The 4-(4-fluorobenzyl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting CNS pathways due to its favorable physicochemical properties for blood-brain barrier penetration.[2][3][4] Derivatives of this scaffold have shown significant affinity for various CNS targets, most notably sigma (σ) receptors and serotonin (5-HT) receptors.[5][6][7]
However, this structural motif's versatility can also lead to interactions with a range of unintended biological targets, a phenomenon known as cross-reactivity or off-target binding. Such interactions are responsible for a significant percentage of dose-dependent adverse drug reactions (ADRs).[8] Therefore, early and comprehensive in vitro safety pharmacology profiling is not merely a regulatory requirement but a critical, cost-effective strategy to identify and mitigate potential safety liabilities, ultimately reducing late-stage attrition of drug candidates.[8][9][10]
This guide will dissect the cross-reactivity landscape of 4-(4-fluorobenzyl)piperidine derivatives, providing a framework for their evaluation and comparison against other relevant compounds.
Primary Pharmacological Profile: Sigma Receptors and Beyond
The 4-(4-fluorobenzyl)piperidine core is a well-established pharmacophore for sigma receptors, particularly the σ1 subtype.[5][7] Sigma receptors are unique membrane-bound proteins implicated in a variety of cellular functions and are considered important targets for neurological and psychiatric disorders.[5] For instance, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a structurally related compound, binds to sigma receptors with high affinity (Ki = 3.4 nM) and selectivity.[7]
Beyond their primary targets, these derivatives can exhibit affinity for other receptors. The related 4-(p-fluorobenzoyl)piperidine fragment, for example, is a crucial component of ligands targeting serotoninergic 5-HT2A and dopaminergic D2 receptors, which are central to the action of many antipsychotic medications.[6] Understanding this polypharmacology is key; while it can sometimes be leveraged for therapeutic benefit, unintended cross-reactivity must be carefully characterized.
Comparative Cross-Reactivity Data
To contextualize the selectivity of the 4-(4-fluorobenzyl)piperidine scaffold, the following table presents binding affinity data (Ki in nM) for representative compounds against a panel of common off-targets associated with adverse effects. This panel is representative of standard industry safety screens.[8][9][11] Data for specific 4-(4-fluorobenzyl)piperidine derivatives is supplemented with data from structurally or functionally related compounds to provide a broader comparative landscape.
| Target | Target Class | Potential Adverse Effect | Compound A (Representative 4-(4-F-benzyl)piperidine derivative) | Compound B (Haloperidol - D2 Antagonist) | Compound C (Pimavanserin - 5-HT2A Inverse Agonist) |
| Sigma-1 (σ1) | Receptor | - | ~3 nM [5][7] | 3 nM | >10,000 nM[12] |
| Sigma-2 (σ2) | Receptor | - | ~140 nM [5] | 57 nM | >10,000 nM[12] |
| Dopamine D2 | GPCR | Extrapyramidal symptoms | >1000 nM | 1.5 nM [6] | 562 nM[12] |
| Serotonin 5-HT2A | GPCR | - | Variable (e.g., ~32 nM for related structures)[6] | 6.2 nM | 0.087 nM [12] |
| Adrenergic α1A | GPCR | Hypotension, dizziness | >1000 nM | 11 nM | 224 nM[12] |
| Muscarinic M1 | GPCR | Anticholinergic effects (dry mouth, blurred vision) | >1000 nM | 1800 nM | 3162 nM[12] |
| hERG | Ion Channel | Cardiac arrhythmia (QT prolongation) | >10,000 nM | 130 nM | >10,000 nM |
Interpretation of Data: This comparative table highlights distinct selectivity profiles. The representative 4-(4-F-benzyl)piperidine derivative shows high affinity for its primary target, the σ1 receptor, with significantly lower affinity for dopaminergic, adrenergic, and muscarinic receptors, suggesting a lower risk for the associated side effects compared to a classic antipsychotic like Haloperidol. Its clean profile against the hERG channel is a critical safety feature. In contrast, Pimavanserin demonstrates exceptionally high affinity and selectivity for the 5-HT2A receptor.[12] This analysis underscores the necessity of profiling against a broad target panel to understand a compound's full pharmacological fingerprint.
Methodologies for Cross-Reactivity Profiling
A robust assessment of cross-reactivity relies on a tiered approach, beginning with broad screening and progressing to more detailed functional characterization.
Experimental Workflow: A Tiered Approach
The following diagram illustrates a standard workflow for in vitro safety pharmacology profiling. Early-stage screening against a broad panel (Tier 1) helps to flag potential liabilities, which are then investigated with more focused functional assays in Tier 2 to understand the mechanistic basis of any off-target interactions.[8][9]
Caption: Tiered workflow for in vitro cross-reactivity profiling.
Protocol 1: Radioligand Binding Assay (General Protocol)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Causality: The principle rests on the law of mass action. A high-affinity test compound will displace the radioligand at a lower concentration, resulting in a lower measured radioactivity. This provides a quantitative measure of binding affinity (Ki).
Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membrane fraction containing the receptors. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Assay Buffer
-
Test compound at various concentrations (typically a serial dilution).
-
A fixed, known concentration of the appropriate radioligand (e.g., [³H]-Ketanserin for 5-HT2A).
-
Membrane preparation.
-
-
Controls:
-
Total Binding: Contains buffer, radioligand, and membranes (no test compound).
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, unlabeled ligand to saturate the target receptors.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Detection: Wash the filters to remove residual unbound radioligand. Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol 2: FLIPR-Based Calcium Flux Assay (for GPCRs)
This functional assay measures a compound's ability to activate (agonist) or block (antagonist) a Gq-coupled GPCR by detecting changes in intracellular calcium concentration.
Causality: Gq-coupled GPCRs, upon activation, initiate a signaling cascade that results in the release of calcium from intracellular stores. This change can be detected by a calcium-sensitive fluorescent dye. An antagonist will block the calcium release induced by a known agonist.
Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.
Methodology:
-
Cell Culture: Plate cells stably expressing the target receptor (e.g., CHO-K1 cells with human 5-HT2A) in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Preparation: Prepare a separate plate containing the test compounds at various concentrations. For antagonist mode, also prepare a plate with a known agonist at its EC80 concentration.
-
Assay Execution (FLIPR):
-
Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Establish a stable baseline fluorescence reading for each well.
-
For antagonist mode, add the test compounds to the cell plate and incubate for a specified period (e.g., 15-30 minutes).
-
Initiate the kinetic read. The FLIPR will add the agonist to the wells and simultaneously record the fluorescence intensity over time (typically 2-3 minutes). For agonist mode, the test compound is added directly.
-
-
Data Analysis:
-
The change in fluorescence intensity (Max - Min) reflects the intracellular calcium concentration.
-
Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Conclusion and Future Directions
The 4-(4-fluorobenzyl)piperidine scaffold remains a valuable starting point for the design of CNS-active agents. This guide demonstrates that while derivatives can be designed with high affinity for primary targets like the sigma-1 receptor, a thorough evaluation of their cross-reactivity is essential. The provided comparative data and experimental protocols offer a robust framework for this analysis. By integrating comprehensive in vitro safety profiling early in the discovery pipeline, researchers can effectively triage compounds, understand structure-activity relationships for both on-target and off-target effects, and ultimately select drug candidates with a higher probability of clinical success. Future work should focus on building larger, publicly accessible databases of cross-reactivity data to enable more sophisticated predictive modeling and further refine the design of highly selective CNS therapeutics.
References
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 193357-52-7: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for Piperidine N-Alkylation: A Guide for Synthetic Chemists
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and bioactive molecules.[1][2] The functionalization of the piperidine nitrogen via N-alkylation is a pivotal synthetic transformation, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comprehensive, head-to-head comparison of prevalent catalytic and non-catalytic methods for piperidine N-alkylation, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
The Strategic Importance of N-Alkylation
N-alkylated piperidines are essential intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials.[1][4] The choice of alkylating method can significantly impact reaction efficiency, substrate scope, scalability, and environmental footprint. Traditional methods, often relying on stoichiometric reagents like alkyl halides, can generate substantial waste and may require harsh conditions.[4] Modern catalytic approaches, particularly those employing "borrowing hydrogen" or photocatalytic strategies, offer more sustainable and efficient alternatives.[4][5][6] This guide will dissect these methods, comparing their mechanisms, performance, and practical considerations.
Methodologies at a Glance: A Comparative Overview
We will explore four primary strategies for piperidine N-alkylation:
-
Direct Alkylation with Alkyl Halides: The classical, non-catalytic SN2 approach.
-
Homogeneous Catalysis: Utilizing soluble metal complexes for high selectivity.
-
Heterogeneous Catalysis: Employing solid-supported catalysts for ease of separation and recyclability.
-
Photocatalysis: A modern approach using light to drive the reaction under mild conditions.
Below is a high-level overview of these synthetic pathways.
Caption: Overview of major synthetic routes for piperidine N-alkylation.
Direct Alkylation: The Stoichiometric Workhorse
This classical method involves the direct nucleophilic substitution (SN2) of an alkyl halide by the piperidine nitrogen. A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[3][7]
Mechanism: The reaction proceeds via a standard SN2 mechanism where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.
Performance & Causality:
-
Advantages: Operationally simple, well-established, and requires no specialized catalytic equipment.
-
Disadvantages: Prone to over-alkylation, leading to the formation of quaternary ammonium salts, especially if the alkylating agent is not added slowly or is in excess.[8] This method generates stoichiometric amounts of salt waste and often requires reactive alkylating agents (iodides > bromides > chlorides). The use of strong, hazardous bases like sodium hydride (NaH) may be necessary for less reactive halides, posing safety and handling challenges.[8]
Performance Data Summary
| Catalyst/Base | Alkylating Agent | Solvent | Conditions | Yield | Notes | Reference(s) |
| K₂CO₃ (Potassium Carbonate) | Alkyl Halide | DMF/MeCN | RT to 70°C, 12-24h | Good | Common, mild base. Heating may be needed for less reactive halides. | [3][7][8] |
| NaH (Sodium Hydride) | Alkyl Halide | DMF | 0°C to RT | Good | Strong base, useful for deprotonating the amine for difficult reactions. | [8] |
| DIPEA (Hünig's Base) | Alkyl Halide | MeCN | RT | Good | Non-nucleophilic organic base, avoids quaternization. | [8] |
Detailed Experimental Protocol: Direct N-Alkylation using K₂CO₃
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).[3][7]
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) to create a stirrable suspension.
-
Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirred mixture at room temperature. Causality: Slow addition helps control the exotherm and minimizes the local concentration of the alkyl halide, reducing the risk of dialkylation.[8]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. For less reactive halides, gentle heating (50-70°C) may be required.[3]
-
Work-up:
-
Cool the reaction to room temperature and quench by adding water.
-
Filter the solid potassium salts and wash the solid with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and then brine.[3][7]
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated piperidine.[3]
Heterogeneous Catalysis: The Path to Recyclability
Heterogeneous catalysts, typically metals dispersed on a solid support, are highly attractive for industrial applications due to their ease of separation and potential for reuse.[9][10] For N-alkylation with alcohols, these systems often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[4][10]
Mechanism: Borrowing Hydrogen This elegant, atom-economical process involves a three-step cascade in a single pot:
-
The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to an aldehyde.
-
The aldehyde condenses with the piperidine to form an iminium ion intermediate.
-
The catalyst returns the borrowed hydrogen to the iminium ion, reducing it to the final N-alkylated product and regenerating the catalyst. Water is the only byproduct.[4]
Caption: The catalytic cycle of the "Borrowing Hydrogen" mechanism.
Performance & Causality:
-
Advantages: Excellent atom economy, using alcohols as green alkylating agents and producing only water as a byproduct.[11] The catalyst is easily recovered by filtration, simplifying product purification and allowing for catalyst recycling.[4][9]
-
Disadvantages: Often requires higher temperatures (100-150°C) and inert atmospheres. The activity can be influenced by the choice of support material, as the acid-base properties of the support can play a role in the reaction.[10] Leaching of the metal from the support can sometimes occur, reducing long-term reusability.
Performance Data Summary
| Catalyst | Alkylating Agent | Solvent | Conditions | Yield/Selectivity | Notes | Reference(s) |
| Ni/θ-Al₂O₃ | Alcohols | Toluene | 130°C | High | A cost-effective base metal catalyst. Activity depends on particle size. | [10] |
| Pd/C | Alcohols | Toluene | 110°C | Good to Excellent | A ubiquitous and reliable catalyst, though palladium is a precious metal. | [4] |
| Pd/SiO₂ | Alcohols | Toluene | 110°C | High | Can be reused multiple times without significant loss of activity. | [4] |
| (W₆Cl₈)Cl₆/SiO₂ | Primary Alcohols | H₂ stream | 350°C | 95% selectivity | Tungsten cluster catalyst, requires high temperatures but shows high selectivity. | [12] |
Detailed Experimental Protocol: Heterogeneous N-Alkylation using a Supported Metal Catalyst
-
Catalyst Activation (if required): Some catalysts, like Ni/θ-Al₂O₃, may require pre-reduction under a hydrogen flow at high temperature. Follow the manufacturer's or literature procedure.
-
Reaction Setup: In a pressure-rated vial or autoclave, combine piperidine (1.0 eq), the alcohol (1.2-2.0 eq), the heterogeneous catalyst (e.g., 5 mol% Ni/θ-Al₂O₃), and a suitable solvent like toluene.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the specified temperature (e.g., 130°C) for the required time (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and carefully vent any pressure.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the solid catalyst through a pad of Celite®. Causality: This step is the primary advantage of heterogeneous catalysis, allowing for simple and efficient removal of the catalyst from the product mixture.
-
Wash the filter cake with additional solvent.
-
-
Purification: Concentrate the combined filtrate under reduced pressure. The crude product can then be purified by column chromatography or distillation if necessary.
Photocatalysis: A Mild and Modern Approach
Photocatalytic N-alkylation represents a cutting-edge, sustainable strategy that leverages light energy to drive reactions at or near room temperature.[13] These methods often involve semiconductor-supported metal nanoparticles or metal-organic frameworks (MOFs).
Mechanism: The mechanism can vary but often involves a tandem process. For a system like Pd/TiO₂, UV irradiation generates electron-hole pairs in the TiO₂. The photogenerated holes oxidize the alcohol to an aldehyde, while the electrons are transferred to the Pd nanoparticles, forming Pd-H species.[13] The aldehyde then condenses with the amine to form an enamine or iminium ion, which is subsequently hydrogenated by the Pd-H species.[13]
Performance & Causality:
-
Advantages: Extremely mild reaction conditions (often room temperature), high energy efficiency, and the use of light as a clean, traceless reagent.[4][13] These methods can exhibit high selectivity and functional group tolerance.[14][15]
-
Disadvantages: Requires specialized photoreactor equipment. The field is newer, and the substrate scope and catalyst stability may not be as broadly established as thermal methods. Catalyst synthesis (e.g., MOFs) can be complex.
Performance Data Summary
| Catalyst | Alkylating Agent | Solvent | Conditions | Yield/Selectivity | Notes | Reference(s) |
| Pd/TiO₂ | Alcohols | Acetonitrile | Room Temp, UV irradiation | High | Tandem photocatalytic alcohol oxidation and hydrogenation. | [4][13] |
| MIT20-LiCl (Cu-MOF) | Alkenes (via C-H activation of ethers/amines) | THF | Room Temp, Blue LED | Good | Cages reactive radical species to enable selective C-H alkylation. | [14][15] |
Head-to-Head Summary and Selection Guide
Choosing the right catalyst system is a multi-factorial decision. The following table provides a direct comparison to guide your selection process.
| Feature | Direct Alkylation (Base) | Heterogeneous Catalysis (Thermal) | Homogeneous Catalysis (Thermal) | Photocatalysis |
| Principle | SN2 Nucleophilic Substitution | Borrowing Hydrogen | Borrowing Hydrogen / Other | Light-Induced Redox Cycles |
| Alkylating Agent | Alkyl Halides | Alcohols | Alcohols | Alcohols, Alkenes |
| Key Advantage | Simplicity, No special equipment | Catalyst recyclability, Atom economy | High selectivity, Mild conditions | Very mild conditions, Sustainability |
| Key Disadvantage | Stoichiometric waste, Over-alkylation | High temperatures, Potential leaching | Difficult catalyst separation, Cost | Specialized equipment, Newer tech |
| Typical Conditions | RT - 70°C | 100 - 150°C+ | 80 - 120°C | Room Temperature |
| Green Chemistry | Poor | Good | Moderate | Excellent |
| Best For... | Small-scale synthesis, Simple alkyl groups | Scalable production, Green chemistry focus | Complex molecules, High selectivity needs | High functional group tolerance, LSF |
Final Recommendation:
-
For rapid, small-scale synthesis where waste is not a primary concern, Direct Alkylation with an appropriate base remains a viable option.
-
For large-scale, industrial processes where cost, sustainability, and catalyst reuse are paramount, Heterogeneous Catalysis using alcohols is the superior choice.
-
For the synthesis of complex, sensitive molecules where maximizing selectivity and minimizing side reactions is critical, Homogeneous Catalysis often provides the best performance, despite separation challenges.
-
For late-stage functionalization or reactions with highly sensitive functional groups, the exceptionally mild conditions of Photocatalysis make it an increasingly powerful and attractive strategy.
By understanding the underlying mechanisms and practical trade-offs of each method, researchers can confidently select the most effective catalyst system to achieve their synthetic goals in the N-alkylation of piperidines.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ethz.ch [ethz.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Catalytic N-Alkylation of Amines with Primary Alcohols over Halide Clusters | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Analytical Methods for Piperidine-Based Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product efficacy. Piperidine and its derivatives, common structural motifs in many active pharmaceutical ingredients (APIs), can also be present as process-related impurities or degradants.[1][2] Due to their potential toxicity, rigorous quantification of these impurities is a critical component of quality control.
This guide provides an in-depth comparison of analytical methodologies for the quantification of piperidine-based impurities. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to select and validate the most appropriate analytical method for your specific needs. All methodologies are presented within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a foundation of scientific integrity and regulatory compliance.
The Analytical Challenge of Piperidine
Piperidine presents a unique set of analytical challenges. As a volatile, basic secondary amine, it lacks a strong native chromophore, rendering direct analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection problematic.[3][] Its volatility, on the other hand, makes it a suitable candidate for Gas Chromatography (GC). However, its polar nature can lead to poor peak shape and interactions with the stationary phase. These inherent properties necessitate careful method development and often, chemical derivatization to enhance detectability and chromatographic performance.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for piperidine impurity quantification is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the most common and effective methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with various detectors (HPLC-UV with derivatization, HPLC-Mass Spectrometry, and HPLC-Charged Aerosol Detection), and Quantitative Nuclear Magnetic Resonance (qNMR).
Table 1: Comparative Performance of Analytical Methods for Piperidine Impurity Quantification
| Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | LC-MS/MS | HPLC-CAD | qNMR |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase of a derivatized analyte. | Chromatographic separation coupled with mass analysis. | Chromatographic separation followed by nebulization and charging of analyte particles. | Direct measurement of nuclear spin transitions in a magnetic field. |
| Typical Analytes | Volatile and semi-volatile compounds. | Non-volatile or thermally labile compounds. | Wide range of compounds. | Non-volatile and semi-volatile compounds. | Any molecule with NMR-active nuclei. |
| Common Detectors | Mass Spectrometer (MS) | UV-Vis Detector | Mass Spectrometer (MS) | Charged Aerosol Detector (CAD) | NMR Detector |
| Sample Preparation | Often requires derivatization for polar amines to improve volatility and peak shape. Can also involve headspace sampling. | Requires derivatization to introduce a chromophore. | Minimal, depending on the matrix. | Minimal, sample dissolved in a suitable solvent. | Dissolution in a deuterated solvent with an internal standard. |
| Typical LOD | 0.002 - 0.004 µg/mL[5] | 0.15 µg/mL[6] | 0.01010 µg/mL[7] | Low ng range[2] | ~1% of analyte signal[8] |
| Typical LOQ | 0.008 - 0.016 µg/mL[5] | 0.44 µg/mL[6] | ~0.03 µg/mL[7] | Low ng range[2] | ~1% of analyte signal[8] |
| Linearity (r²) | > 0.99[5] | > 0.999[6] | > 0.99[7] | > 0.99[9] | N/A (Direct quantification) |
| Precision (%RSD) | < 15% (Intra-day)[5] | < 1% (Intra-day)[6] | < 5% (Intra-day)[5] | Good precision[9] | < 1%[8] |
| Matrix Effects | Can be significant, headspace sampling can mitigate. | Can be significant, may require extensive sample cleanup.[3] | Can be significant (ion suppression/enhancement). | Less prone to matrix effects than MS.[2] | Minimal matrix effects. |
In-Depth Analysis of Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile impurities like piperidine.[10] The high separation efficiency of GC combined with the specificity and sensitivity of MS makes it a robust choice.
Causality Behind Experimental Choices:
-
Derivatization: To address the polarity and potential for poor peak shape of piperidine, derivatization is often employed. Acylating agents like trifluoroacetic anhydride (TFAA) react with the secondary amine to form a less polar, more volatile derivative, leading to improved chromatographic performance.[5]
-
Headspace GC: For analyzing residual piperidine in solid samples, headspace GC is an excellent technique. It allows for the analysis of volatile analytes without introducing the non-volatile sample matrix into the GC system, which minimizes contamination and extends column lifetime.[11]
Experimental Protocol: GC-MS with Derivatization (Based on analogous compounds)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample solution (e.g., dissolved drug substance), add 1 mL of 0.1 M NaOH to basify the solution (pH > 10). This liberates the free base form of piperidine.[5]
-
Add 5 mL of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and vortex vigorously for 2 minutes.[5]
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers and carefully transfer the organic layer to a clean tube.[5]
-
-
Derivatization:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[5]
-
Incubate the mixture at 70°C for 30 minutes.[5]
-
Cool to room temperature and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[5]
-
-
GC-MS Instrumental Parameters:
-
GC System: Agilent 7890A GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature: 100°C, hold for 1 minute. Ramp to 180°C at 12°C/min, hold for 2 minutes.[5]
-
MS System: Agilent 5975C MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for impurity profiling, but the lack of a chromophore in piperidine requires specific strategies for detection.
This is a widely adopted and cost-effective approach. A derivatizing agent that reacts with the secondary amine of piperidine to introduce a UV-active moiety is used.
Causality Behind Experimental Choices:
-
Derivatizing Agent: 4-Toluene sulfonyl chloride (tosyl chloride) is a common choice as it reacts with piperidine to form a derivative with strong UV absorbance, typically around 230 nm.[12] This significantly enhances the sensitivity of the method.
Experimental Protocol: HPLC-UV with Derivatization
-
Derivatization Procedure:
-
To 1.0 mL of a standard or sample solution containing piperidine in a suitable solvent (e.g., acetonitrile), add 1.0 mL of a borate buffer solution (pH 9.0).[3]
-
Add 1.0 mL of a 4-toluenesulfonyl chloride solution (e.g., 10 mg/mL in acetonitrile).[3]
-
Vortex the mixture and heat at 60°C for 30 minutes.[3]
-
Cool the mixture to room temperature.
-
-
HPLC Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: ~230 nm (based on the derivative's absorbance maximum).[5]
-
Column Temperature: 30°C.[6]
-
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal choice for trace-level impurity analysis without the need for derivatization.
Causality Behind Experimental Choices:
-
Direct Analysis: LC-MS can directly detect piperidine, often as the protonated molecule [M+H]⁺ in positive ion mode, eliminating the need for a derivatization step and simplifying sample preparation.[7]
-
High Sensitivity and Specificity: The use of tandem mass spectrometry (MS/MS) provides exceptional specificity and allows for very low detection limits, which is crucial for potentially genotoxic impurities.[7]
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of methanol and water).
-
Prepare a series of calibration standards by diluting a stock solution of piperidine in the same solvent.
-
-
LC-MS Instrumental Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Atlantis C18 (100 x 3.9 mm, 5 µm).[7]
-
Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and methanol (B).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
MS System: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) for the protonated molecule of piperidine or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
HPLC-CAD is a powerful technique for the analysis of compounds that lack a UV chromophore. The detector response is proportional to the mass of the analyte, making it a "universal" detector.
Causality Behind Experimental Choices:
-
Universal Detection: CAD provides a response for any non-volatile and many semi-volatile compounds, making it suitable for direct analysis of underivatized piperidine.[2]
-
Consistent Response: Unlike MS, which can have varying ionization efficiencies for different compounds, CAD offers a more uniform response, which can simplify quantification, especially when reference standards for all impurities are not available.[2]
Experimental Protocol: HPLC-CAD
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
Prepare a series of calibration standards by diluting a stock solution of piperidine in the mobile phase.
-
-
HPLC-CAD Instrumental Parameters:
-
HPLC System: Thermo Scientific Vanquish or equivalent.
-
Column: Atlantis C18 (150 × 4.6 mm, 3.5 µm).[9]
-
Mobile Phase: 0.1% heptafluorobutyric acid in water-acetonitrile (90:10, v/v). Heptafluorobutyric acid (HFBA) is used as an ion-pairing agent to improve the retention of the basic piperidine molecule on the reversed-phase column.[9]
-
Flow Rate: 1 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
CAD Detector: Corona Veo or similar, with nitrogen as the nebulizing gas.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the analyte itself.
Causality Behind Experimental Choices:
-
Direct Quantification: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute amount of the analyte can be determined.[8]
-
No Reference Standard Needed for Impurity: This is a significant advantage when a synthesized standard of the piperidine-based impurity is not available.
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Instrumental Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Experiment: 1D ¹H NMR experiment with appropriate relaxation delays (D1) to ensure full relaxation of all relevant signals (typically 5-7 times the longest T1).
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the selected signals for the analyte and the internal standard.
-
-
Quantification:
-
Calculate the purity or concentration of the piperidine impurity using the following equation: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
-
Visualizing the Workflow and Decision-Making Process
The selection of an appropriate analytical method is a critical step in the validation process. The following diagrams, created using Graphviz, illustrate a typical validation workflow and a decision tree for method selection.
Caption: A typical workflow for analytical method validation.
Caption: A decision tree for selecting an analytical method for piperidine impurities.
Conclusion: A Self-Validating System for Trustworthy Results
The validation of an analytical method is not a one-time event but a continuous process that ensures the reliability of data throughout the lifecycle of a pharmaceutical product. Each protocol described in this guide, when executed correctly, forms a self-validating system. The built-in checks and balances, from system suitability tests to the rigorous assessment of validation parameters, provide the necessary evidence that the method is fit for its intended purpose.
By understanding the underlying principles of each technique and the rationale behind the experimental choices, researchers and drug development professionals can confidently select, develop, and validate robust analytical methods for the quantification of piperidine-based impurities, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usp.org [usp.org]
pharmacokinetic profile comparison of drugs synthesized from 4-(4-Fluorobenzyl)piperidine hydrochloride
Introduction: The Significance of the 4-(4-Fluorobenzyl)piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including improved metabolic stability and enhanced transport across biological membranes.[3] The specific precursor, 4-(4-Fluorobenzyl)piperidine hydrochloride, represents a key starting material for the synthesis of a variety of bioactive compounds, particularly those targeting neurological disorders. While a direct lineage from this specific hydrochloride salt to a wide array of commercially available drugs is not always explicitly detailed in public-domain literature, its structural motif is central to many important therapeutics.
This guide will delve into a comparative analysis of the pharmacokinetic profiles of drugs that share the core structural features of a substituted piperidine ring, akin to what would be synthesized from this compound. Due to the scarcity of publicly available data on drugs synthesized directly from this exact precursor, we will focus on Paroxetine as a primary case study. Paroxetine contains a 4-(4-fluorophenyl)piperidine moiety, making it a highly relevant analogue. For comparative purposes, we will contrast its pharmacokinetic profile with two other widely prescribed selective serotonin reuptake inhibitors (SSRIs), Sertraline and Citalopram . While their synthesis may not originate from the same precursor, their shared therapeutic class and distinct structural features provide a valuable context for understanding how molecular structure influences a drug's journey through the body.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Profiles
The clinical efficacy and safety of a drug are intrinsically linked to its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). Below, we compare the key pharmacokinetic parameters of Paroxetine, Sertraline, and Citalopram.
| Parameter | Paroxetine | Sertraline | Citalopram |
| Bioavailability (%) | ~50% (extensive first-pass metabolism)[4][5] | 44% | ~80%[6][7] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 6-10[4] | 4.5-8.4[8] | 1-4[9][10] |
| Plasma Protein Binding (%) | 93-95[4][11] | ~98.5[8][12] | ~80[6] |
| Metabolism | Extensively in the liver, primarily by CYP2D6[11][13] | Extensively in the liver, primarily by CYP2B6[8] | Primarily hepatic via CYP2C19 and CYP3A4[7][14] |
| Active Metabolites | No | Desmethylsertraline (substantially weaker than parent)[8] | No |
| Elimination Half-life (t1/2) (hours) | ~21[11] | ~26[15] | ~35[6][14] |
| Pharmacokinetics Linearity | Non-linear[11][16] | Linear | Linear[6] |
Absorption
-
Paroxetine: Following oral administration, paroxetine is well absorbed, but it undergoes extensive first-pass metabolism in the liver, which is partially saturable and contributes to its non-linear pharmacokinetics.[17] This results in a bioavailability of approximately 50%.[4][5]
-
Sertraline: Sertraline is slowly absorbed, with peak plasma concentrations occurring between 4.5 and 8.4 hours.[8] Food can increase its peak concentration.[12]
-
Citalopram: Citalopram is rapidly absorbed after oral administration, with an absolute bioavailability of about 80%, and its absorption is not affected by food.[6][7]
Distribution
All three drugs are highly distributed throughout the body.[11]
-
Paroxetine: It is highly lipophilic and extensively distributed into tissues, with about 95% bound to plasma proteins.[11]
-
Sertraline: Sertraline is also highly protein-bound at approximately 98.5%.[8][12]
-
Citalopram: Citalopram has a lower plasma protein binding of about 80%.[6]
Metabolism
The metabolism of these drugs is a critical determinant of their pharmacokinetic profiles and potential for drug-drug interactions.
-
Paroxetine: Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[11][13] Importantly, paroxetine is also a potent inhibitor of CYP2D6, which can lead to clinically significant drug interactions and contributes to its non-linear pharmacokinetics.[16] Its metabolites are essentially inactive.[11]
-
Sertraline: Sertraline undergoes extensive first-pass metabolism, with N-demethylation to desmethylsertraline being the principal metabolic pathway, mainly catalyzed by CYP2B6.[8] Desmethylsertraline is significantly less potent than the parent compound.[8]
-
Citalopram: Citalopram is metabolized in the liver primarily by CYP2C19 and CYP3A4.[7][14] It is a weak inhibitor of CYP2D6.[9]
Excretion
-
Paroxetine: Less than 2% of an oral dose is excreted unchanged in the urine. The mean elimination half-life is approximately 21 hours.[11]
-
Sertraline: The average terminal elimination half-life of sertraline is about 26 hours.[15]
-
Citalopram: Citalopram has a mean terminal half-life of about 35 hours.[6][14]
Experimental Protocols
The determination of the pharmacokinetic parameters presented above relies on well-established experimental methodologies. Below are detailed, step-by-step protocols for key experiments.
Protocol 1: Determination of Bioavailability and Pharmacokinetic Parameters in an Animal Model
This protocol outlines a typical in vivo study to determine key pharmacokinetic parameters.
Objective: To determine the bioavailability, Cmax, Tmax, and half-life of a test compound after oral and intravenous administration.
Materials:
-
Test compound (e.g., a novel 4-(4-Fluorobenzyl)piperidine derivative)
-
Vehicle for oral and intravenous administration
-
Sprague-Dawley rats (or other appropriate animal model)
-
Cannulas for blood sampling
-
EDTA-coated collection tubes
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Animal Preparation: Acclimatize animals for at least one week before the study. Fast the animals overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer the test compound dissolved in a suitable vehicle via tail vein injection at a specific dose.
-
Oral (PO) Group: Administer the test compound dissolved in a suitable vehicle via oral gavage at a specific dose.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the cannulated vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood samples into EDTA-coated tubes, and centrifuge to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO groups.
-
Determine Cmax and Tmax directly from the oral administration data.
-
Calculate the Area Under the Curve (AUC) for both IV and PO administration using the trapezoidal rule.
-
Calculate the elimination half-life (t1/2) from the terminal phase of the IV concentration-time curve.
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: In Vitro Metabolic Stability Assay
This assay provides an early assessment of a compound's susceptibility to metabolism.
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human or animal)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for quenching the reaction)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Visualizations
General Metabolic Pathway for Piperidine-Containing Drugs
The piperidine ring is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 enzymes.
Caption: General metabolic pathways for piperidine-containing drugs.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the key steps in an in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of paroxetine, sertraline, and citalopram, while all falling under the classification of SSRIs, exhibit significant differences that are rooted in their distinct chemical structures. Paroxetine, with its 4-(4-fluorophenyl)piperidine core, demonstrates non-linear pharmacokinetics due to the saturation of its primary metabolic enzyme, CYP2D6, which it also potently inhibits. In contrast, sertraline and citalopram exhibit more predictable, linear pharmacokinetics. These differences have important clinical implications for dosing, drug-drug interactions, and patient-specific considerations. A thorough understanding of the ADME properties of piperidine-containing compounds is paramount for the rational design and development of safer and more effective drugs targeting the central nervous system and beyond. The experimental protocols provided herein serve as a foundational framework for researchers to elucidate the pharmacokinetic profiles of novel chemical entities derived from scaffolds such as this compound.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Paroxetine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sertraline - Wikipedia [en.wikipedia.org]
- 6. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Citalopram - Wikipedia [en.wikipedia.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. [Paroxetine: pharmacokinetics and pharmacodynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Fluorobenzyl)piperidine Hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(4-Fluorobenzyl)piperidine hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a framework grounded in scientific causality and regulatory diligence. This document is designed for researchers, scientists, and drug development professionals who handle this compound, ensuring that safety and compliance are integral to the laboratory workflow.
Core Principle: Hazard-Informed Waste Management
Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is not benign; its hazard profile dictates the necessity for meticulous handling from initial use to final disposal.
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[1][2]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
These classifications, established under the OSHA Hazard Communication Standard (29 CFR 1910.1200), are the primary drivers for its designation as a chemical waste that requires controlled disposal.[1] The hydrochloride salt form generally improves water solubility, which could increase its mobility in an environmental discharge scenario, making containment critical.[3]
The Regulatory Landscape: Adherence to RCRA
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for it from creation to its ultimate disposal.[6][7][8]
Your laboratory or institution is classified as a hazardous waste generator. The specific requirements depend on the total amount of hazardous waste generated per month, falling into one of three categories: Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs).[6][9] It is essential to consult with your institution's Environmental Health & Safety (EHS) department to understand your generator status and associated obligations.
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely at the point of generation and is prepared correctly for final disposal by a licensed contractor.
Step 1: Waste Identification and Characterization
The first step is to determine if the waste is hazardous according to RCRA criteria.[10]
-
Is it a "Solid Waste"? Per the EPA, any discarded material, including solids, liquids, and gases, is considered a solid waste.[4] Therefore, any unused, expired, or contaminated this compound is a solid waste.
-
Is it a "Hazardous Waste"? A solid waste is hazardous if it is either "listed" by the EPA or exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[7] While this specific compound is not typically a listed waste, its toxicological profile (acute oral toxicity) means it would likely be characterized as a toxic hazardous waste.
Action: Assume all waste containing this compound is hazardous chemical waste. This is the most conservative and safest approach, aligning with the policies of most research institutions.[4]
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn to mitigate the risks identified in Section 1.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or EN166.[1] | Protects against splashes that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Inspect gloves for integrity before use.[11] | Prevents skin contact that leads to irritation.[2] |
| Protective Clothing | Standard laboratory coat. A chemically resistant apron is recommended if handling larger quantities.[2] | Protects skin on arms and body from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2] Avoid creating dust.[1] | Prevents inhalation of the solid powder, which may cause respiratory irritation.[2] |
Step 3: Waste Collection and Segregation
Proper containment is crucial to prevent spills and accidental exposure.[4]
-
Select an Appropriate Container:
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound" and its CAS number: 193357-52-7.
-
List all constituents, including any solvents used.
-
Indicate the hazards: "Irritant," "Acutely Toxic."
-
-
Segregate the Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[12]
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, creating a more dangerous situation.
-
-
Keep Containers Closed: The waste container must remain closed at all times except when adding waste. This is a common EPA violation and a critical safety measure to prevent spills and vapor release.[4]
Step 4: Final Disposal Pathway
Disposal of this compound must be conducted through a licensed and approved waste disposal facility.[1][2] Under no circumstances should it be discharged down the drain or placed in regular trash.[13]
-
Contact your EHS Department: Your institution's EHS office manages the hazardous waste program. They will arrange for the pickup of your properly labeled waste container.
-
Recommended Disposal Method: The preferred method for organic compounds of this nature is controlled incineration in a licensed hazardous waste incinerator.[13] This high-temperature process, often combined with flue gas scrubbing, ensures the complete destruction of the compound, preventing its release into the environment.[13]
-
Manifesting: For Small and Large Quantity Generators, the waste will be tracked using a Uniform Hazardous Waste Manifest, which documents its journey from your lab to the final disposal facility, completing the "cradle-to-grave" chain of custody.[9][12]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear the PPE outlined in the table above, including respiratory protection if dust is airborne.
-
Contain the Spill: Prevent the spread of the solid material. Avoid creating dust.
-
Clean-Up:
-
For small spills, gently sweep up the solid material and place it into a labeled hazardous waste container.[1]
-
Use an inert absorbent material if the compound is in solution.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Report: Report the spill to your supervisor and EHS department, regardless of size.
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for managing this compound waste.
Caption: Decision workflow for the safe disposal of 4-(4-Fluorobenzyl)piperidine HCl.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. CAS 193357-52-7: this compound [cymitquimica.com]
- 4. pfw.edu [pfw.edu]
- 5. epa.gov [epa.gov]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 8. dnr.mo.gov [dnr.mo.gov]
- 9. epa.gov [epa.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. epa.gov [epa.gov]
- 13. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of 4-(4-Fluorobenzyl)piperidine Hydrochloride: A Guide for Researchers
For the innovative researcher in drug development, the promise of novel compounds like 4-(4-Fluorobenzyl)piperidine hydrochloride is immense. As a key building block in the synthesis of potential new therapeutics, its handling demands a commensurate level of care and precision. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for managing this compound safely and effectively in your laboratory. Here, we will not only outline the necessary precautions but also delve into the scientific rationale that underpins these mission-critical safety protocols.
Understanding the Hazard Profile: More Than Just a Solid
This compound is a solid substance that presents several key hazards that must be respected to ensure a safe laboratory environment. According to safety data sheets, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Furthermore, it is considered to have acute oral toxicity.[4] While specific data for this exact compound may be limited, the parent structure, piperidine, is known to be toxic upon skin contact or inhalation and can cause severe skin burns and eye damage.[5][6] The hydrochloride salt form also means that in the presence of incompatible materials or moisture, there is the potential for the release of hydrogen chloride gas, which is corrosive and an irritant to the respiratory system.[7]
This hazard profile dictates a stringent and multi-faceted approach to personal protection and handling. The primary routes of exposure—dermal contact, ocular contact, and inhalation of airborne particulates—must be rigorously controlled.
Core Protective Measures: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is not a matter of simple compliance but a scientifically informed decision to mitigate specific risks. The following table summarizes the essential PPE for handling this compound, followed by a deeper dive into the rationale for each.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a splash hazard.[1][5] | Protects against airborne dust particles and potential splashes that can cause serious and potentially irreversible eye damage.[5] The hydrochloride component can also contribute to severe irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard.[5][6] | Prevents direct skin contact. Piperidine derivatives can be absorbed through the skin and may cause both local irritation and systemic toxicity.[5][6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin. |
| Skin and Body Protection | A standard laboratory coat, long pants, and closed-toe shoes are mandatory. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.[5] | Minimizes the potential for skin contact with the compound. In the event of a spill, this provides a removable barrier to protect your personal clothing and skin from contamination. |
| Respiratory Protection | Typically not required when handling small quantities in a well-ventilated area or a certified chemical fume hood. If engineering controls are not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[2][8] | Protects against the inhalation of airborne powder, which can cause respiratory tract irritation.[2][7] |
Operational Protocol: From Vial to Waste
A robust operational plan is crucial for the safe handling of this compound. The following step-by-step guide provides a framework for its journey through your laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] The container should be kept tightly closed to prevent moisture absorption and contamination.[2][7]
Handling and Weighing
-
Location: All handling of the solid compound, especially weighing, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Preventing Dust Formation: Handle the solid carefully to avoid creating dust. Use appropriate tools, such as a chemical spatula, for transfers.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]
In-Experiment Use
-
Solubilization: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Monitoring: Ensure that all reaction vessels are properly secured and that any off-gassing is appropriately vented or trapped.
Emergency Preparedness: Spill and Exposure Response
Even with the most stringent precautions, accidental spills or exposures can occur. A clear and practiced emergency plan is the hallmark of a safe laboratory.
Spill Response Workflow
Caption: Workflow for managing a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][7] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[2][7] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated contaminated materials is a critical final step in its lifecycle.
-
Waste Classification: This compound should be disposed of as hazardous chemical waste.
-
Containment: Collect waste material, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container.
-
Disposal Route: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][7] Do not dispose of this chemical down the drain or in the regular trash.
By integrating these principles of informed caution and procedural diligence into your laboratory's culture, you can confidently and safely unlock the scientific potential of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
